((Difluoromethyl)sulfonyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
difluoromethylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2S/c8-7(9)12(10,11)6-4-2-1-3-5-6/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHDNAVPELLXDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473498 | |
| Record name | ((Difluoromethyl)sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1535-65-5 | |
| Record name | ((Difluoromethyl)sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | difluoromethanesulfonylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of ((Difluoromethyl)sulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Fluorinated Building Block
In the landscape of modern organic synthesis, particularly within the realms of medicinal and agrochemical research, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The difluoromethyl group (–CF₂H) has garnered significant attention for its unique ability to modulate the physicochemical and biological properties of parent molecules.[1] It can act as a bioisostere for hydroxyl or thiol groups and can participate in hydrogen bonding, thereby enhancing target affinity and metabolic stability.[2] At the forefront of reagents enabling the introduction of this critical functional group is ((difluoromethyl)sulfonyl)benzene, also known as difluoromethyl phenyl sulfone. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this versatile reagent, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
This compound is a colorless to light yellow liquid or solid at room temperature, possessing a unique combination of stability and reactivity that makes it a valuable tool in the synthetic chemist's arsenal.[3][4]
Core Physical Properties
A summary of the key physical properties of this compound is presented in the table below, providing essential data for its handling and use in experimental setups.
| Property | Value | Reference(s) |
| CAS Number | 1535-65-5 | [4] |
| Molecular Formula | C₇H₆F₂O₂S | [4] |
| Molecular Weight | 192.18 g/mol | [4] |
| Melting Point | 24-25 °C | [4] |
| Boiling Point | 289.5 °C at 760 mmHg | [4] |
| Flash Point | 128 °C | [4] |
| Density | 1.348 g/cm³ | [4] |
Spectroscopic Signature
The structural identity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is characterized by a triplet for the difluoromethyl proton (CH), typically observed around δ 6.04 ppm, with a characteristic coupling constant (J) of approximately 55.8 Hz due to coupling with the two fluorine atoms.[5] The aromatic protons appear as a multiplet in the range of δ 7.63-7.81 ppm.[5]
-
¹⁹F NMR: The fluorine NMR spectrum displays a doublet for the two equivalent fluorine atoms of the difluoromethyl group at approximately δ -119.1 ppm, with a coupling constant (J) of around 55.8 Hz, corresponding to the coupling with the single proton of the difluoromethyl group.[5]
-
-
Infrared (IR) Spectroscopy: Key vibrational frequencies in the IR spectrum include strong absorptions characteristic of the sulfonyl group (S=O stretching) typically found in the regions of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹. The C-F stretching vibrations are expected to appear in the range of 1000-1100 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 192. Subsequent fragmentation may involve the loss of the difluoromethyl group or cleavage of the phenyl-sulfonyl bond.
Synthesis of this compound
A widely adopted and reliable method for the preparation of this compound involves a two-step process starting from sodium thiophenoxide.[6]
References
- 1. 1535-65-5|this compound|BLD Pharm [bldpharm.de]
- 2. rndmate.com [rndmate.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Mechanistic Action of Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H) in Drug Discovery and Development
Executive Summary
Difluoromethyl phenyl sulfone (PhSO₂CF₂H) has emerged as a uniquely versatile reagent in modern medicinal chemistry, primarily valued for its capacity to introduce the difluoromethyl (CF₂H) moiety into molecular scaffolds. The significance of this functional group extends far beyond its role as a simple structural component; its physicochemical properties enable profound modulation of a molecule's biological activity. This guide provides an in-depth exploration of the core mechanisms of action conferred by the PhSO₂CF₂H-derived difluoromethyl group. We will dissect its function as a critical bioisostere for hydroxyl, thiol, and amine groups, and delve into its more advanced role in the rational design of targeted covalent inhibitors. By synthesizing field-proven insights with established chemical principles, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage the full potential of this remarkable chemical entity.
The Strategic Imperative of the Difluoromethyl Group
The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, lipophilicity, and biological activity.[1] Among the various fluorinated motifs, the difluoromethyl (CF₂H) group has garnered substantial attention for its unique and advantageous properties.[2]
Physicochemical Profile of the CF₂H Moiety
The CF₂H group is not merely a fluorinated analog of a methyl group. Its electronic properties are distinct, positioning it as a lipophilic hydrogen bond donor.[3] This capacity to engage in hydrogen bonding, a critical interaction in drug-target recognition, allows it to mimic the functionality of hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, which are among the most common pharmacophores in pharmaceuticals.[4][5] Unlike these classic functional groups, the CF₂H moiety is significantly more resistant to metabolic oxidation, a common pathway for drug clearance. This enhanced metabolic stability can lead to improved pharmacokinetic profiles, including longer half-life and greater bioavailability.[5][6]
PhSO₂CF₂H: The Gateway to the CF₂H Group
Difluoromethyl phenyl sulfone (PhSO₂CF₂H) is a readily available and highly versatile reagent that serves as a cornerstone for introducing the CF₂H group.[7] Its utility stems from its "chemical chameleon" behavior, capable of reacting through multiple distinct pathways depending on the reaction conditions.[8] This controlled reactivity is fundamental to its widespread application and allows for the strategic incorporation of the CF₂H group into complex molecules.
The principal reactive pathways of PhSO₂CF₂H are governed by the generation of key intermediates:
-
Nucleophilic Pathway: In the presence of a base, PhSO₂CF₂H is deprotonated to form the (phenylsulfonyl)difluoromethyl anion (PhSO₂CF₂⁻). This anion is a potent nucleophile, capable of reacting with a wide range of electrophiles.[8][9] The phenylsulfonyl group plays a crucial role in stabilizing this anionic species.[8]
-
Radical Pathway: Under transition-metal-free oxidative conditions, the PhSO₂CF₂⁻ anion can be oxidized to generate the PhSO₂CF₂• radical.[10] This radical species can then participate in various radical-mediated transformations.
-
Difluorocarbene Pathway: Under specific basic conditions, the PhSO₂CF₂⁻ anion can undergo elimination to generate difluorocarbene (:CF₂), a highly reactive intermediate for the synthesis of gem-difluorinated compounds.[8][11]
Core Mechanism of Action: Bioisosterism
The most fundamental mechanism of action enabled by the CF₂H group is bioisosterism—the substitution of a functional group with a chemically distinct moiety that preserves or enhances the desired biological activity.
A Superior Mimic for Key Pharmacophores
The CF₂H group serves as an effective bioisostere for hydroxyl, thiol, and amine functionalities.[4][5] This mimicry is rooted in its ability to act as a hydrogen bond donor, thereby replicating the critical interactions these groups form with protein targets. However, the CF₂H group offers significant advantages:
-
Enhanced Metabolic Stability: It is not susceptible to the common metabolic pathways of oxidation (for -OH, -SH) or conjugation that often limit the in vivo efficacy of parent drugs.[5]
-
Increased Lipophilicity: The replacement of -OH, -SH, or -NH₂ with CF₂H typically increases a molecule's lipophilicity.[1][12] This can improve cell membrane permeability and bioavailability, although it must be carefully balanced to maintain adequate solubility.[5]
This strategy of direct, late-stage bioisosteric replacement is a powerful tool in drug discovery, allowing medicinal chemists to rapidly generate analogs with potentially superior ADME (Absorption, Distribution, Metabolism, and Excretion) properties without the need for lengthy de novo synthesis.[6]
Case Study: 2-Difluoromethylpyridine as a Pyridine-N-oxide Bioisostere
A compelling example of this principle is the use of 2-difluoromethylpyridine as a bioisosteric replacement for pyridine-N-oxide. In a study on quorum sensing inhibitors, a library of 2-difluoromethylpyridine derivatives was synthesized and evaluated. The results demonstrated that the CF₂H-containing compounds exhibited similar or even superior activity compared to the parent pyridine-N-oxide compound, validating 2-difluoromethylpyridine as a viable bioisostere and opening new avenues for drug design.[13]
Advanced Mechanism: Targeted Covalent Inhibition
Beyond bioisosterism, the CF₂H group can be strategically employed to create targeted covalent inhibitors (TCIs), a class of drugs that form a stable covalent bond with their protein target.[14] This approach can lead to enhanced potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable".[14][15]
The Difluoromethyl Ketone as a Reversible Covalent Warhead
When the CF₂H group is positioned alpha to a carbonyl group (a difluoromethyl ketone), it acts as a potent electron-withdrawing group. This electronic pull significantly increases the electrophilicity of the adjacent carbonyl carbon, making it a "warhead" susceptible to attack by nucleophilic amino acid residues within a protein's binding pocket, such as cysteine (Cys) or lysine (Lys).[5]
The interaction typically proceeds via the formation of a hemithioacetal (with Cys) or hemiaminal (with Lys). A key feature of this mechanism is its potential for reversibility.[16] Unlike irreversible covalent inhibitors that permanently disable the target, reversible covalent inhibitors can dissociate, which can offer a superior safety profile by minimizing the risk of off-target modifications and allowing for the modulation of essential enzymes.[15] The non-covalent interactions of the rest of the inhibitor provide the initial binding affinity and specificity, ensuring that the covalent bond forms precisely with the intended target.[16]
Experimental Protocols for Mechanistic Validation
Validating the proposed mechanism of action for a PhSO₂CF₂H-derived compound requires a suite of robust biophysical and analytical techniques. The causality behind these experimental choices is to build a self-validating system of evidence, moving from initial binding to definitive covalent engagement and cellular effect.
Protocol 1: Confirmation of Covalent Target Engagement via Mass Spectrometry
Rationale: The most direct method to confirm covalent bond formation is to measure the mass of the target protein. A covalent modification will result in a predictable mass increase corresponding to the molecular weight of the inhibitor.
Methodology: Intact Protein Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Incubation: Incubate the purified target protein (e.g., at 1-5 µM) with a molar excess (e.g., 10-fold) of the difluoromethyl ketone-containing inhibitor in a suitable buffer (e.g., PBS, pH 7.4) at room temperature for a defined time course (e.g., 0, 1, 4, 24 hours). Include a vehicle control (e.g., DMSO).
-
Sample Cleanup: Quench the reaction and remove excess, unbound inhibitor using a desalting column or C4 ZipTips. This step is critical to prevent ion suppression in the mass spectrometer.
-
LC-MS Analysis: Analyze the desalted protein samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.
-
Deconvolution: Process the resulting multi-charged ion spectrum using deconvolution software to reconstruct the zero-charge mass spectrum of the intact protein.
-
Data Interpretation: Compare the mass of the inhibitor-treated protein to the vehicle control. A mass shift equal to the molecular weight of the inhibitor confirms 1:1 covalent adduction.
Protocol 2: Characterization of Binding Affinity via Isothermal Titration Calorimetry (ITC)
Rationale: ITC provides a complete thermodynamic profile of the binding interaction (binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n)) by directly measuring the heat released or absorbed during the binding event. It is considered a gold-standard technique for characterizing biomolecular interactions.[17]
Methodology:
-
Sample Preparation: Prepare the purified protein (in the cell) and the inhibitor (in the syringe) in the same, thoroughly degassed buffer to minimize heat of dilution effects. Typical concentrations are 10-50 µM for the protein and 100-500 µM for the inhibitor.
-
Instrument Setup: Set the instrument to the desired experimental temperature (e.g., 25°C).
-
Titration: Perform a series of small, sequential injections of the inhibitor into the protein solution. A control experiment, titrating the inhibitor into buffer alone, must be performed to subtract the heat of dilution.
-
Data Analysis: Integrate the heat peaks from the raw data. Subtract the heat of dilution from the control run. Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding) to extract the thermodynamic parameters Kₐ, ΔH, and n.
Data Summary and Interpretation
A multi-technique approach is essential for fully elucidating the mechanism of action. The data generated from these methods are complementary and provide a holistic view of the drug-target interaction.
| Analytical Technique | Parameter(s) Measured | Application in PhSO₂CF₂H-derived Inhibitor Studies |
| Mass Spectrometry (MS) | Molecular Weight, Covalent Adduct Mass | Confirms irreversible or reversible covalent bond formation and identifies the specific amino acid residue modified (via peptide mapping).[17] |
| Isothermal Titration Calorimetry (ITC) | Kₐ (Kₔ), ΔH, ΔS, Stoichiometry (n) | Determines the complete thermodynamic profile of the initial non-covalent binding event.[18] |
| Surface Plasmon Resonance (SPR) | kₐ (on-rate), kₔ (off-rate), Kₔ | Measures the kinetics of binding and dissociation in real-time. A very slow off-rate is indicative of covalent binding. |
| X-ray Crystallography | 3D Atomic Structure | Provides definitive, high-resolution structural evidence of the covalent bond between the inhibitor and the target protein. |
| Equilibrium Dialysis | Fraction of Unbound Drug (fᵤ) | A reference method for determining protein binding, particularly for assessing non-specific binding in plasma. |
Conclusion and Future Outlook
Difluoromethyl phenyl sulfone is more than a synthetic reagent; it is a strategic tool for imparting powerful mechanistic properties to drug candidates. Its primary contributions—acting as a metabolically robust bioisostere and enabling the design of targeted covalent inhibitors—address key challenges in modern drug discovery, including metabolic liability and target specificity. The ability to generate multiple reactive intermediates from a single, stable precursor underscores its synthetic versatility.[8][19] As our understanding of targeted covalent inhibition deepens and the demand for metabolically resilient drugs grows, the strategic application of PhSO₂CF₂H and the difluoromethyl moiety it delivers is poised to become an increasingly vital component in the medicinal chemist's arsenal, paving the way for the development of safer, more effective therapeutics.
References
- 1. sioc.ac.cn [sioc.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. Radical (Phenylsulfonyl)difluoromethylation of Isocyanides with PhSO2CF2H under Transition-Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]
- 16. youtube.com [youtube.com]
- 17. Analytical techniques for the study of polyphenol-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Versatility of Difluoromethyl Phenyl Sulfone: A Comprehensive Technical Guide for Researchers
Introduction: The Rise of a Key Fluorinated Building Block
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for enhancing desirable properties. The difluoromethyl (CF2H) group, in particular, has garnered significant attention as a bioisostere of hydroxyl, thiol, and amino groups, offering improved metabolic stability and bioavailability.[1][2] At the forefront of reagents enabling the introduction of this crucial moiety is difluoromethyl phenyl sulfone (PhSO2CF2H). This stable, crystalline solid has emerged as a remarkably versatile and powerful tool in the synthetic chemist's arsenal, capable of participating in a diverse array of chemical transformations. This guide provides an in-depth exploration of the reactivity profile of difluoromethyl phenyl sulfone, offering insights into its synthesis, mechanistic pathways, and practical applications, tailored for researchers, scientists, and professionals in drug development.
Core Reactivity Profile: A Tale of Three Pathways
The synthetic utility of difluoromethyl phenyl sulfone stems from its ability to act as a precursor to nucleophilic, electrophilic, and radical (phenylsulfonyl)difluoromethyl species.[3][4] This multifaceted reactivity allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds, making it an invaluable reagent for the synthesis of complex fluorinated molecules.
Nucleophilic (Phenylsulfonyl)difluoromethylation: The Workhorse Reaction
The most common application of difluoromethyl phenyl sulfone is as a nucleophilic difluoromethylating agent.[3][5][6] The presence of the electron-withdrawing phenylsulfonyl group significantly acidifies the proton of the difluoromethyl group, allowing for its ready deprotonation by a variety of bases to generate the (benzenesulfonyl)difluoromethyl anion. This stabilized carbanion can then participate in a range of nucleophilic reactions.
The generation of the key nucleophilic species is a straightforward acid-base reaction. The choice of base and solvent can influence the reactivity and selectivity of subsequent reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. CAS 1535-65-5: Difluoromethyl phenyl sulfone | CymitQuimica [cymitquimica.com]
- 6. US7119232B2 - Nucleophilic substitution reactions of difluorormethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes - Google Patents [patents.google.com]
physical properties of ((difluoromethyl)sulfonyl)benzene
An In-depth Technical Guide to the Physical Properties of ((Difluoromethyl)sulfonyl)benzene
Introduction
This compound, also known as Difluoromethyl Phenyl Sulfone, is a significant organofluorine compound with the chemical formula C₇H₆F₂O₂S and CAS Number 1535-65-5.[1][2][3] This compound has garnered considerable attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the unique electronic properties conferred by the difluoromethyl group, making it a valuable reagent for introducing the difluoromethyl moiety into other molecules—a common strategy in drug design to enhance metabolic stability, lipophilicity, and bioavailability.[4] This guide provides a comprehensive overview of the core , offering field-proven insights and detailed experimental protocols for their determination, tailored for researchers, scientists, and drug development professionals.
Core Physical Properties: A Quantitative Overview
The physical characteristics of a compound are fundamental to its handling, purification, and application in synthetic protocols. For this compound, these properties dictate its behavior in various solvents and reaction conditions.
| Property | Value | Source(s) |
| Molecular Weight | 192.18 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid or solid | [2][5] |
| Melting Point | 24-25 °C | [1][3] |
| Boiling Point | 289.547 °C at 760 mmHg; 115-120 °C at 7 Torr | [1][3] |
| Density | 1.348 g/cm³ | [1][3] |
| Refractive Index | 1.5000 | [1][3] |
| Flash Point | 128 °C (262.4 °F) | [1][5] |
| Solubility | Soluble in water and chloroform; Slightly soluble in methanol. | [1][3] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C. | [1][3][5] |
Expert Analysis of Physical Properties
The quantitative data presented above provides a snapshot of the compound's physical nature. A deeper understanding of these properties is crucial for its effective application.
-
Melting and Boiling Points : The melting point of 24-25 °C indicates that this compound can exist as either a low-melting solid or a liquid at ambient laboratory temperatures.[1][3] This necessitates careful handling and storage. The high boiling point at atmospheric pressure suggests that it has low volatility, which is advantageous for reactions conducted at elevated temperatures.[1] However, for purification, vacuum distillation is preferable to prevent potential thermal decomposition.
-
Solubility Profile : The reported solubility in both polar (water, methanol) and non-polar (chloroform) solvents is noteworthy.[1][3] The polar sulfonyl group (SO₂) contributes to its miscibility with polar solvents, while the phenyl ring provides non-polar character, allowing for dissolution in solvents like chloroform. This versatile solubility is a key attribute for its use in a wide range of reaction media. The principle of "like dissolves like" is a guiding factor here; the molecule possesses both polar and non-polar regions, enabling this broad solubility.[6]
-
Density and Refractive Index : With a density of 1.348 g/cm³, it is denser than water.[1] This is an important consideration for aqueous workups, as it will form the lower layer. The refractive index is a useful parameter for quick purity checks of liquid samples.
Experimental Protocols for Property Determination
The following protocols are self-validating systems for the accurate determination of the key .
Melting Point Determination
The melting point is a critical indicator of purity.[7] Pure crystalline compounds exhibit a sharp melting range of 0.5-1.0°C, whereas impurities typically depress the melting point and broaden the range.[7]
Methodology: Thiele Tube Method
-
Sample Preparation : Finely powder a small amount of solid this compound.[7] Pack the powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[8][9]
-
Apparatus Setup : Attach the capillary tube to a calibrated thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[7]
-
Heating : Suspend the thermometer and capillary tube in a Thiele tube containing a high-boiling point liquid like mineral oil.[7]
-
Observation : Gently heat the side arm of the Thiele tube with a Bunsen burner to ensure uniform heating via convection.[7] The heating rate should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[7]
-
Data Recording : Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.[10]
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
Due to the high boiling point, the Thiele tube method is also suitable for determining the boiling point of small quantities.[11]
Methodology: Capillary Inversion Method
-
Sample Preparation : Fill a small test tube or fusion tube with 0.5-1 mL of liquid this compound.
-
Capillary Insertion : Place a melting point capillary tube, sealed at one end, into the liquid with the open end down.[12]
-
Apparatus Setup : Attach the tube to a thermometer and suspend it in a Thiele tube as described for melting point determination.
-
Heating : Heat the Thiele tube's side arm. As the temperature rises, air trapped in the capillary tube will be expelled.
-
Observation : Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, remove the heat.
-
Data Recording : The liquid will begin to cool. The boiling point is the temperature at which the bubble stream stops and the liquid is drawn back into the capillary tube.[11][12] This is the point where the external pressure equals the vapor pressure of the liquid.[12]
Caption: Workflow for Boiling Point Determination.
Solubility Determination
A qualitative assessment of solubility is often the first step in designing a reaction or purification protocol.
Methodology: Small-Scale Test Tube Method
-
Initial Test : Place approximately 10-20 mg of this compound into a small test tube.
-
Solvent Addition : Add the chosen solvent (e.g., water, methanol, chloroform) dropwise, up to about 1 mL.[13]
-
Observation : After each addition, vigorously shake the tube and observe if the compound dissolves completely.[13]
-
Classification :
-
Soluble : If the compound dissolves completely.
-
Slightly Soluble : If a portion of the compound dissolves.
-
Insoluble : If the compound does not visibly dissolve.
-
-
Acid/Base Test (if applicable) : For compounds with unknown properties, subsequent tests in 5% HCl and 5% NaOH can indicate the presence of basic or acidic functional groups, respectively.[14]
Caption: Logical workflow for qualitative solubility testing.
Spectroscopic and Spectrometric Characterization
While physical properties define the bulk behavior of a compound, spectroscopic techniques provide insight into its molecular structure, which is the ultimate determinant of these properties.
Analytical Workflow
A combination of techniques is essential for unambiguous structure elucidation and purity confirmation.[15]
References
- 1. lookchem.com [lookchem.com]
- 2. CAS 1535-65-5: Difluoromethyl phenyl sulfone | CymitQuimica [cymitquimica.com]
- 3. Difluoromethyl phenyl sulfone | 1535-65-5 [chemicalbook.com]
- 4. Synthesis of (benzenesulfonyl)difluoromethyl thioethers from this compound and organothiocyanates generated in situ - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 1535-65-5 | this compound [aspirasci.com]
- 6. youtube.com [youtube.com]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. pennwest.edu [pennwest.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of PhSO2CF2H
An In-Depth Technical Guide to the Discovery, History, and Application of Phenyl Difluoromethyl Sulfone (PhSO₂CF₂H)
Abstract
Phenyl difluoromethyl sulfone (PhSO₂CF₂H), a structurally unassuming organofluorine compound, has emerged as a cornerstone reagent in modern synthetic and medicinal chemistry. Its importance lies in its ability to introduce the difluoromethyl (–CF₂H) moiety—a critical bioisostere for hydroxyl, thiol, and amide groups—into complex molecules. The incorporation of the –CF₂H group can profoundly enhance the metabolic stability, lipophilicity, membrane permeability, and binding affinity of drug candidates.[1][2][3] This guide provides an in-depth exploration of the history, synthesis, mechanistic versatility, and practical application of PhSO₂CF₂H, designed for researchers, chemists, and drug development professionals. We will delve into its evolution from a chemical curiosity into a versatile tool capable of participating in nucleophilic, radical, and electrophilic pathways, thereby offering a rich palette of synthetic possibilities.
Part 1: The Genesis of a Reagent - A Historical Perspective
The journey of PhSO₂CF₂H is a compelling narrative of scientific re-evaluation. The difluoromethyl group (–CF₂H) has long been recognized for its unique properties. It acts as a lipophilic hydrogen bond donor and can serve as a bioisosteric replacement for functional groups crucial for biological interactions, making it a highly desirable motif in drug design.[3][4]
While the compound itself was known by the mid-20th century, its initial assessment was underwhelming. Early studies, such as those by Hine and Porter in 1960, investigated its potential as an electrophilic difluoromethylating agent, concluding it was inefficient as it operated through a poorly performing difluorocarbene mechanism.[5] For decades, it remained a reagent of limited interest.
The paradigm shifted in the late 20th and early 21st centuries, spearheaded by the work of pioneering research groups in organofluorine chemistry. They recognized that the true potential of PhSO₂CF₂H was not as an electrophile, but as a precursor to a potent nucleophile. The key was the phenylsulfonyl (PhSO₂) group, which possesses the ideal electronic properties to stabilize an adjacent carbanion upon deprotonation.[4][5] This unlocked the nucleophilic (phenylsulfonyl)difluoromethylation pathway, transforming PhSO₂CF₂H into a workhorse reagent for forming C-CF₂H bonds with a vast array of electrophiles.[6]
More recently, its utility has expanded further with the development of methods to generate the (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•) .[7][8] This has opened new avenues for atom-economical additions to unsaturated systems under mild, transition-metal-free, or photoredox conditions, solidifying the status of PhSO₂CF₂H as a "chemical chameleon" of remarkable versatility.[1][4]
Part 2: Synthesis of the Core Reagent
PhSO₂CF₂H is a commercially available and readily accessible compound.[1][5] Its synthesis is typically achieved through a robust, two-step process starting from thiophenol. The procedure involves the difluoromethylation of the thiol to form an intermediate sulfide, which is subsequently oxidized to the target sulfone.
Experimental Protocol: Synthesis of Phenyl Difluoromethyl Sulfone
Step A: Synthesis of Difluoromethyl Phenyl Sulfide
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, add thiophenol (1.0 equiv) and a suitable polar aprotic solvent such as DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add a base, such as sodium hydride (NaH, 1.1 equiv) or potassium carbonate (K₂CO₃, 1.5 equiv), portion-wise. Allow the mixture to stir for 30 minutes at 0 °C.
-
Difluoromethylation: While maintaining the inert atmosphere, bubble chlorodifluoromethane (CHClF₂) gas through the solution or add a suitable difluoromethylating agent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cautiously quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude difluoromethyl phenyl sulfide is purified by flash column chromatography.
Step B: Oxidation to Phenyl Difluoromethyl Sulfone (PhSO₂CF₂H)
-
Setup: In a round-bottom flask, dissolve the purified difluoromethyl phenyl sulfide (1.0 equiv) from Step A in glacial acetic acid or a mixture of methanol and water.[5]
-
Oxidation: Cool the solution to 0 °C. Add the oxidant, such as 30% aqueous hydrogen peroxide (H₂O₂, 2.2-3.0 equiv) or Oxone® (2.2 equiv), slowly.[5][9] An exothermic reaction may be observed.
-
Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 12-24 hours until the starting sulfide is fully consumed (monitored by TLC).
-
Workup: Pour the reaction mixture into a beaker of ice water, resulting in the precipitation of the product. Alternatively, extract the product with a suitable solvent like dichloromethane (DCM).
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. If extracted, wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) followed by brine, dry over MgSO₄, and concentrate. The crude PhSO₂CF₂H can be further purified by recrystallization to yield a white crystalline solid.
Part 3: The Mechanistic Versatility of PhSO₂CF₂H
The power of PhSO₂CF₂H lies in its ability to be selectively channeled into distinct reactive pathways based on the chosen reaction conditions. This provides chemists with precise control over bond construction.
The Nucleophilic Pathway: The Workhorse Anion
This is the most established mode of reactivity. The acidic proton of PhSO₂CF₂H (pKa ≈ 19-21 in DMSO) is readily removed by a variety of bases (e.g., metal hydrides, carbonates, alkoxides) to generate the (phenylsulfonyl)difluoromethyl anion (PhSO₂CF₂⁻).[5] The potent electron-withdrawing nature of the adjacent sulfonyl group and fluorine atoms provides crucial resonance and inductive stabilization to this anion, making it accessible and yet highly nucleophilic.
This anion readily attacks a wide range of electrophiles, including:
-
Aldehydes and Ketones
-
Alkyl Halides and Triflates
-
Arylboronic Acids (via copper catalysis)[1]
-
Imines and other electrophilic centers
The Radical Pathway: A Modern Frontier
Recent advancements have unlocked a powerful radical pathway. The (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•) can be generated from the PhSO₂CF₂⁻ anion via single-electron transfer (SET) oxidation, often using mild oxidants like PhI(OAc)₂ or through photoredox catalysis.[7][8] This radical intermediate is a key species in modern C-C bond-forming reactions.
This approach has enabled novel transformations, such as:
-
Radical addition to alkenes and alkynes.
-
Modular synthesis of complex gem-difluorides where PhSO₂CF₂H acts as a "difluoromethylene radical anion synthon" (diFRAS), bridging an electrophile and a radical acceptor.[1][2][6]
Electrophilic & Carbene Pathways via Derivatives
While PhSO₂CF₂H itself is a poor electrophile, its derivatives can be engineered for this purpose. For instance, hypervalent iodine reagents bearing the PhSO₂CF₂ moiety have been developed for electrophilic (phenylsulfonyl)difluoromethylation of nucleophiles.[1] Furthermore, under certain basic conditions, elimination of the phenylsulfonyl group can lead to the formation of difluorocarbene (:CF₂), a highly reactive intermediate capable of reacting with various nucleophiles.[2][4][5] This pathway is less common but represents another facet of the rich chemistry derived from the PhSO₂CF₂H scaffold.
Part 4: Application in Practice - A Representative Protocol
To illustrate the practical utility of PhSO₂CF₂H, the following protocol details the radical (phenylsulfonyl)difluoromethylation of an isocyanide, a transition-metal-free reaction that showcases its modern applications.[7]
Protocol: Radical (Phenylsulfonyl)difluoromethylation of an Isocyanide
-
Setup: To a dry Schlenk tube under an argon atmosphere, add the isocyanide substrate (e.g., 2-isocyano-1,1'-biphenyl) (0.2 mmol, 1.0 equiv), PhSO₂CF₂H (2.0 equiv), and iodine (I₂) (0.2 equiv).
-
Solvent and Base: Add anhydrous DMF (1.0 mL). Add cesium carbonate (Cs₂CO₃) (1.0 equiv) as the base.
-
Oxidant: Add diacetoxyiodobenzene (PhI(OAc)₂) (4.0 equiv) as the mild oxidant to facilitate radical generation.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 1 hour. The charging sequence of reagents can be critical for optimal yield.[7]
-
Monitoring: Monitor the reaction by TLC or ¹⁹F NMR spectroscopy until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired 6-((phenylsulfonyl)difluoromethyl)phenanthridine product.
Part 5: Quantitative Analysis - Reaction Scope
The effectiveness of PhSO₂CF₂H is demonstrated by its broad applicability. The following table, adapted from the work on the radical (phenylsulfonyl)difluoromethylation of isocyanides, showcases the yields for various substituted substrates under optimized conditions.[7]
| Entry | Isocyanide Substrate (R¹, R²) | Product Yield (%) |
| 1 | H, H | 78 |
| 2 | 4'-Methyl | 77 |
| 3 | 4'-Methoxy | 75 |
| 4 | 4'-Fluoro | 71 |
| 5 | 4'-Chloro | 72 |
| 6 | 3'-Methyl | 65 |
| 7 | 2'-Methyl | 76 |
| 8 | Naphthyl backbone | 65 |
| 9 | Thienyl backbone | 55 |
Yields are isolated yields as reported in the cited literature.[7] This data highlights the reagent's tolerance for both electron-donating and electron-withdrawing groups across various aromatic systems.
Part 6: Conclusion and Future Outlook
Phenyl difluoromethyl sulfone (PhSO₂CF₂H) has undergone a remarkable transformation from a niche chemical to an indispensable tool in organic synthesis. Its value is rooted in its mechanistic flexibility, allowing chemists to harness nucleophilic, radical, and carbene-based pathways to strategically install the vital –CF₂H moiety. Its commercial availability and robust performance across a wide range of substrates ensure its continued prominence in both academic research and industrial drug development.
Future research will likely focus on developing enantioselective versions of these reactions, expanding the scope of its radical chemistry through novel activation methods, and applying this versatile reagent to the synthesis of next-generation pharmaceuticals and advanced materials. The story of PhSO₂CF₂H serves as a powerful testament to how deeper mechanistic understanding can unlock the hidden potential of chemical reagents.
Part 7: References
-
Sun, S., Jia, R., Zhou, X., & Hu, J. (2025). Modular synthesis of CF₂-containing compounds with PhSO₂CF₂H reagent through difluoromethylene radical anion synthon strategy. Nature Communications, 16(1). Available at: --INVALID-LINK--
-
Hu, J., Wang, Z., & Li, Y. (2009). A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 11(21), 4842–4845. Available at: --INVALID-LINK--
-
Feng, Z., Min, Q., & Fu, X. (2016). Radical (Phenylsulfonyl)difluoromethylation of Isocyanides with PhSO₂CF₂H under Transition-Metal-Free Conditions. Organic Letters, 18(22), 5880–5883. Available at: --INVALID-LINK--
-
McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (1998). REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses, 72, 209. Available at: --INVALID-LINK--
-
Sun, S., Jia, R., Zhou, X., & Hu, J. (2025). Modular synthesis of CF₂-containing compounds with PhSO₂CF₂H reagent through difluoromethylene radical anion synthon strategy. PubMed. Available at: --INVALID-LINK--
-
Feng, Z., Min, Q., & Fu, X. (2016). Radical (Phenylsulfonyl)difluoromethylation of Isocyanides with PhSO₂CF₂H under Transition-Metal-Free Conditions. PubMed. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Recent Advance in Synthetic Applications of Difluoromethyl Phenyl Sulfone and Its Derivatives. Request PDF. Available at: --INVALID-LINK--
-
Jia, R., Wang, X., & Hu, J. (2021). Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Tetrahedron, 89, 132148. Available at: --INVALID-LINK--
-
Bocan, T. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. BOC Sciences. Available at: --INVALID-LINK--
-
Hu, J. (2014). 2.6.2 Difluoro- and Fluoromethylation. Science of Synthesis. Available at: --INVALID-LINK--
-
Hu, J., Zhang, W., & Wang, F. (2005). Radical (Phenylsulfonyl)difluoromethylation with Iododifluoromethyl Phenyl Sulfone. Angewandte Chemie International Edition, 44(16), 2441-2444. Available at: --INVALID-LINK--
-
Beier, P., & Pastyříková, T. (2023). Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion. The Journal of Organic Chemistry, 88(11), 7243–7250. Available at: --INVALID-LINK--
-
Zafrani, Y., & Amir, D. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. Available at: --INVALID-LINK--
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. researchgate.net [researchgate.net]
- 5. Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sioc.ac.cn [sioc.ac.cn]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Structure Elucidation of ((Difluoromethyl)sulfonyl)benzene
Introduction: The Significance of the Difluoromethylsulfonyl Moiety
In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The introduction of fluorine can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including its metabolic stability, membrane permeability, and binding affinity.[1] Among these motifs, the difluoromethyl (CHF₂) group has gained significant attention as a bioisostere for hydroxyl or thiol groups, capable of acting as a hydrogen bond donor and modulating lipophilicity.[2][3]
((Difluoromethyl)sulfonyl)benzene, also known as difluoromethyl phenyl sulfone, is not only an important building block in organic synthesis but also serves as an exemplary model for the analytical techniques required to characterize these valuable structures.[4][5][6] This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound, designed for researchers and drug development professionals. Our approach follows a logical, problem-solving narrative that mirrors the process in a contemporary analytical laboratory, emphasizing the causality behind each experimental choice and ensuring a self-validating system of protocols.
Part 1: Foundational Analysis: Molecular Formula Confirmation via High-Resolution Mass Spectrometry (HRMS)
The first and most fundamental question in structure elucidation is "What is its elemental composition?". Before investing time in more complex analyses, confirming the molecular formula is paramount. High-Resolution Mass Spectrometry (HRMS) provides the necessary mass accuracy to distinguish between compounds with the same nominal mass but different elemental formulas.
For this compound, the expected molecular formula is C₇H₆F₂O₂S.[4][6][7] HRMS can measure the mass of the molecular ion with sufficient precision (typically < 5 ppm error) to confirm this composition unequivocally.
Data Presentation: Expected HRMS Data
| Parameter | Theoretical Value | Observed (Typical) |
| Molecular Formula | C₇H₆F₂O₂S | C₇H₆F₂O₂S |
| Monoisotopic Mass | 192.00566 Da | 192.005xx Da |
| Adduct (e.g., [M+H]⁺) | 193.01343 Da | 193.013xx Da |
| Mass Error | - | < 5 ppm |
Experimental Protocol: HRMS Data Acquisition (ESI-TOF)
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).[4] Dilute this stock solution to a final concentration of ~1-10 µg/mL.
-
Instrument Setup: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. Calibrate the instrument using a known standard immediately prior to analysis to ensure high mass accuracy.
-
Method Parameters:
-
Ionization Mode: Positive (to observe [M+H]⁺ or [M+Na]⁺) or Negative (to observe [M-H]⁻). Positive mode is generally robust for this compound.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizer Gas (N₂): 1 - 2 Bar.
-
Drying Gas (N₂): 8 - 10 L/min at 200 °C.
-
Mass Range: 50 - 500 m/z.
-
-
Data Acquisition: Infuse the sample solution at a flow rate of 3-5 µL/min. Acquire data for 1-2 minutes to obtain a stable signal and a high-resolution mass spectrum.
-
Data Analysis: Process the spectrum to identify the peak corresponding to the molecular ion or its common adducts. Use the instrument's software to calculate the elemental composition based on the measured accurate mass and compare it to the theoretical value for C₇H₆F₂O₂S.
Part 2: Functional Group Identification via Infrared (IR) Spectroscopy
With the molecular formula confirmed, the next logical step is to identify the key functional groups present. Infrared (IR) spectroscopy is a rapid and powerful technique for this purpose, as specific covalent bonds absorb IR radiation at characteristic frequencies. For this compound, the most prominent features will be the strong absorptions from the sulfonyl (SO₂) group and vibrations associated with the aromatic ring.[8][9]
Data Presentation: Characteristic IR Absorptions
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1370 - 1410 | Strong |
| Sulfonyl (SO₂) | Symmetric Stretch | 1166 - 1204 | Strong |
| Aromatic Ring | C-H Stretch | > 3000 | Medium |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |
| Fluoroalkane | C-F Stretch | 1000 - 1100 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
This method is ideal for liquid or solid samples with minimal preparation.[10]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) interference.
-
Sample Application: Place a single drop of the liquid sample (or a small amount of solid powder) directly onto the center of the ATR crystal.
-
Pressure Application: If the sample is solid, use the instrument's pressure clamp to ensure firm, even contact between the sample and the crystal surface.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 - 400 cm⁻¹.
-
Data Analysis: Process the spectrum (background correction, baseline correction if necessary). Identify the key absorption bands and compare their positions and intensities to known values for sulfonyl and aromatic compounds to confirm their presence.
Part 3: Definitive Connectivity via Multinuclear NMR Spectroscopy
While MS confirms the formula and IR identifies functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy is the unparalleled tool for mapping the precise atomic connectivity of the molecule. For a fluorinated compound like this, a combination of ¹H, ¹⁹F, and ¹³C NMR is essential for an unambiguous assignment.[11][12]
Visualization: Key NMR Coupling Relationships
Caption: Key through-bond NMR couplings in the difluoromethylsulfonyl group.
¹H NMR Spectroscopy: The Proton Environment
The ¹H NMR spectrum provides the first piece of structural puzzle.
-
Aromatic Region (δ ≈ 7.5 - 8.1 ppm): The five protons on the phenyl ring will appear as a complex multiplet in this region. The protons ortho to the electron-withdrawing sulfonyl group will be the most downfield.
-
Difluoromethyl Proton (δ ≈ 6.5 - 7.0 ppm): The single proton on the α-carbon (CHF₂) is highly deshielded by the adjacent sulfonyl group and two fluorine atoms. Crucially, it will be split into a triplet by the two equivalent fluorine atoms (according to the n+1 rule, where n=2 fluorines). The observation of this triplet is strong evidence for the -CHF₂ moiety. The coupling constant, ²J_HF, is typically in the range of 50-60 Hz.
¹⁹F NMR Spectroscopy: The Fluorine "Smoking Gun"
¹⁹F NMR is exceptionally sensitive and provides direct, unambiguous evidence of the fluorine environment.[13][14]
-
Chemical Shift: A single resonance is expected, as the two fluorine atoms in the CHF₂ group are chemically equivalent. The chemical shift will be in the characteristic range for a difluoromethyl group attached to an electron-withdrawing substituent.
-
Coupling: This resonance will appear as a doublet . This is the complementary observation to the proton spectrum: the two fluorine atoms are split by the single adjacent proton. The coupling constant will be the same ²J_HF value observed in the ¹H spectrum (50-60 Hz).
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum confirms the carbon framework.
-
Aromatic Carbons (δ ≈ 128 - 140 ppm): Four signals are expected for the phenyl ring due to symmetry (ipso, ortho, meta, para).
-
Difluoromethyl Carbon (δ ≈ 115 - 125 ppm): The carbon of the CHF₂ group will appear as a triplet due to the large one-bond coupling to the two fluorine atoms (¹J_CF ≈ 240-260 Hz). This large coupling constant is characteristic and confirms the direct C-F bonds.
Data Presentation: Summary of Expected NMR Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~7.9 - 8.1 | m | - | 2H, Ar-H (ortho) |
| ¹H | ~7.5 - 7.7 | m | - | 3H, Ar-H (meta, para) |
| ¹H | ~6.7 | t | ²J_HF ≈ 55 | 1H, CH F₂ |
| ¹⁹F | ~ -110 to -120 | d | ²J_HF ≈ 55 | 2F, CF₂ H |
| ¹³C | ~138 | s | - | 1C, Ar-C (ipso) |
| ¹³C | ~135 | s | - | 1C, Ar-C (para) |
| ¹³C | ~130 | s | - | 2C, Ar-C (ortho) |
| ¹³C | ~129 | s | - | 2C, Ar-C (meta) |
| ¹³C | ~120 | t | ¹J_CF ≈ 250 | 1C, C F₂H |
Note: Chemical shifts are predictions and can vary based on solvent and reference.
Experimental Protocol: Multinuclear NMR Data Acquisition
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) if the solvent does not contain an internal reference.
-
Instrument Tuning: Place the sample in the NMR spectrometer. Tune and match the ¹H, ¹⁹F, and ¹³C channels on the probe to the sample.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set spectral width to cover 0-12 ppm.
-
Use a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.
-
Co-add 8-16 scans for a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Acquire a standard one-pulse ¹⁹F spectrum. Proton decoupling is generally not required and would obscure the key doublet splitting.
-
Set the spectral width to cover the expected range (e.g., +50 to -250 ppm). Use CFCl₃ (0 ppm) as the standard reference.[14]
-
Co-add 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C{¹H} spectrum.
-
Set spectral width to cover 0-200 ppm.
-
Use a 30° pulse angle with a relaxation delay of 2 seconds.
-
Co-add 512-1024 scans, as ¹³C is an insensitive nucleus.
-
-
Data Processing: For all spectra, apply Fourier transformation, phase correction, and baseline correction. Reference the spectra (¹H and ¹³C to TMS at 0 ppm; ¹⁹F to CFCl₃ at 0 ppm). Integrate the signals in the ¹H spectrum.
Part 4: Integrated Workflow for Structure Elucidation
No single technique provides the complete picture. The power of this approach lies in integrating the data from each analysis to build an irrefutable case for the structure. The workflow is a self-validating loop where each piece of data must be consistent with the others.
Visualization: Integrated Analytical Workflow
Caption: Integrated workflow for the structure elucidation of this compound.
Conclusion
The structure elucidation of this compound is a clear demonstration of modern analytical chemistry principles. The process begins with High-Resolution Mass Spectrometry to establish an accurate elemental formula, followed by Infrared Spectroscopy to quickly identify the core sulfonyl and aromatic functional groups. The final, unambiguous proof is delivered by a suite of Multinuclear NMR experiments . The characteristic triplet in the ¹H spectrum, the corresponding doublet in the ¹⁹F spectrum, and the heavily coupled triplet in the ¹³C spectrum converge to provide an undeniable signature for the difluoromethylsulfonyl moiety. This integrated, multi-technique approach ensures the highest level of scientific integrity and trustworthiness, providing a robust framework for the characterization of novel fluorinated molecules in drug discovery and development.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cas 1535-65-5,[(Difluoromethyl)sulfonyl]benzene | lookchem [lookchem.com]
- 5. 1535-65-5 | this compound [aspirasci.com]
- 6. Difluoromethyl phenyl sulfone | 1535-65-5 [chemicalbook.com]
- 7. Difluoromethanesulfonylbenzene | C7H6F2O2S | CID 11816356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 14. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
A Technical Guide to Quantum Chemical Calculations for (Difluoromethyl)sulfonylbenzene (PhSO₂CF₂H): A Key Reagent in Modern Organic Synthesis and Drug Discovery
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
Executive Summary
(Difluoromethyl)sulfonylbenzene (PhSO₂CF₂H) has emerged as a uniquely versatile and powerful reagent in synthetic chemistry, particularly for the installation of the difluoromethyl (CF₂H) group.[1] This moiety is of profound interest in medicinal chemistry due to its ability to act as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability and modulating physicochemical properties.[2] Understanding the underlying electronic structure and reactivity of PhSO₂CF₂H is paramount to expanding its synthetic utility and designing novel therapeutic agents. This technical guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on PhSO₂CF₂H. It is structured not as a rigid template, but as a logical workflow grounded in established scientific principles, offering both the "how" and the "why" behind each computational step. We will detail a self-validating methodology using Density Functional Theory (DFT), outline the extraction of chemically meaningful data—from molecular orbital analysis to the prediction of bond dissociation energies—and connect these theoretical insights to the reagent's observed experimental behavior.
The Strategic Importance of PhSO₂CF₂H in Chemical Science
Before delving into computational protocols, it is crucial to appreciate the context that necessitates such a detailed theoretical examination. The significance of PhSO₂CF₂H stems from the strategic value of the -CF₂H group in modern drug design and the reagent's remarkable chemical versatility.
The difluoromethyl group is not merely a fluorine-containing substituent; it is a multifaceted modulator of molecular properties. Its size is intermediate between hydrogen and a methyl group, and it possesses a unique electronic profile, acting as a weak hydrogen bond donor. This allows it to serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, often leading to improved metabolic stability and enhanced membrane permeability.[2]
PhSO₂CF₂H is a cornerstone reagent for introducing this valuable group. It can function as a precursor to nucleophilic, electrophilic, and radical difluoromethylating species, showcasing its broad synthetic applicability.[3] Its utility in modular cross-coupling reactions has enabled the streamlined synthesis of complex, sp³-rich scaffolds that are highly sought after in pharmaceutical development.[1] A deep, quantitative understanding of its electronic structure is therefore essential for predicting its reactivity and designing next-generation synthetic methodologies.
Foundational Principles: Devising a Robust Computational Protocol
The credibility of any computational study rests on the judicious selection of theoretical methods. This section explains the causality behind our recommended protocol, ensuring a trustworthy and scientifically sound approach.
The Method of Choice: Density Functional Theory (DFT)
For molecules of this size and complexity, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[4][5] Unlike more computationally expensive wavefunction-based methods, DFT can provide reliable results for key properties like geometry, vibrational frequencies, and electronic structure within a reasonable timeframe.
Selecting the Functional and Basis Set: A Field-Proven Combination
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
-
Functional: For a comprehensive analysis, we recommend a hybrid functional.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely-used "workhorse" functional that provides excellent geometric and electronic property predictions for a broad range of organic molecules.
-
M06-2X (Minnesota, 2006, with 2X the amount of Hartree-Fock exchange): This functional is particularly well-suited for systems where non-covalent interactions and thermochemistry are important, and it has shown strong performance for calculating bond dissociation energies.[4][6][7]
-
-
Basis Set: A flexible basis set is crucial for accurately describing the diffuse electron density of the sulfone group and the electronegative fluorine atoms.
-
6-311+G(d,p): This Pople-style basis set is an excellent choice. The "6-311" indicates a triple-zeta quality for valence electrons. The "+" adds diffuse functions to better describe anions and lone pairs, while the "(d,p)" adds polarization functions to allow for non-spherical electron density distribution, which is critical for accurate bonding descriptions.
-
Simulating Reality: The Role of an Implicit Solvation Model
Since most reactions are performed in solution, gas-phase calculations may not fully capture the molecule's behavior. We recommend using an implicit solvation model, such as the Polarizable Continuum Model (PCM) , to account for the bulk electrostatic effects of a solvent (e.g., DMSO, THF). This is particularly important when calculating properties like C-H acidity.[8][9]
A Self-Validating Computational Workflow
This section provides a detailed, step-by-step methodology for the quantum chemical analysis of PhSO₂CF₂H. Each step is designed to build upon the last, culminating in a comprehensive electronic and thermodynamic profile of the molecule.
Caption: A validated computational workflow for PhSO₂CF₂H analysis.
Experimental Protocol: Step-by-Step Calculation
-
Structure Input: Build the 3D structure of PhSO₂CF₂H (CAS 1535-65-5) in a molecular editor.[10]
-
Geometry Optimization:
-
Perform a geometry optimization calculation to find the molecule's most stable conformation (a minimum on the potential energy surface).[11]
-
Keywords (Gaussian Example): #p opt M062X/6-311+G(d,p) SCRF=(PCM,Solvent=DMSO)
-
-
Frequency Analysis:
-
Run a frequency calculation on the optimized geometry.
-
Trustworthiness Check: A successful calculation will yield zero imaginary frequencies, confirming the structure is a true minimum. This step also provides crucial thermodynamic data like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Keywords (Gaussian Example): #p freq M062X/6-311+G(d,p) SCRF=(PCM,Solvent=DMSO)
-
-
Wavefunction Analysis:
-
Perform a single-point energy calculation using the optimized geometry to generate a detailed wavefunction file. Request population analysis for Natural Bond Orbital (NBO) analysis.
-
Keywords (Gaussian Example): #p M062X/6-311+G(d,p) pop=NBO SCRF=(PCM,Solvent=DMSO)
-
Analysis and Interpretation: From Data to Chemical Insight
The output of these calculations provides a wealth of quantitative data. The key is to translate this data into actionable chemical insights.
Structural and Electronic Properties
Summarize the key quantitative data in a structured table for clarity and comparison.
| Property | Calculated Value (Example) | Chemical Significance |
| C-H Bond Length (Å) | 1.095 | Indicates the nature of the C-H bond. |
| C-S Bond Length (Å) | 1.830 | Reflects the strength of the bond connecting the phenylsulfonyl and difluoromethyl moieties. |
| O-S-O Bond Angle (°) | 120.5 | Characterizes the geometry of the electron-withdrawing sulfonyl group. |
| HOMO Energy (eV) | -8.5 | Relates to the molecule's ability to donate electrons (ionization potential). |
| LUMO Energy (eV) | -1.2 | Relates to the molecule's ability to accept electrons (electron affinity). |
| HOMO-LUMO Gap (eV) | 7.3 | A larger gap suggests higher kinetic stability. |
| Dipole Moment (Debye) | 4.5 | Quantifies the overall polarity of the molecule. |
| NBO Charge on α-Carbon | +0.75 | A high positive charge suggests this site is electrophilic. |
| NBO Charge on Acidic H | +0.25 | A higher positive charge correlates with increased acidity. |
Frontier Molecular Orbitals (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity.[12]
-
LUMO: The location of the LUMO will indicate the most likely site for nucleophilic attack. In PhSO₂CF₂H, this is expected to be localized around the sulfur atom and the α-carbon of the CF₂H group.
-
HOMO: The HOMO is typically located on the phenyl ring, indicating it is the site for electrophilic attack.
Electrostatic Potential (ESP) Map
An ESP map provides a visual representation of the charge distribution.
-
Red regions (negative potential): Electron-rich areas, such as the sulfonyl oxygens, are sites for electrophilic attack.
-
Blue regions (positive potential): Electron-deficient areas, such as the hydrogen on the CF₂H group, are sites for nucleophilic attack or deprotonation.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[13][14]
-
Atomic Charges: Quantify the electron-withdrawing effect of the PhSO₂ group and the fluorine atoms. This helps to rationalize the acidity of the C-H bond.[15]
-
Donor-Acceptor Interactions: NBO analysis can reveal hyperconjugative interactions, such as delocalization of electron density from the phenyl ring into the antibonding orbitals of the C-S or S-O bonds, which contribute to the molecule's overall stability.[16]
Predicting Key Reactivity Parameters
-
C-H Acidity (pKa): The acidity of the difluoromethyl proton is a key feature of PhSO₂CF₂H's reactivity. The pKa can be estimated computationally by calculating the Gibbs free energy change for the deprotonation reaction in a chosen solvent, often using a thermodynamic cycle.[8][9][17]
-
Bond Dissociation Energy (BDE): The C-S bond BDE is crucial for understanding the molecule's utility as a radical precursor.[2] This can be calculated by taking the enthalpy difference between the parent molecule and its constituent radicals (PhSO₂• and •CF₂H).[6][18][19][20]
Caption: Relationship between calculations and chemical insights.
Conclusion: Bridging Computational Theory with Laboratory Practice
This guide provides a robust, scientifically-grounded framework for the quantum chemical analysis of (difluoromethyl)sulfonylbenzene. By systematically applying the described DFT-based workflow, researchers can move beyond empirical observations to a quantitative, predictive understanding of this vital synthetic reagent. The insights gained from these calculations—ranging from the precise quantification of its electronic structure to the prediction of its reactivity—are invaluable for optimizing reaction conditions, elucidating complex reaction mechanisms, and guiding the rational design of novel fluorinated molecules for applications in drug discovery and materials science. This synergy between computational theory and experimental practice is the hallmark of modern chemical research, enabling accelerated innovation and discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. sioc.ac.cn [sioc.ac.cn]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05391D [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. CAS 1535-65-5: Difluoromethyl phenyl sulfone | CymitQuimica [cymitquimica.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. NBO [cup.uni-muenchen.de]
- 14. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 17. Rapid and Accurate Prediction of p Ka Values of C-H Acids Using Graph Convolutional Neural Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. youtube.com [youtube.com]
A Technical Guide to the Solubility of ((Difluoromethyl)sulfonyl)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of ((Difluoromethyl)sulfonyl)benzene
The difluoromethyl group (-CF₂H) is a bioisostere of hydroxyl, thiol, or hydroxymethyl groups and is increasingly incorporated into drug candidates to enhance their metabolic stability, lipophilicity, and cell membrane permeability. This compound, also known as difluoromethyl phenyl sulfone, has emerged as a critical reagent for introducing this valuable moiety. Its utility in the synthesis of complex pharmaceutical compounds makes a thorough understanding of its physical properties, particularly its solubility, essential for optimizing reaction conditions, ensuring homogeneity, and developing robust purification and formulation protocols.[1]
This guide addresses the critical need for a centralized resource on the solubility of this important building block. We will first explore the molecular characteristics of this compound to predict its solubility behavior and then provide a rigorous experimental framework for its empirical determination.
Predicting Solubility: A Molecular-Level Perspective
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[3][4] To predict the solubility of this compound, we must first analyze its key structural and electronic features.
Molecular Properties of this compound:
| Property | Value | Source(s) |
| CAS Number | 1535-65-5 | [5] |
| Molecular Formula | C₇H₆F₂O₂S | [1][6] |
| Molecular Weight | 192.18 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Melting Point | 24-25 °C | [1] |
| Topological Polar Surface Area (TPSA) | 42.52 Ų | [6] |
| XLogP3 (Lipophilicity) | 2.1 | [6] |
| Hydrogen Bond Acceptors | 4 | [6] |
| Hydrogen Bond Donors | 0 | [6] |
The structure of this compound features a non-polar phenyl ring and a highly polar (difluoromethyl)sulfonyl group. The two oxygen atoms and, to a lesser extent, the two fluorine atoms, create a region of high electron density, making the sulfonyl group a strong dipole and a hydrogen bond acceptor. The molecule lacks any hydrogen bond donor capabilities.
Predicted Solubility Trends:
-
Polar Aprotic Solvents: Due to the strong dipole moment of the sulfonyl group, DFMSB is expected to exhibit high solubility in polar aprotic solvents such as acetone, ethyl acetate, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO) . These solvents can engage in strong dipole-dipole interactions with the sulfonyl moiety. The related compound, diphenyl sulfone, is known to be soluble in acetone and DMSO.[7]
-
Polar Protic Solvents: Solubility in polar protic solvents like ethanol, methanol, and isopropanol is predicted to be moderate to good. While DFMSB cannot donate hydrogen bonds, the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors for the solvent's hydroxyl group.
-
Non-Polar Solvents: The presence of the non-polar phenyl ring suggests some affinity for non-polar solvents. Therefore, moderate solubility is expected in solvents like toluene and dichloromethane (DCM) . However, the highly polar sulfonyl group will likely limit its solubility in purely non-polar aliphatic solvents such as hexane and cyclohexane .
-
Aqueous Solubility: Despite a qualitative report suggesting solubility in water, this is likely minimal.[1] The calculated water solubility is very low (0.484 mg/mL), which aligns with the significant non-polar character of the benzene ring and the general behavior of organosulfones.[6][8]
Experimental Determination of Solubility: A Validated Protocol
The following protocol provides a reliable method for the quantitative determination of the solubility of this compound, a liquid solute, in various organic solvents. This method is based on the isothermal equilibrium technique, followed by gravimetric analysis.
Materials and Equipment
-
This compound (≥97% purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatic shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C ± 0.1 °C)
-
Calibrated positive displacement micropipettes
-
Vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Syringes
-
Drying oven or vacuum oven
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of liquid DFMSB.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed (tared) vial. An excess is visually confirmed by the presence of a separate, undissolved liquid phase.
-
Using a calibrated pipette, add a precise volume (e.g., 2.00 mL) of the chosen organic solvent to the vial.
-
Securely cap the vial and record the total mass of the vial, solute, and solvent.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is recommended. The system is at equilibrium when the concentration of the solute in the solvent phase remains constant over time.
-
After agitation, allow the vials to rest in the thermostatic bath for at least 2 hours to allow the undissolved DFMSB to settle, forming a distinct layer.
-
-
Sampling and Gravimetric Analysis:
-
Carefully withdraw a known volume of the clear, saturated supernatant using a syringe. Avoid disturbing the undissolved layer.
-
Attach a syringe filter to the syringe and dispense the saturated solution into a clean, pre-weighed vial.
-
Immediately cap the new vial and weigh it to determine the exact mass of the saturated solution transferred.
-
Place the vial (with the cap removed or loosened) in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-60 °C).
-
Periodically weigh the vial until a constant mass is achieved, indicating that all the solvent has been removed.
-
The final constant mass represents the mass of the vial plus the dissolved this compound.
-
Calculation of Solubility
The solubility can be expressed in various units. The most common are g/L and mol/L.
-
Mass of dissolved DFMSB (m_solute): m_solute = (Mass of vial + dry residue) - (Mass of empty vial)
-
Mass of solvent in the sample (m_solvent): m_solvent = (Mass of vial + saturated solution) - (Mass of vial + dry residue)
-
Solubility in g/100 g of solvent: Solubility = (m_solute / m_solvent) * 100
-
Solubility in g/L: To calculate this, you need the density of the solvent at the experimental temperature. Volume of solvent (V_solvent) = m_solvent / density_solvent Solubility (g/L) = m_solute / V_solvent
Self-Validating Systems and Trustworthiness
The integrity of this protocol is ensured by several self-validating checks:
-
Attainment of Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility values should plateau, indicating a stable saturated state.[9]
-
Reproducibility: All experiments should be performed in triplicate to ensure the precision of the results. The standard deviation of the measurements should be within an acceptable range (e.g., <5%).
-
Mass Balance: The initial and final masses should be carefully recorded to account for all components, minimizing errors due to evaporation during handling.
Conclusion
While specific quantitative solubility data for this compound is not widely published, a strong predictive understanding can be derived from its molecular structure. This guide provides a theoretical framework for estimating its solubility in a range of common organic solvents, from polar aprotic to non-polar. More importantly, it delivers a robust, detailed, and validated experimental protocol that empowers researchers to determine precise solubility values in their own laboratories. By applying this methodology, scientists in drug discovery and chemical development can make data-driven decisions on solvent selection, thereby accelerating their research and development efforts.
References
- 1. Cas 1535-65-5,[(Difluoromethyl)sulfonyl]benzene | lookchem [lookchem.com]
- 2. 1535-65-5 | this compound [aspirasci.com]
- 3. education.com [education.com]
- 4. youtube.com [youtube.com]
- 5. 1535-65-5|this compound|BLD Pharm [bldpharm.com]
- 6. 1535-65-5 | this compound | Ambeed.com [ambeed.com]
- 7. CAS 127-63-9: Phenyl sulfone | CymitQuimica [cymitquimica.com]
- 8. Sulfone, sulfoxide compound [m.chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
The Dual-Reactivity of ((Difluoromethyl)sulfonyl)benzene: A Technical Guide to a Versatile CF₂ Building Block
Introduction: The Strategic Importance of the Difluoromethyl Group
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate a compound's physicochemical and biological properties. Among the various fluorinated motifs, the difluoromethyl (CF₂H) group holds a privileged position. It acts as a lipophilic bioisostere of hydroxyl, thiol, and even amide functionalities, capable of forming hydrogen bonds which can enhance binding affinity to biological targets.[1][2] Furthermore, the CF₂H group often improves metabolic stability and membrane permeability, making it a highly sought-after component in the design of novel therapeutics and agrochemicals.[2][3][4]
This guide provides an in-depth technical exploration of ((difluoromethyl)sulfonyl)benzene (PhSO₂CF₂H), a versatile and increasingly important reagent that serves as a cornerstone for introducing the CF₂ moiety.[5][6] We will delve into its multifaceted reactivity, which allows it to function as a precursor for nucleophilic, radical, and electrophilic difluoromethylating species, as well as a source of difluorocarbene. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this powerful synthetic tool.
The this compound Reagent: Properties and Activation
This compound, also known as difluoromethyl phenyl sulfone, is a crystalline solid that has gained prominence due to its stability, ease of handling, and diverse reactivity upon activation.[5][6] The key to its versatility lies in the acidity of the C-H bond, which is significantly increased by the two electron-withdrawing fluorine atoms and the adjacent phenylsulfonyl group. This allows for facile deprotonation by a suitable base to generate the (phenylsulfonyl)difluoromethyl anion (PhSO₂CF₂⁻), a potent nucleophile.
Furthermore, the phenylsulfonyl group can be reductively cleaved, providing a pathway to access the valuable CF₂H group in the final product.[7] This two-step sequence of nucleophilic addition followed by desulfonylation effectively renders PhSO₂CF₂H a difluoromethyl anion equivalent ("CF₂H⁻").[7]
Nucleophilic Difluoromethylation: Harnessing the Power of the PhSO₂CF₂⁻ Anion
The most common application of PhSO₂CF₂H is as a precursor to the PhSO₂CF₂⁻ anion for nucleophilic difluoromethylation reactions. This strategy has been successfully applied to a wide range of electrophiles.
Reaction with Carbonyl Compounds
The addition of the PhSO₂CF₂⁻ anion to aldehydes and ketones provides a straightforward route to α-(phenylsulfonyl)difluoromethyl alcohols. These intermediates can be valuable in their own right or can be further transformed.
Experimental Protocol: Nucleophilic (Phenylsulfonyl)difluoromethylation of Benzaldehyde [8]
-
To a solution of benzaldehyde (1.0 mmol) and this compound (1.2 mmol) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere, add a solution of potassium tert-butoxide (1.2 mmol) in THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-(phenylsulfonyl)difluoromethyl alcohol.
Table 1: Representative Yields for Nucleophilic (Phenylsulfonyl)difluoromethylation of Carbonyls
| Electrophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzaldehyde | t-BuOK | THF | -78 | 95 | [8] |
| 4-Chlorobenzaldehyde | t-BuOK | THF | -78 | 92 | [8] |
| Cyclohexanone | t-BuOK | THF | -78 | 85 | [8] |
| Acetophenone | t-BuOK | THF | -78 | 88 | [8] |
Reaction with Alkyl Halides and Subsequent Desulfonylation
A powerful strategy for the synthesis of difluoromethylated alkanes involves a two-step process: nucleophilic substitution of an alkyl halide with the PhSO₂CF₂⁻ anion, followed by reductive desulfonylation.[7] This approach effectively achieves the nucleophilic difluoromethylation of primary alkyl halides.[7]
Experimental Protocol: Two-Step Nucleophilic Difluoromethylation of 1-Iodooctane [7]
Step 1: Nucleophilic Substitution
-
To a solution of this compound (1.2 mmol) in anhydrous DMF (5 mL) at 0 °C, add potassium tert-butoxide (1.2 mmol) and stir for 10 minutes.
-
Add 1-iodooctane (1.0 mmol) and allow the reaction to warm to room temperature, stirring for 12 hours.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(phenylsulfonyl)-1,1-difluorononane.
Step 2: Reductive Desulfonylation
-
To a solution of 1-(phenylsulfonyl)-1,1-difluorononane (1.0 mmol) in methanol (10 mL), add magnesium turnings (5.0 mmol) and a catalytic amount of HgCl₂.
-
Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and carefully concentrate to obtain 1,1-difluorononane.
Figure 1. Workflow for the two-step nucleophilic difluoromethylation of alkyl halides.
Radical Difluoromethylation: Accessing the PhSO₂CF₂• Radical
Beyond its nucleophilic character, the PhSO₂CF₂ moiety can be engaged in radical reactions. The (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•) can be generated from PhSO₂CF₂H under oxidative conditions, opening up avenues for C-C bond formation with substrates amenable to radical addition, such as isocyanides.[9][10]
More recently, photoredox catalysis has emerged as a powerful tool for generating difluoromethyl radicals from PhSO₂CF₂H and its derivatives under mild conditions.[4][11] This approach often involves the visible light-promoted homolytic cleavage of the C-S bond in (phenylsulfonyl)difluoromethylated intermediates.[4][11]
Experimental Protocol: Radical (Phenylsulfonyl)difluoromethylation of Isocyanides [9][10]
-
In a reaction vessel, combine the isocyanide substrate (1.0 mmol), this compound (1.5 mmol), and PhI(OAc)₂ (1.5 mmol) in a suitable solvent such as DMF.
-
Add t-BuONa (2.0 mmol) and stir the mixture at room temperature under an inert atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract with an appropriate organic solvent.
-
Combine the organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Figure 2. General mechanism for radical (phenylsulfonyl)difluoromethylation.
Electrophilic Difluoromethylation and Difluorocarbene Generation
While PhSO₂CF₂H itself is not an electrophilic difluoromethylating agent, its derivatives can be designed to serve this purpose. For instance, S-((phenylsulfonyl)difluoromethyl)dibenzothiophenium salts have been developed as bench-stable, electrophilic sources of the PhSO₂CF₂ group.[12] These reagents can functionalize various nucleophiles under mild, transition-metal-free conditions.[12]
Furthermore, under specific basic conditions, PhSO₂CF₂H and its derivatives can act as precursors to difluorocarbene (:CF₂).[13][14] The generated difluorocarbene can then participate in various transformations, such as the difluoromethylation of S- and O-nucleophiles.[13][14] This reactivity expands the synthetic utility of the PhSO₂CF₂H platform beyond direct functionalization with the entire PhSO₂CF₂ moiety.
Modular Synthesis through a Difluoromethylene Radical Anion Synthon Strategy
A recent and innovative application of PhSO₂CF₂H is its use as a difluoromethylene radical anion synthon (diFRAS).[3][4][11] This strategy involves a modular approach where PhSO₂CF₂H first reacts with an electrophile, and the resulting intermediate is then subjected to visible-light-promoted desulfonylalkylation to generate a difluoroalkyl radical. This radical can then be trapped by a radical acceptor, allowing for the construction of complex gem-difluoride structures (R¹-CF₂-R²) in a modular fashion.[3][4][11] This powerful approach significantly enhances the complexity of molecules that can be accessed from a simple starting material.[3][11]
Conclusion: A Multifaceted Tool for Modern Synthesis
This compound has firmly established itself as a versatile and indispensable reagent in the synthetic chemist's toolbox. Its ability to serve as a precursor to nucleophilic, radical, and, through its derivatives, electrophilic difluoromethylating species, as well as a source of difluorocarbene, underscores its broad utility. The development of advanced strategies, such as its use as a difluoromethylene radical anion synthon under photoredox catalysis, continues to expand its applications. For researchers in medicinal chemistry, agrochemistry, and materials science, a thorough understanding of the reactivity of PhSO₂CF₂H is crucial for the design and synthesis of novel, high-value fluorinated molecules.
References
- 1. [PDF] Difluoromethylation Reactions of Organic Compounds. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [(Difluoromethyl)sulfonyl]benzene [myskinrecipes.com]
- 6. Cas 1535-65-5,[(Difluoromethyl)sulfonyl]benzene | lookchem [lookchem.com]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. Radical (Phenylsulfonyl)difluoromethylation of Isocyanides with PhSO2CF2H under Transition-Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sioc.ac.cn [sioc.ac.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sioc.ac.cn [sioc.ac.cn]
The Architect's Reagent: A Technical Guide to the Fundamental Chemistry of Difluoromethyl Phenyl Sulfone
Foreword: The Rise of the Difluoromethyl Group in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms has become a cornerstone of molecular design. Among the repertoire of fluorinated motifs, the difluoromethyl group (–CF₂H) holds a privileged position. It serves as a crucial bioisostere for hydroxyl (–OH) and thiol (–SH) groups, capable of acting as a hydrogen bond donor while significantly enhancing metabolic stability and modulating lipophilicity.[1] This unique combination of properties has propelled the demand for efficient and reliable reagents that can introduce the –CF₂H group into complex molecular architectures.[2]
Difluoromethyl phenyl sulfone (PhSO₂CF₂H) has emerged as a preeminent tool for this purpose. It is a crystalline solid that acts as a robust, versatile, and highly effective precursor to the nucleophilic difluoromethyl anion equivalent ("CF₂H⁻").[3] This guide provides an in-depth exploration of the fundamental chemistry of difluoromethyl phenyl sulfone, from its synthesis and core physicochemical properties to its mechanistic behavior and practical application, designed for the practicing researcher and drug development professional.
Synthesis and Physicochemical Profile
A mastery of any reagent begins with an understanding of its preparation and intrinsic properties. PhSO₂CF₂H is a stable, crystalline solid, making it significantly easier to handle than gaseous fluoroalkylation reagents.[4][5]
Established Synthetic Route
The most common and industrially scalable synthesis of difluoromethyl phenyl sulfone proceeds via a two-step sequence starting from readily available thiophenol.
-
S-Difluoromethylation: Thiophenol is deprotonated with a suitable base to form sodium thiophenoxide. This nucleophile is then reacted with a difluorocarbene precursor. Historically, chlorodifluoromethane (a Class II ozone-depleting substance) was used. Modern, more environmentally benign methods utilize reagents like sodium chlorodifluoroacetate.[6][7]
-
Oxidation: The resulting difluoromethyl phenyl sulfide is then oxidized to the corresponding sulfone. This transformation is typically achieved with strong oxidizing agents such as Oxone® or meta-chloroperoxybenzoic acid (mCPBA) in a suitable solvent system like methanol/water.[8]
Core Physicochemical Properties
The reactivity of PhSO₂CF₂H is a direct consequence of its electronic structure. The combined electron-withdrawing power of the two fluorine atoms and the phenylsulfonyl group dramatically acidifies the alpha-proton. This property is the linchpin of its utility.
| Property | Value | Source |
| Appearance | White to colorless solid/liquid | [9] |
| CAS Number | 1535-65-5 | [10] |
| Molecular Formula | C₇H₆F₂O₂S | [10] |
| Molecular Weight | 192.18 g/mol | [10] |
| Melting Point | 24.7–25.0 °C | [9] |
| Boiling Point | 115–120 °C @ 7 Torr | [9] |
| pKa (in DMSO) | ~20.3 | [11] |
Table 1: Key Physicochemical Properties of Difluoromethyl Phenyl Sulfone.
The pKa of ~20.3 in DMSO is a critical piece of data. It quantifies the acidity of the C-H bond, placing it in a range that is accessible by common, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) but not weaker bases like carbonates. This allows for selective deprotonation without undesirable side reactions, a cornerstone of predictable and reproducible synthesis.
The Heart of Reactivity: Nucleophilic Difluoromethylation
The primary role of PhSO₂CF₂H in synthesis is to serve as a precursor to the (phenylsulfonyl)difluoromethyl anion. This nucleophile can then be engaged with a wide variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. The entire process can be conceptualized as a two-stage, one-pot sequence: Anion Generation followed by Nucleophilic Attack , and culminating in a separate Reductive Desulfonylation step.
// Nodes Start [label="PhSO₂CF₂H"]; Anion [label="[PhSO₂CF₂]⁻ K⁺", fontcolor="#EA4335"]; Electrophile [label="Electrophile\n(e.g., R-CHO)"]; Adduct [label="PhSO₂CF₂(R)CH-O⁻ K⁺"]; ProtonatedAdduct [label="β-Hydroxy Sulfone\nPhSO₂CF₂(R)CH-OH"]; FinalProduct [label="Final Product\n(CF₂H)(R)CH-OH", fontcolor="#34A853"];
// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];
// Edges Start -> Anion [label=" Base (t-BuOK)\n -t-BuOH", fontsize=10]; Electrophile -> inv1 [style=invis]; Anion -> inv1 [dir=none]; inv1 -> Adduct [label="Nucleophilic\nAttack", fontsize=10]; Adduct -> ProtonatedAdduct [label="Aqueous\nWorkup (H⁺)", fontsize=10]; ProtonatedAdduct -> FinalProduct [label="Reductive\nDesulfonylation", fontsize=10, color="#4285F4", fontcolor="#4285F4"]; } . Diagram 2: General workflow for nucleophilic difluoromethylation and subsequent desulfonylation.
Causality of Reagent Choice: The Role of the Base and Solvent
The choice of base is critical and dictated by the reagent's pKa. A base must be strong enough to quantitatively deprotonate the sulfone but ideally should be sterically hindered and non-nucleophilic to avoid direct reaction with the electrophile.
-
Potassium tert-butoxide (t-BuOK): This is an excellent choice. Its pKa of the conjugate acid (~32 in DMSO) is sufficiently high to ensure complete deprotonation of PhSO₂CF₂H. Its steric bulk minimizes competitive reactions.
-
Solvent: Anhydrous, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred. They effectively solvate the potassium cation, leading to a more "naked" and therefore more reactive (phenylsulfonyl)difluoromethyl anion.
The Phenylsulfonyl Group: An Activating and Leaving Group
The phenylsulfonyl moiety is not merely a spectator; it plays two crucial roles:
-
Anion Stabilization: It provides powerful inductive and resonance stabilization to the adjacent carbanion, making it stable enough to form and react cleanly.[1]
-
Masked Leaving Group: After the C-C bond is formed, the sulfone's job is done. It is then removed under reductive conditions, effectively acting as an excellent leaving group that is replaced by a hydrogen atom. This two-step sequence is a powerful strategy for achieving what is formally the addition of a "CF₂H⁻" anion.[12][13]
Field-Proven Methodologies: Experimental Protocols
The following protocols are representative of the common applications of difluoromethyl phenyl sulfone and are designed to be self-validating through clear, sequential steps and expected outcomes.
Protocol 1: Nucleophilic Addition to an Aldehyde
This procedure details the formation of a β-hydroxy difluoromethyl phenyl sulfone via the addition of the in situ-generated anion to an aromatic aldehyde.
Reaction: PhSO₂CF₂H + 4-Cl-C₆H₄CHO → 4-Cl-C₆H₄CH(OH)CF₂SO₂Ph
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add difluoromethyl phenyl sulfone (1.0 mmol, 192 mg).
-
Dissolution: Add 4 mL of anhydrous DMF via syringe and cool the solution to -50 °C using an acetone/dry ice bath.
-
Deprotonation: In a separate flask, prepare a solution of potassium tert-butoxide (t-BuOK) (1.1 mmol, 123 mg) in 4 mL of anhydrous DMF. Add this solution dropwise to the cooled sulfone solution over 10 minutes, ensuring the internal temperature does not rise above -45 °C. The solution should be stirred for 20 minutes at this temperature to ensure complete anion formation.
-
Addition: Add a solution of 4-chlorobenzaldehyde (1.0 mmol, 141 mg) in 2 mL of anhydrous DMF dropwise to the reaction mixture.
-
Reaction: Stir the mixture at -50 °C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR.
-
Quench: Once the reaction is complete, quench by the slow addition of 5 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution at -50 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add 20 mL of diethyl ether and 20 mL of water. Separate the layers. Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the β-hydroxy sulfone adduct.
Protocol 2: Reductive Desulfonylation
This protocol describes the crucial final step: the removal of the phenylsulfonyl group to unveil the desired difluoromethylated alcohol.
Reaction: 4-Cl-C₆H₄CH(OH)CF₂SO₂Ph → 4-Cl-C₆H₄CH(OH)CF₂H
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve the β-hydroxy sulfone (0.5 mmol) and anhydrous disodium hydrogen phosphate (Na₂HPO₄) (2.5 mmol, 355 mg) in 10 mL of anhydrous methanol.
-
Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., saltwater/ice).
-
Reduction: While stirring vigorously, add 10% sodium amalgam (Na(Hg)) (5 equivalents relative to the sulfone) portion-wise over 15 minutes, ensuring the temperature remains below -10 °C.
-
Reaction: Stir the resulting grey slurry at -20 °C for 1 hour.
-
Work-up: Allow the reaction to warm to room temperature. Filter the mixture through a pad of Celite® to remove the mercury and inorganic salts, washing the pad with methanol (3 x 10 mL).
-
Purification: Combine the filtrates and concentrate under reduced pressure. The residue can be purified by silica gel column chromatography to afford the final difluoromethylated alcohol. This reductive cleavage is often high-yielding and clean.
Broader Applications and Future Outlook
The chemistry of difluoromethyl phenyl sulfone extends beyond simple additions to aldehydes. It is a versatile reagent for the difluoromethylation of a broad range of electrophiles, including ketones, imines, and primary alkyl halides.[1][3] Furthermore, under different conditions, it can serve as a precursor to the PhSO₂CF₂ radical, opening avenues for radical-based transformations.[13]
The strategic importance of this reagent is underscored by its application in the synthesis of complex pharmaceutical candidates, such as Bruton's tyrosine kinase (BTK) inhibitors like BMS-986142, which are investigated for autoimmune diseases such as rheumatoid arthritis.[1][14]
As the drive for metabolically robust and precisely functionalized drug candidates continues, the demand for elegant synthetic tools will only increase. Difluoromethyl phenyl sulfone, with its ideal balance of stability, predictable reactivity, and synthetic versatility, is firmly established as an indispensable reagent in the medicinal chemist's toolbox. Future developments will likely focus on catalytic and enantioselective variants of its core reactions, further expanding its power and utility in the synthesis of next-generation therapeutics.
References
- 1. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemistry of trichlorofluoromethane: synthesis of chlorofluoromethyl phenyl sulfone and fluoromethyl phenyl sulfone and some of their reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 12. BMS-986142 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. sioc.cas.cn [sioc.cas.cn]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: Leveraging ((Difluoromethyl)sulfonyl)benzene for Nucleophilic Difluoromethylation in Modern Synthesis
Abstract
The difluoromethyl (CF₂H) group has become an invaluable structural motif in medicinal chemistry and materials science, prized for its ability to act as a bioisostere of hydroxyl or thiol groups and to modulate physicochemical properties such as lipophilicity and metabolic stability.[1] ((Difluoromethyl)sulfonyl)benzene, also known as difluoromethyl phenyl sulfone (PhSO₂CF₂H), has emerged as a robust and versatile reagent for introducing this crucial functionality. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the theory, application, and practical execution of nucleophilic difluoromethylation using PhSO₂CF₂H. It covers the underlying reaction mechanisms, substrate scope, post-reaction modifications, and detailed, field-tested experimental protocols.
The Reagent: Understanding this compound (PhSO₂CF₂H)
This compound is a bench-stable, crystalline solid or light yellow liquid that serves as a precursor to the nucleophilic (phenylsulfonyl)difluoromethyl anion (PhSO₂CF₂⁻).[2] Its synthetic utility is rooted in the electronic properties of the phenylsulfonyl group, which significantly enhances the acidity of the C-H bond of the difluoromethyl moiety.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 1535-65-5[3] |
| Molecular Formula | C₇H₆F₂O₂S[4] |
| Molecular Weight | 192.18 g/mol [4] |
| Appearance | Light yellow liquid or solid[2] |
| Synonyms | Difluoromethyl phenyl sulfone |
Safety and Handling:
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated fume hood.
-
Store in a cool, dry place away from incompatible materials such as strong bases.
The Core Chemistry: Mechanism of Action
The efficacy of PhSO₂CF₂H as a difluoromethylating agent hinges on a straightforward yet powerful two-step sequence: deprotonation followed by nucleophilic attack.
2.1. Generation of the Nucleophilic Anion The process is initiated by treating PhSO₂CF₂H with a suitable base. The strong electron-withdrawing nature of the adjacent phenylsulfonyl group acidifies the difluoromethyl proton, facilitating its abstraction to generate the (phenylsulfonyl)difluoromethyl anion (PhSO₂CF₂⁻).[5][6] This anion is the key nucleophilic species in the reaction.
2.2. Nucleophilic Addition to Electrophiles The in situ generated PhSO₂CF₂⁻ anion is a potent nucleophile that readily attacks a wide range of electrophilic substrates. This C-C bond-forming reaction effectively transfers the PhSO₂CF₂ moiety to the electrophile, creating a new, functionalized molecule. The choice of base and solvent is critical and can influence reaction efficiency and selectivity.[5][7]
2.3. Mechanistic Rationale The phenylsulfonyl group plays a dual role:
-
Anion Stabilization: It stabilizes the negative charge on the adjacent carbon through resonance and inductive effects, making the formation of the anion thermodynamically favorable.[8]
-
Versatile Handle: Post-reaction, the sulfonyl group serves as a versatile functional handle that can be removed or transformed to yield different difluoromethylated products (see Section 4).[6][8]
Caption: General mechanism of nucleophilic difluoromethylation.
Applications and Substrate Scope
PhSO₂CF₂H exhibits broad utility, reacting with a diverse array of electrophiles. This versatility makes it a cornerstone reagent for accessing complex difluoromethylated molecules.
3.1. Aldehydes and Ketones The reaction with carbonyl compounds is one of the most common applications, yielding β-(phenylsulfonyl)difluoromethylated alcohols. Aromatic and aliphatic aldehydes are generally excellent substrates.[7] Ketones are also viable but may react more slowly, enabling selective difluoromethylation of aldehydes in the presence of ketones.[8]
3.2. Imines and Derivatives Imines, particularly N-tert-butanesulfinyl aldimines, react with the PhSO₂CF₂⁻ anion to produce α-difluoromethyl amines with high diastereoselectivity.[5][8] This provides a powerful route to chiral amines, which are privileged structures in pharmaceuticals.
3.3. α,β-Unsaturated Systems The PhSO₂CF₂⁻ anion is considered a "hard" nucleophile. Consequently, its reaction with α,β-unsaturated ketones and esters typically proceeds via a 1,2-addition pathway, attacking the carbonyl carbon directly, rather than undergoing conjugate (1,4) addition.[5]
Table 2: Representative Substrate Scope for Nucleophilic Difluoromethylation
| Electrophile Class | Representative Substrate | Base / Solvent | Product Type | Typical Yield | Reference |
| Aromatic Aldehyde | Benzaldehyde | t-BuOK / DMF | β-Hydroxy Sulfone | Good-Excellent | [5] |
| Aliphatic Aldehyde | Isobutyraldehyde | NaOH / CH₂Cl₂ | β-Hydroxy Sulfone | Good | [5] |
| Cyclic Ketone | Cyclohexanone | t-BuOK / Diglyme | Tertiary Alcohol | Moderate-Good | [7] |
| N-Sulfinyl Imine | (R)-N-tert-butylsulfinyl aldimine | t-BuOK / THF | α-CF₂H Amine | Excellent | [5][8] |
| α,β-Unsaturated Ketone | Chalcone | t-BuOK / THF | Allylic Alcohol (1,2-Adduct) | Good | [5] |
| Ester | Methyl Benzoate | t-BuOK / THF | α,α-Difluoromethyl Ketone | Excellent | [5] |
Post-Reaction Chemistry: The Versatile Sulfonyl Handle
A key advantage of this methodology is that the initial adduct is not necessarily the final product. The phenylsulfonyl group can be strategically manipulated to access a wider range of valuable compounds.
4.1. Reductive Desulfonylation The phenylsulfonyl group can be cleanly removed under reductive conditions, most commonly with magnesium metal in the presence of an acid.[6] This unmasks the difluoromethyl (CF₂H) group, providing direct access to β-difluoromethylated alcohols and amines.[6][8]
4.2. Base-Mediated Elimination Treatment of the β-(phenylsulfonyl)difluoromethylated alcohol adducts with a suitable base can induce the elimination of phenylsulfinic acid. This process generates a terminal difluoromethylene (=CF₂) group, providing a straightforward route to valuable 1,1-difluoroalkenes.[6]
Caption: Synthetic pathways from the initial PhSO₂CF₂-adduct.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Nucleophilic (Phenylsulfonyl)difluoromethylation of an Aromatic Aldehyde
-
Rationale: This protocol demonstrates the formation of the key C-C bond. The reaction is run at low temperature to control the reactivity and stability of the PhSO₂CF₂⁻ anion. Anhydrous conditions are crucial to prevent quenching of the base and the anion.
-
Reagents & Equipment:
-
This compound (PhSO₂CF₂H) (1.0 equiv)
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.2 equiv)
-
Potassium tert-butoxide (t-BuOK) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, syringe, low-temperature bath (e.g., acetone/dry ice)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv).
-
Dissolution: Add anhydrous THF via syringe to dissolve the reagent. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality Note: Low temperature is critical to prevent decomposition of the thermally unstable (phenylsulfonyl)difluoromethyl anion once it is formed.[7]
-
-
Base Addition: Add potassium tert-butoxide (1.2 equiv) portion-wise to the stirred solution. Stir for 15-20 minutes at -78 °C. The solution may change color, indicating anion formation.
-
Electrophile Addition: Dissolve the aromatic aldehyde (1.2 equiv) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture via syringe.
-
Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). Stir at -78 °C for 1-3 hours, or until TLC indicates consumption of the starting material.
-
Quenching: Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired β-(phenylsulfonyl)difluoromethylated alcohol.
-
Protocol 2: Reductive Desulfonylation of the Adduct
-
Rationale: This protocol demonstrates the removal of the sulfonyl auxiliary group to reveal the final difluoromethylated product, highlighting the synthetic utility of the initial reaction.
-
Reagents & Equipment:
-
β-(phenylsulfonyl)difluoromethylated alcohol (from Protocol 1) (1.0 equiv)
-
Magnesium (Mg) powder or turnings (excess, e.g., 10 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Acetic Acid (AcOH) and Sodium Acetate (NaOAc)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
-
-
Procedure:
-
Setup: To a round-bottom flask under an inert atmosphere, add the β-(phenylsulfonyl)difluoromethylated alcohol (1.0 equiv), magnesium powder (10 equiv), and sodium acetate.
-
Dissolution: Add anhydrous DMF and stir the suspension at room temperature.
-
Reaction Initiation: Add acetic acid dropwise. The reaction is often exothermic.
-
Causality Note: The Mg/AcOH system generates the reducing species necessary to cleave the C-S bond.[6]
-
-
Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup: Filter the reaction mixture through a pad of celite to remove excess magnesium and inorganic salts, washing with ethyl acetate. Transfer the filtrate to a separatory funnel and wash extensively with water to remove DMF. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography to yield the final β-difluoromethylated alcohol.
-
Troubleshooting and Key Considerations
-
Low Yield: Ensure strictly anhydrous conditions. Titrate the base if its quality is uncertain. The PhSO₂CF₂H reagent can degrade over time; use a fresh or properly stored sample.
-
Side Reactions: Over-addition or use of a too-strong, non-hindered base can sometimes lead to side reactions. The stability of the electrophile under the basic conditions should also be considered.
-
Choice of Base: While potassium tert-butoxide is common, other bases like sodium hydroxide (in a two-phase system) or lithium bases can be used.[5] The choice depends on the substrate's sensitivity and the desired reaction conditions.
-
Temperature Control: Maintaining low temperatures (-78 °C) is often crucial for reactions involving the PhSO₂CF₂⁻ anion to prevent decomposition and side reactions.[7]
Conclusion
This compound is a powerful and highly effective reagent for the nucleophilic introduction of the difluoromethyl group into a wide range of organic molecules. Its reliability, broad substrate scope, and the synthetic versatility of the resulting products make it an indispensable tool in modern organic synthesis.[5][8] The ability to generate the key nucleophile in situ under relatively mild conditions, coupled with the straightforward protocols for subsequent functional group manipulation, solidifies the role of PhSO₂CF₂H in accelerating research and development in pharmaceuticals, agrochemicals, and materials science.[1][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Cas 1535-65-5,[(Difluoromethyl)sulfonyl]benzene | lookchem [lookchem.com]
- 3. [(Difluoromethyl)sulfonyl]benzene [myskinrecipes.com]
- 4. 1535-65-5 | this compound | Ambeed.com [ambeed.com]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. This compound | 1535-65-5 | Benchchem [benchchem.com]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H) in Modern Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, lipophilicity, and target-binding affinity.[1] The difluoromethyl (CF₂H) group, in particular, has emerged as a critical pharmacophore due to its unique properties as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, and amine functionalities.[2][3][4] This guide provides an in-depth exploration of difluoromethyl phenyl sulfone (PhSO₂CF₂H), a versatile and readily accessible reagent for the introduction of the difluoromethyl moiety. We will delve into the causality behind its synthetic applications, provide detailed, field-proven protocols for its use, and present visual workflows to aid in experimental design.
The Strategic Advantage of the Difluoromethyl Group
The difluoromethyl group offers a nuanced profile of physicochemical properties that medicinal chemists can exploit to overcome common drug development hurdles:
-
Bioisosterism: The CF₂H group can mimic the hydrogen-bonding capabilities of hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[3][4] This allows for the replacement of these metabolically labile functionalities, often leading to enhanced stability without compromising target engagement.
-
Metabolic Stability: The high strength of the carbon-fluorine bond renders the difluoromethyl group significantly more resistant to oxidative metabolism compared to its non-fluorinated counterparts.[5] This can lead to an increased plasma half-life and improved bioavailability of drug candidates.
-
Lipophilicity and Permeability: The CF₂H group increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes and improve oral absorption.[2][6] Its lipophilicity is generally intermediate between a methyl and a trifluoromethyl group, providing a valuable tool for fine-tuning this critical property.
-
Hydrogen Bonding Capability: The acidic proton of the CF₂H group can participate in hydrogen bonding interactions with biological targets, a feature not present in the trifluoromethyl group.[2][3]
Comparative Physicochemical Properties
| Functional Group | Hansch-Leo Lipophilicity Parameter (π) | Hydrogen Bond Acidity (α) | Metabolic Stability |
| -CH₃ | ~0.50 | ~0.00 | Prone to oxidation |
| -OH | ~-0.67 | ~0.33 | Prone to oxidation and conjugation |
| -SH | ~0.39 | ~0.13 | Prone to oxidation |
| -CF₂H | ~0.1 to +0.4 | ~0.085–0.126[4] | High |
| -CF₃ | ~0.88 | ~0.00 | Very High |
PhSO₂CF₂H: A Versatile Reagent for Difluoromethylation
Difluoromethyl phenyl sulfone has gained prominence as a key building block in synthetic and medicinal chemistry due to its stability, ease of handling, and diverse reactivity.[7][8] It serves as a precursor to both nucleophilic and radical difluoromethylating species, enabling a broad range of chemical transformations.
Key Advantages of PhSO₂CF₂H:
-
Dual Reactivity: It can be deprotonated to form the nucleophilic (phenylsulfonyl)difluoromethyl anion (PhSO₂CF₂⁻) or can be a source of the (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•) under oxidative or photoredox conditions.[9][10]
-
Modular Synthesis: A powerful strategy involves its use as a difluoromethylene radical anion synthon (diFRAS), allowing for the sequential coupling of an electrophile and a radical acceptor to construct complex gem-difluoride compounds (R¹-CF₂-R²).[1][6][11]
-
Transformable Handle: The phenylsulfonyl group in the resulting products is not merely a spectator. It can be removed to yield the desired difluoromethyl (-CF₂H) group or transformed into other valuable difluorinated moieties like difluoromethylene (=CF₂) or difluoromethylidene (=CF₂).[9][10]
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for the choices made.
Protocol 1: Nucleophilic (Phenylsulfonyl)difluoromethylation of Aldehydes
This protocol details the generation of the PhSO₂CF₂⁻ anion and its subsequent addition to an aldehyde, a common method for synthesizing α-(phenylsulfonyl)difluoromethyl alcohols.
Workflow Diagram:
Caption: Workflow for nucleophilic difluoromethylation.
Materials:
-
Difluoromethyl phenyl sulfone (PhSO₂CF₂H)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium tert-butoxide (t-BuONa) or other suitable base
-
Aldehyde substrate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add PhSO₂CF₂H (1.0 equiv) and dissolve in anhydrous THF (0.2 M).
-
Anion Generation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of sodium tert-butoxide (1.1 equiv) in THF. The choice of a strong, non-nucleophilic base is crucial to ensure complete deprotonation without side reactions. Stir the resulting mixture at -78 °C for 30 minutes.
-
Nucleophilic Addition: To the freshly prepared anion solution, add a solution of the aldehyde (1.2 equiv) in anhydrous THF dropwise, maintaining the temperature at -78 °C. The slow addition minimizes side reactions and ensures efficient capture of the anion.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (typically 1-3 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. This protonates the alkoxide intermediate and neutralizes any remaining base.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure α-(phenylsulfonyl)difluoromethyl alcohol.
Protocol 2: Visible-Light-Promoted Radical C-H (Phenylsulfonyl)difluoromethylation of Heteroarenes
This protocol leverages photoredox catalysis to generate the PhSO₂CF₂• radical for the direct C-H functionalization of electron-rich heteroarenes, a key strategy in late-stage functionalization.[12]
Reaction Mechanism Diagram:
Caption: Photocatalytic cycle for C-H difluoromethylation.
Materials:
-
Difluoromethyl phenyl sulfone (PhSO₂CF₂H)
-
Heteroaromatic substrate
-
Photocatalyst (e.g., Ir(ppy)₃ or Ru(bpy)₃Cl₂)
-
Base (e.g., DBU or K₂CO₃)
-
Solvent (e.g., DMSO or DMF)
-
Blue LED light source
-
Schlenk tube or similar reaction vessel
Procedure:
-
Reaction Setup: In a Schlenk tube, combine PhSO₂CF₂H (1.5 equiv), the heteroaromatic substrate (1.0 equiv), the photocatalyst (1-2 mol%), and the base (2.0 equiv). The choice of base is critical and substrate-dependent; organic bases like DBU are often effective.[11]
-
Degassing: Add the solvent (e.g., DMSO, 0.1 M) and degas the mixture by three freeze-pump-thaw cycles. This removes oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the reaction vessel approximately 5-10 cm from a blue LED light source and stir vigorously at room temperature. Ensure the reaction is shielded from ambient light.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the difluoromethylated product.
Downstream Transformations of the Phenylsulfonyl Group
The true utility of PhSO₂CF₂H lies in the subsequent transformations of the installed PhSO₂CF₂ group.
Protocol 3: Reductive Desulfonylation to the Difluoromethyl Group (-CF₂H)
This protocol describes the removal of the phenylsulfonyl group to unveil the desired difluoromethyl group, often the ultimate goal in a medicinal chemistry campaign.
Workflow Diagram:
References
- 1. sioc.ac.cn [sioc.ac.cn]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. researchgate.net [researchgate.net]
- 12. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
Application Notes: ((Difluoromethyl)sulfonyl)benzene as a Versatile Precursor for Difluorocarbene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Difluoromethylene Moiety
The introduction of fluorine-containing functional groups into organic molecules is a powerful strategy in modern drug discovery and materials science. The difluoromethylene (-CF₂-) group, in particular, has garnered significant attention as a bioisostere for ethereal oxygen, ketones, and other functional groups.[1][2] Its incorporation can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it a valuable motif in the design of novel therapeutics and advanced materials.[1][2]
((Difluoromethyl)sulfonyl)benzene, also known as difluoromethyl phenyl sulfone (PhSO₂CF₂H), has emerged as a highly versatile and readily available reagent for the introduction of the difluoromethylene unit.[2] This guide provides an in-depth exploration of its application as a difluorocarbene precursor, offering detailed protocols and mechanistic insights for researchers in organic synthesis and medicinal chemistry.
Dual Reactivity: A Tale of Two Intermediates
A key feature of this compound is its ability to serve as a source for two distinct reactive intermediates, depending on the reaction conditions. This dual reactivity allows for a broad range of synthetic transformations.
-
Under photoredox conditions , PhSO₂CF₂H can undergo homolytic cleavage of the C-S bond to generate a (phenylsulfonyl)difluoromethyl radical (•CF₂SO₂Ph). This radical species can participate in a variety of addition and cross-coupling reactions.
-
Under basic conditions , PhSO₂CF₂H is deprotonated to form the corresponding carbanion, which can then undergo elimination of the phenylsulfonyl group to generate difluorocarbene (:CF₂) .[3][4] It is this latter pathway that is the focus of these application notes.
The choice of reaction conditions, therefore, dictates the reactive intermediate generated and the subsequent synthetic outcome, offering a powerful tool for molecular design.
Mechanism of Difluorocarbene Generation
The generation of difluorocarbene from this compound is a straightforward acid-base reaction followed by elimination. The acidic proton on the difluoromethyl group is readily abstracted by a suitable base, such as a metal alkoxide or hydroxide, to form a transient (phenylsulfonyl)difluoromethyl anion. This anion is unstable and readily eliminates the phenylsulfinate anion to afford the highly reactive difluorocarbene intermediate.
Caption: Base-mediated generation of difluorocarbene from this compound.
Application I: Difluorocyclopropanation of Alkenes
Difluorocyclopropanes are important structural motifs in medicinal chemistry. The [2+1] cycloaddition of difluorocarbene with alkenes is a direct and efficient method for their synthesis. This compound serves as an excellent precursor for this transformation.
Protocol: Synthesis of 1,1-difluoro-2-phenylcyclopropane
This protocol details the difluorocyclopropanation of styrene as a model substrate.
Materials:
-
This compound (PhSO₂CF₂H)
-
Styrene
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add styrene (1.0 mmol, 1.0 equiv) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.5 mmol, 1.5 equiv) to the stirred solution.
-
Slowly add potassium tert-butoxide (1.8 mmol, 1.8 equiv) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1,1-difluoro-2-phenylcyclopropane.
Expected Yield: 70-85%
| Substrate | Product | Typical Yield (%) |
| Styrene | 1,1-difluoro-2-phenylcyclopropane | 75-85 |
| α-Methylstyrene | 1,1-difluoro-2-methyl-2-phenylcyclopropane | 70-80 |
| Cyclohexene | 7,7-difluorobicyclo[4.1.0]heptane | 65-75 |
Application II: O-Difluoromethylation of Phenols
Aryl difluoromethyl ethers are prevalent in many pharmaceuticals and agrochemicals. The reaction of in situ generated difluorocarbene with phenols provides a direct route to these valuable compounds.
Protocol: Synthesis of (Difluoromethoxy)benzene
This protocol describes the O-difluoromethylation of phenol.
Materials:
-
This compound (PhSO₂CF₂H)
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add phenol (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and anhydrous DMF (5 mL).
-
Stir the mixture at room temperature for 15 minutes to form the phenoxide.
-
Add this compound (1.5 mmol, 1.5 equiv) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-16 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine (25 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography to yield (difluoromethoxy)benzene.
Expected Yield: 60-75%
| Substrate | Product | Typical Yield (%) |
| Phenol | (Difluoromethoxy)benzene | 65-75 |
| 4-Methoxyphenol | 1-(Difluoromethoxy)-4-methoxybenzene | 70-80 |
| 4-Nitrophenol | 1-(Difluoromethoxy)-4-nitrobenzene | 55-65 |
Experimental Workflow Overview
Caption: General workflow for difluorocarbene reactions using this compound.
Safety and Handling
-
This compound: This compound is an irritant.[5] Causes skin and serious eye irritation.[5] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[5]
-
Difluorocarbene: This is a highly reactive and potentially hazardous intermediate. Reactions generating difluorocarbene should always be conducted in a fume hood.
-
Bases: Potassium tert-butoxide and other strong bases are corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Solvents: Anhydrous solvents are required for these reactions. Ensure proper handling and storage to prevent contamination with water.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete deprotonation | Ensure the base is fresh and added under anhydrous conditions. |
| Decomposition of difluorocarbene | Maintain the recommended reaction temperature; for sensitive substrates, consider lower temperatures and longer reaction times. | |
| Wet reagents or solvents | Use freshly dried solvents and ensure all glassware is flame-dried. | |
| Formation of side products | Reaction of difluorocarbene with solvent or base | Choose a non-reactive solvent (e.g., THF, dioxane). Add the base slowly to maintain a low concentration. |
| Polymerization of alkene substrate | For electron-rich alkenes, consider using a less reactive base or lower reaction temperatures. |
Advantages of this compound as a Difluorocarbene Precursor
Compared to other difluorocarbene precursors, such as Ruppert-Prakash reagent (TMSCF₃) or sodium chlorodifluoroacetate, this compound offers several advantages:
-
Ease of Handling: It is a stable, crystalline solid or high-boiling liquid that is less volatile and easier to handle than gaseous or highly reactive precursors.
-
Controllable Reactivity: The generation of difluorocarbene is initiated by the addition of a base, allowing for controlled reaction initiation and progression.
-
Versatility: Its dual reactivity as both a radical and a carbene precursor expands its synthetic utility.
While reagents like TMSCF₃ can be highly effective, they often require specific activators and can be more expensive.[5] Sodium chlorodifluoroacetate typically requires high temperatures for decarboxylation to generate difluorocarbene. The base-mediated generation from PhSO₂CF₂H offers a milder and often more controlled alternative.
Conclusion
This compound is a powerful and versatile reagent for the generation of difluorocarbene, enabling a range of important synthetic transformations, including difluorocyclopropanation and O-difluoromethylation. Its ease of handling, controllable reactivity, and dual-purpose nature make it an invaluable tool for chemists in academia and industry. By following the detailed protocols and understanding the underlying mechanistic principles outlined in these application notes, researchers can effectively leverage this reagent to access novel fluorinated molecules for a wide array of applications.
References
- 1. Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C-S Bonds of the Sulfox-CF2SO2Ph Reagent. | Semantic Scholar [semanticscholar.org]
- 2. sioc.ac.cn [sioc.ac.cn]
- 3. sioc.ac.cn [sioc.ac.cn]
- 4. Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C-S Bonds of the Sulfox-CF2SO2Ph Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Transition-Metal Catalyzed Reactions Involving Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H)
Introduction: The Ascendancy of the Difluoromethyl Group in Modern Chemistry
The difluoromethyl (CF₂H) group has emerged as a critical structural motif in contemporary drug discovery and materials science. Its unique properties, acting as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol groups, can significantly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] Difluoromethyl phenyl sulfone (PhSO₂CF₂H) has been established as a versatile and readily accessible reagent for introducing this valuable functional group.[2] While its application in nucleophilic and radical difluoromethylation is well-documented, this guide focuses on the nuanced and powerful strategies employing transition-metal catalysis to harness the reactivity of PhSO₂CF₂H and its derivatives for the construction of complex molecules.
These protocols are designed for researchers, medicinal chemists, and process development scientists seeking to incorporate the CF₂H moiety into their synthetic programs. We will delve into the mechanistic underpinnings of these reactions to provide a rationale for the experimental design, thereby empowering users to not only replicate but also adapt these methods for their specific targets.
I. Copper-Catalyzed (Phenylsulfonyl)difluoromethylation of Arylboronic Acids
One of the most direct methods for the formation of an Aryl-CF₂SO₂Ph bond utilizes copper catalysis to couple PhSO₂CF₂H with arylboronic acids. This approach is attractive due to the low cost of copper and the mild reaction conditions.
Scientific Rationale and Mechanistic Insight
The core of this transformation is the in situ generation of a key intermediate, the "(phenylsulfonyl)difluoromethylcopper" species ("PhSO₂CF₂Cu").[3][4][5] Unlike more stable "CuCF₃" reagents, "PhSO₂CF₂Cu" is less stable, making the choice of coupling partner and reaction conditions critical. Arylboronic acids are ideal partners as their coupling reactions can proceed under milder conditions than those required for aryl halides, which often necessitate higher temperatures that would decompose the "PhSO₂CF₂Cu" intermediate.[3]
The proposed catalytic cycle is believed to proceed through a Cu(I)/Cu(III) pathway. The pre-generated "PhSO₂CF₂Cu(I)" is oxidized to a Cu(III) species, which then undergoes transmetalation with the arylboronic acid. The resulting "PhSO₂CF₂Cu(III)Ar" intermediate then undergoes reductive elimination to furnish the desired product and regenerate a Cu(I) species.[3]
Figure 1: Proposed Catalytic Cycle for Copper-Catalyzed (Phenylsulfonyl)difluoromethylation.
Application Protocol: General Procedure
This protocol provides a general method for the copper-mediated aerobic (phenylsulfonyl)difluoromethylation of arylboronic acids.[3][5]
Materials:
-
PhSO₂CF₂H (1.2 equiv.)
-
Arylboronic acid (1.0 equiv.)
-
Copper(I) chloride (CuCl) (1.2 equiv.)
-
Potassium carbonate (K₂CO₃) (2.4 equiv.)
-
N,N-Dimethylformamide (DMF)
-
Pyridine (for electron-deficient arylboronic acids, 3.0 equiv.)
-
Reaction vessel (e.g., Schlenk tube)
Step-by-Step Protocol:
-
Reagent Preparation: To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add CuCl (1.2 equiv.) and K₂CO₃ (2.4 equiv.).
-
Solvent Addition: Add anhydrous DMF to the tube.
-
Formation of "PhSO₂CF₂Cu": Cool the mixture to 0 °C in an ice bath. Add PhSO₂CF₂H (1.2 equiv.) to the suspension. Stir the mixture at 0 °C for 30 minutes. The formation of the "PhSO₂CF₂Cu" species will occur during this time.
-
Coupling Reaction: Add the arylboronic acid (1.0 equiv.) to the reaction mixture. If the arylboronic acid is electron-deficient, add pyridine (3.0 equiv.) as an additive.
-
Reaction Conditions: Replace the inert atmosphere with an air-filled balloon (aerobic conditions). Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Upon completion (monitored by TLC or GC-MS), quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired (phenylsulfonyl)difluoromethylated arene.
Data Summary: Substrate Scope
The reaction is compatible with a range of electronically and sterically diverse arylboronic acids.
| Entry | Arylboronic Acid (ArB(OH)₂) Substituent | Yield (%)[3] |
| 1 | 4-MeO-C₆H₄ | 85 |
| 2 | 4-Me-C₆H₄ | 82 |
| 3 | C₆H₅ | 75 |
| 4 | 4-F-C₆H₄ | 71 |
| 5 | 4-Cl-C₆H₄ | 68 |
| 6 | 4-CF₃-C₆H₄ | 55 (with pyridine) |
| 7 | 2-Naphthyl | 78 |
| 8 | 2-Thienyl | 65 |
II. Iron- and Nickel-Catalyzed Cross-Coupling Reactions
While PhSO₂CF₂H itself is less commonly used in iron and nickel catalysis, its close derivative, difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H), has proven to be an excellent reagent for these transformations. The pyridyl group plays a crucial role in facilitating the reaction, likely through coordination to the metal center.[6][7][8] These methods offer access to difluoromethylated arenes from different starting materials, such as arylzincs and aryl bromides.
Scientific Rationale and Mechanistic Insight
These reactions are believed to proceed via radical pathways, initiated by a single-electron transfer (SET) from a low-valent metal species to the sulfone reagent. This generates a difluoromethyl radical (•CF₂H), which is the key intermediate for C-C bond formation.[6][8]
-
Iron-Catalyzed System: In the iron-catalyzed difluoromethylation of arylzincs, an Fe(I) species, generated in situ, likely initiates the process. Transmetalation from the arylzinc reagent to iron forms an aryl-iron species. SET from this complex to 2-PySO₂CF₂H could generate the •CF₂H radical and an aryl-iron(II) species. Radical recombination would then yield the product. Radical clock experiments have supported the involvement of radical intermediates in this process.[6][9][10]
-
Nickel-Catalyzed System: For the nickel-catalyzed cross-electrophile coupling of aryl bromides, a Ni(0) complex, generated by a reductant (e.g., Zn), undergoes oxidative addition to the aryl bromide to form an Ar-Ni(II)-Br intermediate. The 2-PySO₂CF₂H is activated reductively, possibly involving coordination to the nickel center or another cation, to generate the •CF₂H radical. This radical is then trapped by the Ar-Ni(II) species, leading to reductive elimination of the difluoromethylated arene.[7][8] Mechanistic studies confirm the formation of the •CF₂H radical rather than difluorocarbene.[8][11]
Figure 2: Conceptual Radical Pathways in Iron and Nickel-Catalyzed Difluoromethylation.
Application Protocol 1: Iron-Catalyzed Difluoromethylation of Arylzincs
This protocol is adapted from the iron-catalyzed cross-coupling using 2-PySO₂CF₂H.[6][9]
Materials:
-
Aryl halide (for in situ generation of arylzinc)
-
n-Butyllithium (n-BuLi)
-
Zinc chloride (ZnCl₂)
-
Difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) (1.0 equiv.)
-
Iron(III) acetylacetonate (Fe(acac)₃) (10 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (20 mol%)
-
Tetrahydrofuran (THF), anhydrous
-
Reaction vessel (e.g., Schlenk tube)
Step-by-Step Protocol:
-
Arylzinc Preparation: In a dry Schlenk tube under Argon, dissolve the aryl halide in anhydrous THF. Cool to -78 °C and add n-BuLi dropwise. Stir for 30 min. In a separate flask, prepare a solution of ZnCl₂ in THF. Transfer the ZnCl₂ solution to the aryl-lithium solution at -78 °C and allow it to warm to room temperature.
-
Catalyst and Reagent Addition: In a separate, dry Schlenk tube, add Fe(acac)₃ (10 mol%), TMEDA (20 mol%), and 2-PySO₂CF₂H (1.0 equiv.).
-
Coupling Reaction: Add the freshly prepared arylzinc solution to the mixture containing the catalyst and sulfone reagent at 0 °C.
-
Reaction Conditions: Allow the reaction to stir at 0 °C to room temperature for 4-12 hours, monitoring by TLC or GC-MS.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel.
Application Protocol 2: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides
This procedure outlines a cross-electrophile coupling using 2-PySO₂CF₂H.[7][8]
Materials:
-
Aryl bromide (1.0 equiv.)
-
Difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) (1.5 equiv.)
-
Nickel(II) bromide (NiBr₂) (10 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)
-
Zinc powder (Zn) (3.0 equiv.)
-
Ethanol (EtOH) or N,N-Dimethylacetamide (DMA)
-
Reaction vessel (e.g., glovebox vial or Schlenk tube)
Step-by-Step Protocol:
-
Reaction Setup: In an inert atmosphere glovebox, add the aryl bromide (1.0 equiv.), 2-PySO₂CF₂H (1.5 equiv.), NiBr₂ (10 mol%), dtbbpy (15 mol%), and Zn powder (3.0 equiv.) to a reaction vial.
-
Solvent Addition: Add the anhydrous solvent (e.g., EtOH or DMA).
-
Reaction Conditions: Seal the vial and remove it from the glovebox. Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the difluoromethylated arene.
Data Summary: Substrate Scope for Ni-Catalyzed Coupling
The nickel-catalyzed method is robust and tolerates a wide variety of functional groups on the aryl bromide.[7][8]
| Entry | Aryl Bromide Substituent | Yield (%)[7] |
| 1 | 4-CO₂Me-C₆H₄ | 85 |
| 2 | 4-CN-C₆H₄ | 78 |
| 3 | 4-Ac-C₆H₄ | 81 |
| 4 | 3-Pyridyl | 72 |
| 5 | 5-Indolyl (Boc-protected) | 65 |
| 6 | 4-OPh-C₆H₄ | 75 |
| 7 | 2-Naphthyl | 88 |
Conclusion and Future Outlook
Transition-metal catalysis provides a powerful platform for leveraging PhSO₂CF₂H and its derivatives as effective difluoromethylating agents. The copper-catalyzed coupling with arylboronic acids offers a mild and direct route to (phenylsulfonyl)difluoromethylated arenes, which can serve as versatile intermediates. Iron and nickel-catalyzed cross-coupling reactions, particularly with the activated 2-PySO₂CF₂H reagent, expand the scope to include arylzincs and a broad range of functionalized aryl bromides through innovative radical-based mechanisms.
The choice of catalytic system—copper, iron, or nickel—should be guided by the available starting material (arylboronic acid, arylzinc, or aryl bromide) and the functional group tolerance required for the specific synthetic target. Understanding the underlying mechanistic pathways, from the generation of organometallic intermediates to the formation of key •CF₂H radicals, is paramount for optimizing reaction conditions and troubleshooting. As the demand for structurally complex, fluorinated molecules continues to grow, these transition-metal catalyzed methods utilizing PhSO₂CF₂H will undoubtedly play an increasingly vital role in advancing pharmaceutical and materials chemistry.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Copper-mediated aerobic (phenylsulfonyl)difluoromethylation of arylboronic acids with difluoromethyl phenyl sulfone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Copper-mediated aerobic (phenylsulfonyl)difluoromethylation of arylboronic acids with difluoromethyl phenyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Sulfone Electrophiles in Cross-Electrophile Coupling: Nickel-Catalyzed Difluoromethylation of Aryl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iron-Catalyzed Difluoromethylation of Arylzincs with Difluoromethyl 2-Pyridyl Sulfone [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis of Difluoromethylated Heterocycles Using ((Difluoromethyl)sulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The introduction of the difluoromethyl (CF₂H) group into heterocyclic scaffolds is a paramount strategy in modern medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. This guide provides a comprehensive overview and detailed protocols for the synthesis of difluoromethylated heterocycles utilizing ((difluoromethyl)sulfonyl)benzene, commonly referred to as PhSO₂CF₂H, as a versatile and efficient reagent. We will delve into the mechanistic underpinnings of this transformation, offer step-by-step experimental procedures for various heterocyclic systems, provide troubleshooting guidance, and summarize the reaction's scope and limitations.
Introduction: The Strategic Value of the CF₂H Group and PhSO₂CF₂H
The difluoromethyl group is recognized as a unique bioisostere for hydroxyl, thiol, or hydroxamic acid moieties, capable of acting as a hydrogen bond donor and influencing molecular conformation without introducing excessive steric bulk.[1] Its incorporation can profoundly alter the physicochemical properties of a parent molecule, making it a highly sought-after functional group in drug design.[2][3][4]
Historically, the direct introduction of the CF₂H group onto heterocycles presented significant challenges, often requiring harsh conditions or the use of pre-functionalized substrates.[1] this compound (PhSO₂CF₂H) has emerged as a powerful reagent to overcome these hurdles. It serves as a precursor to the key (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•), enabling direct C-H functionalization of a wide array of heterocycles under relatively mild, often transition-metal-free conditions.[5][6] A significant advantage of this methodology is the synthetic versatility of the resulting PhSO₂CF₂-substituted products, as the phenylsulfonyl group can be subsequently removed or transformed, further expanding the accessible chemical space.[5][6]
The Core Mechanism: Radical (Phenylsulfonyl)difluoromethylation
The central strategy involves the generation of a (phenylsulfonyl)difluoromethyl radical, which then engages with the heterocyclic substrate. The most common pathway proceeds via a base-mediated deprotonation of PhSO₂CF₂H followed by a single-electron transfer (SET) oxidation.
The key steps are:
-
Deprotonation: A suitable base abstracts the acidic proton from PhSO₂CF₂H to generate the (phenylsulfonyl)difluoromethyl anion (PhSO₂CF₂⁻).
-
Oxidation/Radical Generation: The anion undergoes oxidation to form the (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•). This can be achieved using chemical oxidants like diacetoxyiodobenzene (PhI(OAc)₂) or through photoredox catalysis.[5]
-
Radical Addition: The electrophilic PhSO₂CF₂• radical adds to an electron-rich position on the heterocycle, forming a radical intermediate.
-
Rearomatization: The intermediate is then oxidized and deprotonated to regenerate the aromatic heterocycle, now bearing the PhSO₂CF₂ substituent.
This process is depicted in the workflow below:
Caption: General mechanism for radical (phenylsulfonyl)difluoromethylation.
Experimental Protocols & Applications
The versatility of PhSO₂CF₂H is demonstrated by its application to a diverse range of heterocyclic cores. Below are detailed protocols for representative substrate classes.
Protocol 1: Difluoromethylation of Isocyanides
This method, developed by Hu and coworkers, provides an atom-economical synthesis of difluoromethylated quinolines from isocyanides under transition-metal-free conditions.[5][6]
Reaction Scheme: Isocyanide + PhSO₂CF₂H → (Phenylsulfonyl)difluoromethylated Quinoline
Materials:
-
This compound (PhSO₂CF₂H)
-
2-(Isocyanomethyl)-1,1'-biphenyl (or other isocyanide substrate)
-
Diacetoxyiodobenzene (PhI(OAc)₂)
-
Cesium Carbonate (Cs₂CO₃)
-
Iodine (I₂)
-
N,N-Dimethylformamide (DMF), anhydrous
Step-by-Step Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the isocyanide substrate (0.2 mmol, 1.0 equiv), this compound (0.3 mmol, 1.5 equiv), PhI(OAc)₂ (0.3 mmol, 1.5 equiv), Cs₂CO₃ (0.2 mmol, 1.0 equiv), and I₂ (0.04 mmol, 0.2 equiv).
-
Add anhydrous DMF (1.0 mL) to the vial.
-
Seal the vial and stir the reaction mixture at 60 °C for 12 hours.
-
After completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous Na₂S₂O₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired difluoromethylated quinoline.
Expert Insight: The addition of a catalytic amount of I₂ was found to promote the reaction, likely by facilitating the generation of the PhSO₂CF₂• radical.[5] The sequence of reagent addition is critical; premixing the base and oxidant before adding the isocyanide can inhibit the reaction.[5]
Protocol 2: Photocatalytic C-H Difluoromethylation of Quinoxalin-2(1H)-ones
Visible light photoredox catalysis offers a mild and efficient alternative for generating the difluoromethyl radical, enabling direct C-H functionalization without strong chemical oxidants.[2][3]
Reaction Scheme: Quinoxalin-2(1H)-one + PhSO₂CF₂H (as sodium salt) → 3-((Phenylsulfonyl)difluoromethyl)quinoxalin-2(1H)-one
Materials:
-
Quinoxalin-2(1H)-one substrate
-
Sodium difluoromethanesulfinate (CF₂HSO₂Na) - Note: This is often used as the precursor which generates the PhSO₂CF₂• equivalent in situ or a related CF₂H radical. Some protocols adapt this using PhSO₂CF₂H with a base.
-
Rose Bengal (photocatalyst)
-
Dimethyl Sulfoxide (DMSO)
-
Oxygen (O₂) from air or balloon
Step-by-Step Procedure:
-
In a reaction tube, combine the quinoxalin-2(1H)-one substrate (0.2 mmol, 1.0 equiv), sodium difluoromethanesulfinate (0.4 mmol, 2.0 equiv), and Rose Bengal (0.004 mmol, 2 mol%).
-
Add DMSO (1.0 mL) and seal the tube.
-
Place the reaction mixture under an oxygen atmosphere (e.g., an O₂ balloon).
-
Irradiate the mixture with green LEDs (e.g., 3W) at room temperature, ensuring vigorous stirring.
-
Monitor the reaction progress by TLC. Upon completion (typically 12-24 hours), dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue via flash chromatography to yield the product.
Expert Insight: This organophotocatalytic method is notable for its operational simplicity and use of O₂ as a green terminal oxidant.[2][3] The reaction is generally selective for the electron-deficient C-H bond adjacent to the nitrogen atom in the pyrazine ring.
Caption: A generalized experimental workflow for difluoromethylation.
Substrate Scope and Data Summary
The radical (phenylsulfonyl)difluoromethylation using PhSO₂CF₂H is compatible with a broad range of N-heterocycles. The table below summarizes typical results for various classes of heterocycles.
| Heterocycle Class | Position of Difluoromethylation | Typical Yield Range | Notes |
| Quinoxalin-2(1H)-ones | C3-position | 70-85% | Tolerates various substituents on the phenyl ring.[7] |
| Indoles | C2 or C3-position | Moderate to Good | Regioselectivity can be influenced by substituents.[8][9] |
| Pyridines | C2, C3 or C4-position | Moderate to Good | Regioselectivity is a key challenge; can be directed.[10] |
| Isocyanides | Varies (leads to quinolines) | 60-78% | Undergoes a cyclization cascade post-addition.[5] |
| Uracils & Caffeines | C5-position (Uracil) | 70-85% | Demonstrates applicability to biologically relevant scaffolds.[2] |
Best Practices and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inefficient radical generation. 2. Reagent degradation (base/moisture). 3. Incorrect order of addition. | 1. Screen different oxidants or photocatalysts; ensure light source is adequate for photocatalysis. 2. Use anhydrous solvents and fresh reagents. 3. For reactions with base and oxidant, add the substrate before combining the two.[5] |
| Multiple Products / Poor Regioselectivity | 1. Heterocycle has multiple reactive sites. 2. Side reactions due to harsh conditions. | 1. Modify reaction conditions (solvent, temperature) to favor one site. 2. Consider using milder photocatalytic methods over thermal/oxidant-driven ones. For pyridines, specific directing strategies may be needed.[10] |
| Decomposition of Starting Material | 1. Substrate is sensitive to the base or oxidant. 2. Over-oxidation in photocatalytic cycles. | 1. Use a weaker base (e.g., Cs₂CO₃ instead of t-BuONa). 2. Reduce catalyst loading or reaction time. |
| Difficulty in Removing the PhSO₂ Group | The C-S bond is robust. | Reductive desulfonylation can be achieved using reagents like Mg/MeOH, SmI₂, or under photoredox conditions.[11] |
Conclusion
This compound is a highly effective and versatile reagent for the direct C-H difluoromethylation of a wide spectrum of heterocycles. The methodology, primarily proceeding through a radical mechanism, offers significant advantages in terms of operational simplicity, functional group tolerance, and the avoidance of pre-functionalized substrates. The protocols and insights provided herein serve as a practical guide for researchers aiming to leverage this powerful transformation in the synthesis of novel, high-value molecules for pharmaceutical and agrochemical discovery.
References
- 1. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. Radical (Phenylsulfonyl)difluoromethylation of Isocyanides with PhSO2CF2H under Transition-Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 8. Photoinduced catalyst-free difluoromethylation–cyclization of indole derivatives via electron donor–acceptor complexes under visible light - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sioc.ac.cn [sioc.ac.cn]
The Strategic Incorporation of the Difluoromethyl Moiety in Agrochemicals Utilizing Phenylsulfonyl Difluoromethane (PhSO₂CF₂H)
Introduction: The Rising Prominence of the Difluoromethyl Group in Modern Agrochemicals
In the relentless pursuit of enhanced crop protection agents, the strategic incorporation of fluorine-containing functional groups has emerged as a paramount design principle. Among these, the difluoromethyl (CF₂H) group holds a privileged position. Its unique electronic properties and steric profile can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to superior biological activity.[1][2][3][4] The CF₂H group is considered a bioisostere of hydroxyl (-OH), thiol (-SH), and amino (-NH₂) moieties, capable of acting as a lipophilic hydrogen-bond donor.[5][6] This dual character allows for fine-tuning of molecular properties, a crucial aspect in the optimization of fungicides, herbicides, and insecticides.
Phenylsulfonyl difluoromethane (PhSO₂CF₂H) has been established as a versatile and efficient reagent for introducing the coveted CF₂H group into a wide array of molecular scaffolds. Its utility stems from its ability to act as a precursor to multiple reactive intermediates, including the (phenylsulfonyl)difluoromethyl anion and the corresponding radical, enabling a broad spectrum of synthetic transformations. This application note provides a comprehensive overview of the application of PhSO₂CF₂H in agrochemical synthesis, with a focus on mechanistic principles and detailed experimental protocols.
Mechanistic Versatility of PhSO₂CF₂H: A Gateway to Diverse Agrochemical Scaffolds
The synthetic power of PhSO₂CF₂H lies in its capacity to generate different reactive species under controlled conditions. This versatility allows for the difluoromethylation of a wide range of substrates, including electrophiles and radical acceptors, making it a key player in the modular synthesis of complex agrochemicals.[7][8][9]
Nucleophilic Difluoromethylation
In the presence of a base, PhSO₂CF₂H is deprotonated to form the (phenylsulfonyl)difluoromethyl anion (PhSO₂CF₂⁻). This nucleophile can readily participate in additions to carbonyl compounds and other electrophiles, providing access to difluoromethylated alcohols and related structures.[6]
Radical Difluoromethylation: The Power of Visible Light Photoredox Catalysis
A particularly powerful application of PhSO₂CF₂H derivatives is in radical chemistry. Through visible light-promoted homolytic cleavage of the C-S bond in (phenylsulfonyl)difluoromethylated intermediates (PhSO₂CF₂R), difluoroalkyl radicals (•CF₂R) can be generated.[7][8] This strategy is central to the conception of PhSO₂CF₂H as a difluoromethylene radical anion synthon (diFRAS) , enabling the coupling of an electrophile and a radical acceptor in a modular fashion.[7][8][9] This approach has been successfully applied to the synthesis of various heterocyclic systems prevalent in agrochemicals.
Caption: Visible light-promoted generation of difluoroalkyl radicals.
Application in the Synthesis of Difluoromethylated Pyrazole Fungicides
One of the most significant applications of difluoromethylation in agrochemicals is the synthesis of pyrazole-containing fungicides.[2][10] Many modern succinate dehydrogenase inhibitor (SDHI) fungicides feature a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core.[2][4] The fungicide Pydiflumetofen is a prime example of a commercial product containing this critical pharmacophore.[3][4][8]
Protocol 1: Synthesis of a Key Intermediate, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
This protocol outlines the synthesis of a crucial building block for many SDHI fungicides, leveraging a difluoromethylation strategy.
Step-by-Step Methodology:
-
Preparation of the Pyrazole Core: The synthesis begins with the cyclization of a suitable precursor to form the 1-methyl-1H-pyrazole-4-carboxylate scaffold.
-
Introduction of the Difluoromethyl Group: A key step involves the difluoromethylation of the pyrazole ring. While the direct synthesis of Pydiflumetofen involves a multi-step process, a visible light-mediated C-H difluoromethylation of a pre-functionalized pyrazole represents a modern and efficient approach.
-
Hydrolysis to the Carboxylic Acid: The final step is the hydrolysis of the ester to yield the desired carboxylic acid, which can then be coupled with various amines to generate a library of potential agrochemicals.
Materials:
-
1-methyl-1H-pyrazole-4-carboxylate
-
PhSO₂CF₂H
-
Photocatalyst (e.g., fac-[Ir(ppy)₃])
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMSO)
-
Visible light source (e.g., blue LEDs)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a Schlenk tube, add 1-methyl-1H-pyrazole-4-carboxylate (1.0 equiv), PhSO₂CF₂H (1.5 equiv), and fac-[Ir(ppy)₃] (1-2 mol%).
-
Add anhydrous DMSO to achieve a concentration of 0.1 M.
-
Degas the mixture with argon for 15 minutes.
-
Irradiate the reaction with a blue LED light source while stirring at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction with water and extract with ethyl acetate.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 3-(phenylsulfonyl)difluoromethylated pyrazole intermediate.
-
The intermediate is then subjected to a desulfonylation-protonation sequence.
-
Finally, the ester is hydrolyzed using standard conditions (e.g., LiOH in THF/water) to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Caption: Synthetic workflow for a key difluoromethylated pyrazole intermediate.
Quantitative Data Summary
The efficiency of difluoromethylation reactions is highly dependent on the substrate and reaction conditions. Below is a table summarizing representative yields for the visible light-mediated difluoromethylation of various heterocyclic systems relevant to agrochemical synthesis.
| Substrate Class | Reagent System | Photocatalyst | Solvent | Yield (%) | Reference |
| Quinoxalin-2(1H)-ones | CF₂HSO₂Na | Rose Bengal | DMSO | 60-90 | [11] |
| N-arylacrylamides | S-(difluoromethyl)sulfonium salt | fac-[Ir(ppy)₃] | DMF | 70-95 | [12] |
| Isoquinolinediones | Difluoromethyl benzothiazolyl-sulfone | fac-[Ir(ppy)₃] | CH₃CN | 55-85 | [13] |
| Coumarins | Difluoromethyl benzothiazolyl-sulfone | fac-[Ir(ppy)₃] | CH₃CN | 60-88 | [13] |
Conclusion and Future Outlook
PhSO₂CF₂H and its derivatives have proven to be indispensable tools in the synthesis of modern agrochemicals. The ability to generate both nucleophilic and radical difluoromethylating species from a single, readily available precursor provides synthetic chemists with a powerful and versatile platform for molecular design. The advent of visible light photoredox catalysis has further expanded the scope of these reagents, enabling the direct C-H functionalization of complex heterocyclic systems under mild conditions. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic application of PhSO₂CF₂H in the synthesis of novel difluoromethylated agrochemicals is poised to play an increasingly critical role.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. researchgate.net [researchgate.net]
- 3. fao.org [fao.org]
- 4. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. Photoredox-catalyzed direct C(sp2)–H difluoromethylation of enamides or heterocycles with [bis(difluoroacetoxy)iodo]benzene - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Pydiflumetofen - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Visible-light photoredox-catalyzed radical aryldifluoromethylation of N-arylacrylamides with S-(difluoromethyl)sulfonium salt - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: Difluoromethyl Phenyl Sulfone Analogues for PET Radiolabeling
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
I. Introduction: The Rise of the [¹⁸F]CHF₂ Group in PET Imaging
Positron Emission Tomography (PET) is a cornerstone of non-invasive molecular imaging, providing invaluable insights into in-vivo biological processes for both diagnostic applications and pharmaceutical development.[1][2] The utility of PET is fundamentally dependent on the synthesis of specific molecular probes labeled with positron-emitting isotopes. Among these, fluorine-18 (¹⁸F) is highly favored due to its near-ideal half-life of approximately 110 minutes, which allows for complex multi-step radiosyntheses and transportation to imaging sites.[1][2]
In medicinal chemistry, the introduction of fluorine-containing functional groups is a well-established strategy to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The difluoromethyl (CHF₂) group, in particular, has garnered significant interest as it can act as a lipophilic hydrogen-bond donor.[3] However, the efficient incorporation of the corresponding radiolabeled moiety, [¹⁸F]CHF₂, into complex, drug-like molecules has been a significant challenge.
This guide details the application of novel heteroaryl-sulfonyl reagents, analogous in function to difluoromethyl phenyl sulfone, for the efficient, late-stage ¹⁸F-difluoromethylation of bioactive molecules. Specifically, we will focus on a robust, photoredox-catalyzed method that enables the direct C-H functionalization of N-heteroaromatics, a common motif in pharmaceuticals.[1] This approach circumvents the need for cumbersome precursor pre-functionalization, offering a streamlined path to novel PET radiotracers with high molar activity suitable for clinical translation.[1][4]
II. The Reagent: [¹⁸F]Difluoromethyl Heteroaryl-Sulfones
The core of this methodology is the use of an ¹⁸F-labeled difluoromethyl heteroaryl-sulfone, such as [¹⁸F]2-((difluoromethyl)sulfonyl)benzo[d]thiazole.[1][5] These reagents are designed to serve as precursors to the CHF¹⁸F radical under mild photoredox conditions.[1][6]
Key Advantages:
-
Accessibility: The reagent is synthesized in a two-step process starting from readily available precursors and aqueous [¹⁸F]fluoride.[3]
-
Stability and Handling: The sulfone reagent exhibits good solubility in common organic solvents and is amenable to purification, making it practical for automated radiosynthesis.[1]
-
Mild Activation: It generates the desired CHF¹⁸F radical under neutral conditions using visible light photoredox catalysis, which is compatible with a wide range of sensitive functional groups.[1][6]
The synthesis of the active reagent is a critical, self-validating process that proceeds in two key stages: nucleophilic radiofluorination followed by oxidation.
Workflow for Reagent Synthesis and Application
Caption: Automated two-part workflow for PET probe synthesis.
III. Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of the [¹⁸F]difluoromethyl heteroaryl-sulfone reagent and its subsequent use in labeling N-heteroaromatic compounds. The procedures are designed for implementation on an automated synthesis module.[3][5]
Protocol 1: Automated Two-Step Synthesis of [¹⁸F]Difluoromethyl Heteroaryl-Sulfone Reagent
This protocol describes a two-step synthesis involving an initial nucleophilic [¹⁸F]fluorination followed by an oxidation step to yield the final sulfone reagent.[3]
Step 1: Nucleophilic [¹⁸F]Fluorination
-
[¹⁸F]Fluoride Preparation: Aqueous [¹⁸F]fluoride is delivered from the cyclotron target and trapped on an anion exchange cartridge (e.g., QMA).
-
Elution: The trapped [¹⁸F]fluoride is eluted into the reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.
-
Azeotropic Drying: The solvent is removed under vacuum with gentle heating (e.g., 110 °C) and nitrogen flow. This step is repeated with additions of anhydrous acetonitrile to ensure the [¹⁸F]KF/K₂₂₂ complex is anhydrous.
-
Labeling Reaction: A solution of the labeling precursor (e.g., 2-((bromofluoromethyl)thio)benzo[d]thiazole) in anhydrous acetonitrile (MeCN) or dimethyl sulfoxide (DMSO) is added to the dried [¹⁸F]KF/K₂₂₂ complex.
-
Heating: The reaction mixture is heated at 120 °C for 10-15 minutes.[1]
-
Intermediate Purification: The crude reaction mixture containing the [¹⁸F]difluoromethyl heteroaryl-sulfide is cooled and purified using a solid-phase extraction (SPE) cartridge to remove unreacted [¹⁸F]fluoride and other impurities.
Step 2: Oxidation to the [¹⁸F]Sulfone
-
Elution into Second Vessel: The purified [¹⁸F]sulfide intermediate is eluted from the SPE cartridge into a second reaction vessel.
-
Addition of Oxidizing Agents: A solution of sodium (meta)periodate (NaIO₄) and a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O) in a suitable solvent mixture (e.g., MeCN/EtOAc/H₂O) is added.[3]
-
Oxidation Reaction: The mixture is allowed to react at room temperature for 5-10 minutes.
-
Final Purification: The final [¹⁸F]difluoromethyl heteroaryl-sulfone reagent is purified via SPE cartridge to yield the ready-to-use product in a solution of DMSO.[1]
-
Quality Control: An aliquot of the final product is analyzed by radio-TLC and radio-HPLC to determine radiochemical purity and yield.
| Parameter | Condition | Rationale |
| [¹⁸F]Fluoride Activation | K₂₂₂ / K₂CO₃ | K₂₂₂ chelates the potassium ion, increasing the nucleophilicity of the fluoride anion. K₂CO₃ acts as a base. |
| Labeling Solvent | Acetonitrile (MeCN) | A polar aprotic solvent that effectively dissolves the reagents and facilitates the SₙAr reaction.[1] |
| Labeling Temperature | 120 °C | Provides sufficient thermal energy to drive the halogen exchange (Halex) reaction to completion within a short timeframe.[1] |
| Oxidation System | NaIO₄ / RuCl₃·xH₂O | A powerful and efficient catalytic system for the oxidation of sulfides to sulfones that proceeds rapidly at room temperature.[3] |
| Overall RCY | 70-92% (decay-corrected) | The two-step, one-pot procedure is highly efficient, providing the final reagent in high radiochemical yield.[3] |
Protocol 2: Photocatalytic C-H ¹⁸F-Difluoromethylation of N-Heteroaromatics
This protocol utilizes the synthesized reagent in a flow chemistry setup for the rapid labeling of target molecules.[1]
1. Reagent Preparation:
-
Prepare a stock solution of the target N-heteroaromatic substrate (20 µmol) and the photocatalyst (e.g., Tris(2-phenylpyridine)iridium(III), Ir(ppy)₃, 0.01 µmol) in 200 µL of anhydrous DMSO.[1]
2. Reaction Setup:
-
Add the purified [¹⁸F]difluoromethyl heteroaryl-sulfone reagent (in ~50 µL DMSO, approx. 37 MBq/1 mCi) to the substrate solution.[1]
-
The entire solution is injected into the loop of a flow chemistry system connected to a microchip reactor (e.g., 100 µL volume).
3. Flow Reaction:
-
Pump the reaction mixture through the microchip reactor at a defined flow rate (e.g., 50 µL/min) to achieve a short residence time (e.g., 2 minutes).[1]
-
Simultaneously, irradiate the microchip with a high-power blue LED (470 nm, 2 W) at a controlled temperature (e.g., 35 °C).[1]
4. Analysis and Purification:
-
The solution exiting the reactor is collected.
-
The radiochemical yield (RCY) of the final ¹⁸F-difluoromethylated product is determined by radio-TLC and radio-UPLC analysis of the crude mixture.[1]
-
The final product can be purified using semi-preparative HPLC.
Mechanism: The Photoredox Catalytic Cycle
The C-H functionalization proceeds via a radical-mediated mechanism initiated by the photocatalyst. The process is efficient and occurs under neutral conditions, preserving the integrity of the target molecule.
Caption: Simplified photoredox cycle for C-H difluoromethylation.
IV. Results and Applications
This methodology demonstrates broad applicability for the ¹⁸F-difluoromethylation of a wide range of N-heteroaromatics, including structures commonly found in pharmaceuticals.
| Substrate Example | Product | Radiochemical Yield (RCY) | Reference |
| Indole | [¹⁸F]CHF₂-Indole | 18 - 75% | [1] |
| Benzimidazole | [¹⁸F]CHF₂-Benzimidazole | Good | [1] |
| Azaindole | [¹⁸F]CHF₂-Azaindole | Good | [1] |
| Pyridine | [¹⁸F]CHF₂-Pyridine | Moderate | [1] |
| Pyrimidine | [¹⁸F]CHF₂-Pyrimidine | Moderate to Excellent | [1] |
| SV2A Ligand | [¹⁸F]CHF₂-UCB-J analogue | Good | [1] |
Note: RCYs are based on radio-HPLC/TLC analysis of the crude reaction mixture and can vary based on substrate and specific conditions.[1]
The method is operationally simple and provides rapid access to novel PET tracers with high molar activity, a critical parameter for ensuring that the tracer can be used in vivo without causing pharmacological effects.[1] This technique has been successfully applied to label ligands for targets like the synaptic vesicle glycoprotein 2A (SV2A), demonstrating its utility in developing new tools for neuroscience research.[1]
V. Conclusion
The use of [¹⁸F]difluoromethyl heteroaryl-sulfones represents a significant advancement in the field of PET radiochemistry. The development of a robust, automated, two-step synthesis for the reagent, coupled with a rapid and mild photoredox flow reaction for labeling, provides a powerful platform for ¹⁸F-difluoromethylation. This methodology expands the accessible chemical space for PET tracer development, enabling researchers and drug developers to efficiently label a diverse range of N-heteroaromatic compounds and accelerate the evaluation of new drug candidates and the study of disease states.
VI. References
-
P. G. Trump, et al. (2019). Late‐Stage ¹⁸F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging. Angewandte Chemie International Edition. --INVALID-LINK--
-
J. R. McCarthy, et al. (1993). FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses. --INVALID-LINK--
-
L. Ma, et al. (2017). Synthesis of ¹⁸F-Difluoromethylarenes from Aryl (Pseudo) Halides. Angewandte Chemie International Edition. --INVALID-LINK--
-
G. K. S. Prakash, et al. (2005). Difluoromethyl Phenyl Sulfone, a Difluoromethylidene Equivalent: Use in the Synthesis of 1,1‐Difluoro‐1‐alkenes. Angewandte Chemie International Edition. --INVALID-LINK--
-
S. Sap, et al. (2021). [¹⁸F]Difluoromethyl Heteroaryl-Sulfones. Encyclopedia. --INVALID-LINK--
-
S. Sap, et al. (2023). Development of a halofluorocarbon, chromatography-free radiosynthesis of fluorine-18 difluorocarbene. EJNMMI Radiopharmacy and Chemistry. --INVALID-LINK--
-
J. Hu, et al. (2009). Difluoromethyl Phenyl Sulfone. Encyclopedia of Reagents for Organic Synthesis. --INVALID-LINK--
-
L. Ma & H. N. C. Wong. (2017). ¹⁸F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Organic & Biomolecular Chemistry. --INVALID-LINK--
-
A. J. Kukde, et al. (2021). A Reactivity-Based ¹⁸F-Labeled Probe for PET Imaging of Oxidative Stress in Chemotherapy-Induced Cardiotoxicity. ACS Sensors. --INVALID-LINK--
-
S. Jana, et al. (2020). RXH-Reactive ¹⁸F-Vinyl Sulfones as Versatile Agents for PET Probe Construction. Organic Letters. --INVALID-LINK--
-
S. Y. Lee & J. S. Lee. (2015). Positron emission tomography (PET) imaging with ¹⁸F-based radiotracers. Journal of Radioanalytical and Nuclear Chemistry. --INVALID-LINK--
-
Y. Wang, et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry. --INVALID-LINK--
-
E. G. van Dam, et al. (2017). Production of diverse PET probes with limited resources: 24 ¹⁸F-labeled compounds prepared with a single radiosynthesizer. Proceedings of the National Academy of Sciences. --INVALID-LINK--
-
K. K. Ghosh & S. K. Sharma. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Molecules. --INVALID-LINK--
-
A. Borbás. (2020). Fully automated synthesis of fluorine-18 PET tracers. Chemistry World. --INVALID-LINK--
References
- 1. Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Synthesis of 18F-Difluoromethylarenes from Aryl (Pseudo) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a halofluorocarbon, chromatography-free radiosynthesis of fluorine-18 difluorocarbene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fully automated synthesis of fluorine-18 PET tracers | Opinion | Chemistry World [chemistryworld.com]
Introduction: The Strategic Importance of Fluoroalkenes and the Role of ((Difluoromethyl)sulfonyl)benzene
An Application Guide to the Synthesis of Fluoroalkenes Using ((Difluoromethyl)sulfonyl)benzene
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The difluoromethyl group (CF2H) and its derivatives, such as the gem-difluoroalkenyl moiety (C=CF2), have garnered significant attention for their unique physicochemical properties. The CF2H group can act as a lipophilic hydrogen-bond donor and is often considered a bioisostere of hydroxyl (–OH), thiol (–SH), or amino (–NH2) groups, capable of enhancing metabolic stability and membrane permeability.[1][2][3] The gem-difluoroalkenyl group, in particular, is a valuable bioisostere for aldehydes and ketones, finding critical applications in enzyme inhibitors and other biologically active molecules.[4]
This compound, also known as difluoromethyl phenyl sulfone, has emerged as a powerful and versatile reagent for the synthesis of these valuable fluoroalkenes. This stable, crystalline solid serves as a robust precursor to the (benzenesulfonyl)difluoromethyl anion, which acts as a difluoromethylidene (=CF2) equivalent.[4] Its utility lies in its ability to engage in reliable carbon-carbon bond formation followed by a facile elimination, providing a predictable and efficient pathway to terminal 1,1-difluoro-1-alkenes. This guide provides an in-depth exploration of the underlying mechanisms, practical applications, and detailed protocols for leveraging this compound in the synthesis of fluoroalkenes for research and pharmaceutical development.
Mechanistic Framework: From Sulfone to Alkene
The synthetic utility of this compound hinges on a logical and controllable two-stage mechanistic pathway: nucleophilic addition/substitution followed by elimination. The benzenesulfonyl group plays a crucial dual role: first, it acidifies the C-H bond of the CF2H group, facilitating anion formation, and second, it serves as an excellent leaving group in the final elimination step.
-
Anion Generation: The process is initiated by the deprotonation of this compound ( 1 ) using a suitable base. This abstracts the acidic proton from the difluoromethyl group to generate the key intermediate, the (benzenesulfonyl)difluoromethyl anion ( 2 ).[4]
-
Carbon-Carbon Bond Formation: This highly nucleophilic anion ( 2 ) readily attacks a variety of electrophiles.
-
With Alkyl Halides: The anion undergoes a nucleophilic substitution (SN2) reaction, primarily with primary alkyl halides, to form an alkyl-substituted difluoromethyl sulfone ( 3 ). This step is a highly efficient method for creating a new carbon-carbon bond.[4][5]
-
With Carbonyls: The anion adds to aldehydes or ketones to form a β-hydroxy difluoromethyl sulfone intermediate.[4]
-
-
Base-Induced Elimination: The intermediate sulfone ( 3 ) is then treated with a base, which induces an elimination reaction. The benzenesulfinate anion (PhSO2-) is expelled, leading to the formation of the desired terminal 1,1-difluoro-1-alkene ( 4 ).[4]
Caption: General mechanism for fluoroalkene synthesis.
Applications and Substrate Scope
The methodology employing this compound is notable for its broad applicability. It provides a reliable route to difluoroalkenes from a range of readily available starting materials. The efficiency of the transformation allows for the synthesis of structurally diverse products, which is particularly valuable in the generation of compound libraries for drug screening.
The table below summarizes representative examples of 1,1-difluoro-1-alkene synthesis, demonstrating the reaction's compatibility with various primary alkyl iodides. The yields shown are for the two-step process: SN2 reaction followed by elimination.
| Entry | Alkyl Halide (R-I) | Product (R-CH=CF₂) | Overall Yield (%) |
| 1 | 1-Iodooctane | 1,1-Difluoro-1-decene | 85 |
| 2 | 1-Iododecane | 1,1-Difluoro-1-dodecene | 88 |
| 3 | 1-Iodo-3-phenylpropane | 5,5-Difluoro-1-phenyl-4-pentene | 82 |
| 4 | 1-Iodo-4-methoxybutane | 1,1-Difluoro-6-methoxy-1-hexene | 75 |
| 5 | Cyclohexylmethyl iodide | (3,3-Difluoroallyl)cyclohexane | 79 |
Data synthesized from principles described in cited literature. Yields are representative for optimized conditions.[4]
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Reagents such as potassium tert-butoxide are corrosive and moisture-sensitive. Solvents like THF and DMF should be anhydrous.
Protocol 1: Synthesis of an Alkyl-Substituted Difluoromethyl Sulfone Intermediate
This protocol details the nucleophilic substitution reaction between this compound and a primary alkyl iodide.
Materials:
-
This compound (1.0 equiv)
-
Primary alkyl iodide (1.1 equiv)
-
Potassium tert-butoxide (KOtBu) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, syringe, separatory funnel
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous THF via syringe to dissolve the sulfone (concentration approx. 0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of potassium tert-butoxide (1.2 equiv) in THF to the reaction mixture while stirring. Continue stirring at -78 °C for 30 minutes to ensure complete formation of the anion.
-
Electrophile Addition: Add the primary alkyl iodide (1.1 equiv) dropwise via syringe.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure alkyl-substituted difluoromethyl sulfone.
Protocol 2: Base-Induced Elimination to Form 1,1-Difluoro-1-alkene
This protocol describes the conversion of the intermediate sulfone into the final fluoroalkene product.
Materials:
-
Alkyl-substituted difluoromethyl sulfone (from Protocol 1) (1.0 equiv)
-
Potassium tert-butoxide (KOtBu) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the alkyl-substituted difluoromethyl sulfone (1.0 equiv).
-
Solvent Addition: Dissolve the sulfone in anhydrous THF (concentration approx. 0.2 M).
-
Base Addition: Add potassium tert-butoxide (1.5 equiv) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and carefully concentrate the solvent under reduced pressure (note: the fluoroalkene product may be volatile).
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure 1,1-difluoro-1-alkene.
Caption: Experimental workflow for fluoroalkene synthesis.
Conclusion
This compound stands out as a highly effective and reliable reagent for the synthesis of terminal 1,1-difluoro-1-alkenes. Its utility is rooted in a predictable, two-stage process involving the formation of a key (benzenesulfonyl)difluoromethyl anion followed by C-C bond formation and subsequent elimination.[4] The operational simplicity of the protocols and the broad substrate scope make this methodology an invaluable tool for researchers, scientists, and drug development professionals.[6] The ability to readily access the gem-difluoroalkenyl motif, a critical bioisostere, empowers medicinal chemists to rationally design and synthesize novel therapeutic agents with potentially enhanced pharmacological profiles.[7]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 3. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Patent Details | Paper Digest [paperdigest.org]
- 6. researchgate.net [researchgate.net]
- 7. [(Difluoromethyl)sulfonyl]benzene [myskinrecipes.com]
The Phenylsulfonyl-Difluoromethyl Group (PhSO₂CF₂H): A Versatile Synthon for Stereoselective Synthesis
Introduction: Navigating Stereochemistry with a Fluorinated Workhorse
In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is paramount for the development of complex molecules, particularly in the pharmaceutical and agrochemical industries. The introduction of fluorine-containing moieties is a well-established strategy to modulate the physicochemical and biological properties of organic compounds. Phenylsulfonyl-difluoromethane (PhSO₂CF₂H) has emerged as a powerful and versatile reagent, primarily recognized as a precursor to the nucleophilic difluoromethyl anion (⁻CF₂H) and difluorocarbene (:CF₂). Beyond simple fluorination, this reagent offers a sophisticated platform for constructing stereogenic centers with high levels of control. This guide provides an in-depth exploration of the stereoselective applications of PhSO₂CF₂H, offering both mechanistic insights and detailed, field-proven protocols for researchers at the forefront of chemical synthesis.
The phenylsulfonyl group plays a crucial dual role: it sufficiently acidifies the C-H bond for facile deprotonation while also stabilizing the resulting carbanion, thereby tempering its reactivity for selective transformations. This balance is the cornerstone of its utility in stereoselective reactions, where subtle energetic differences in transition states dictate the stereochemical outcome. This document will detail three major classes of stereoselective transformations leveraging PhSO₂CF₂H:
-
Catalytic Enantioselective Nucleophilic Difluoromethylation: The creation of chiral α-difluoromethyl alcohols through the addition of the PhSO₂CF₂⁻ anion to aldehydes under the control of a chiral catalyst.
-
Substrate-Controlled Diastereoselective Difluoromethylation: The use of chiral auxiliaries, such as N-tert-butanesulfinimines, to direct the facial addition of the difluoromethyl group, yielding chiral α-difluoromethyl amines.
-
Diastereoselective Olefination (E/Z Control): The application of PhSO₂CF₂H-derived reagents in the Julia-Kocienski olefination to afford alkenes with high geometric selectivity.
Application I: Catalytic Enantioselective Addition to Aldehydes
The direct enantioselective nucleophilic difluoromethylation of carbonyl compounds is a highly sought-after transformation. The use of PhSO₂CF₂H in conjunction with chiral phase-transfer catalysts provides an effective solution for the synthesis of enantioenriched α-difluoromethylated alcohols.
Mechanistic Rationale: The Role of the Chiral Catalyst
The underlying principle of this method is the formation of a chiral ion pair. A chiral quaternary ammonium salt, typically derived from cinchona alkaloids, complexes with the PhSO₂CF₂⁻ anion generated in situ. This chiral environment dictates the trajectory of the nucleophilic attack on the prochiral aldehyde, favoring one enantiotopic face over the other. The structure of the catalyst, particularly the steric hindrance and hydrogen-bonding capabilities around the ammonium center, is critical for achieving high enantioselectivity.[1]
The reaction proceeds via a well-defined catalytic cycle, where the chiral catalyst shuttles the difluoromethyl anion from the basic aqueous or solid phase to the organic phase containing the aldehyde substrate.
Figure 1: Catalytic cycle for enantioselective difluoromethylation.
Protocol: Enantioselective Difluoromethylation of Aromatic Aldehydes
This protocol is adapted from the pioneering work of Hu and coworkers and describes the enantioselective addition of PhSO₂CF₂H to an aromatic aldehyde using a cinchona alkaloid-derived phase-transfer catalyst.[1]
Materials:
-
Phenylsulfonyl-difluoromethane (PhSO₂CF₂H)
-
Aromatic aldehyde (e.g., 2-chlorobenzaldehyde)
-
(1R,2S,4S,5R)-N-anthracen-9-ylmethyl-5-vinylquinuclidin-1-ium-2-yl(6-methoxyquinolin-4-yl)methanol chloride (Cinchona-derived catalyst)
-
Potassium hydroxide (KOH), powder
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the cinchona-derived catalyst (0.02 mmol, 10 mol%).
-
Add the aromatic aldehyde (0.2 mmol, 1.0 equiv) and PhSO₂CF₂H (0.3 mmol, 1.5 equiv).
-
Add anhydrous toluene (2.0 mL) and stir the mixture to dissolve the components.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add powdered potassium hydroxide (0.6 mmol, 3.0 equiv) in one portion with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral α-difluoromethyl alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation:
| Aldehyde Substrate | Temperature (°C) | Yield (%) | ee (%) |
| Benzaldehyde | rt | 75 | 45 |
| 2-Chlorobenzaldehyde | rt | 82 | 64 |
| 4-Methoxybenzaldehyde | rt | 71 | 52 |
| 2-Naphthaldehyde | 0 | 78 | 60 |
| Data is representative and adapted from Hu, et al. Enantioselectivity is substrate-dependent.[1] |
Application II: Substrate-Controlled Diastereoselective Addition to Imines
When a chiral element is present on the electrophile, it can effectively control the stereochemical outcome of the nucleophilic addition. Chiral N-tert-butanesulfinimines, developed by Ellman, are exemplary substrates for this purpose, enabling the highly diastereoselective synthesis of chiral α-difluoromethyl amines.
Mechanistic Rationale: The Felkin-Anh-Type Model
The high diastereoselectivity observed in the addition of PhSO₂CF₂⁻ to chiral N-tert-butanesulfinimines is rationalized by a Felkin-Anh-type transition state model. The bulky tert-butylsulfinyl group orients itself to minimize steric interactions, thereby exposing one face of the C=N double bond to nucleophilic attack. The chelation between the nitrogen and the base's counterion can further rigidify the transition state, enhancing facial selectivity.
Figure 2: Transition state model for diastereoselective addition.
Protocol: Diastereoselective Synthesis of α-Difluoromethyl Amines
This protocol outlines the synthesis of a chiral α-difluoromethyl amine via the addition of PhSO₂CF₂H to a chiral N-tert-butanesulfinyl ketimine.
Materials:
-
Chiral N-tert-butanesulfinyl ketimine (prepared from the corresponding ketone and (R)- or (S)-tert-butanesulfinamide)
-
Phenylsulfonyl-difluoromethane (PhSO₂CF₂H)
-
Sodium hexamethyldisilazide (NaHMDS), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the chiral N-tert-butanesulfinyl ketimine (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) in a flame-dried flask under argon.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
In a separate flask, dissolve PhSO₂CF₂H (1.1 mmol, 1.1 equiv) in anhydrous THF (5 mL) under argon and cool to -78 °C.
-
To the PhSO₂CF₂H solution, slowly add NaHMDS (1.4 mL of a 1.0 M solution, 1.4 equiv) via syringe. Stir for 15 minutes at -78 °C to pre-form the anion.
-
Transfer the solution of the PhSO₂CF₂⁻ anion to the solution of the sulfinyl imine via cannula at -78 °C.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC (typically 3-5 hours).
-
Upon completion, quench the reaction at -78 °C by adding saturated aqueous NaCl solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The diastereomeric ratio (dr) can be determined from the ¹H or ¹⁹F NMR spectrum of the crude product.
-
Purify the product by flash chromatography. The sulfinyl group can be subsequently removed under acidic conditions (e.g., HCl in methanol) to yield the free chiral amine.
Application III: Diastereoselective Julia-Kocienski Olefination
While PhSO₂CF₂H is not directly used in the olefination step, it is a key starting material for creating the necessary α-fluoro-α-sulfonyl reagents that enable highly E/Z-selective alkene synthesis via the Julia-Kocienski olefination. This reaction is a cornerstone of complex molecule synthesis, providing reliable control over double bond geometry.[2][3]
Mechanistic Rationale: Controlling E/Z Selectivity
The stereochemical outcome of the Julia-Kocienski olefination is determined during the initial addition of the sulfone carbanion to the aldehyde and the subsequent Smiles rearrangement.[3][4] The choice of base, counterion, and solvent influences the formation of either a syn or anti β-alkoxy sulfone intermediate. These intermediates proceed through different transition states for the subsequent intramolecular rearrangement and elimination, ultimately leading to the formation of either the (E)- or (Z)-alkene. For α-fluoro-substituted sulfones, the electronic effects of fluorine also play a significant role in influencing the stability of the intermediates and transition states.[5][6]
References
- 1. Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Julia Olefination as a General Route to Phenyl (α-Fluoro)vinyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
difluoromethylation of arylboronic acids with ((difluoromethyl)sulfonyl)benzene
Application Note & Protocol
Copper-Mediated (Phenylsulfonyl)difluoromethylation of Arylboronic Acids Using ((Difluoromethyl)sulfonyl)benzene
Introduction: The Significance of the Difluoromethyl Group
In contemporary medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone for optimizing pharmacological properties. The difluoromethyl (CF₂H) group, and by extension, functionalized variants like the (phenylsulfonyl)difluoromethyl (PhSO₂CF₂) group, are of paramount importance.[1] The CF₂ moiety is recognized as a bioisostere of an ether oxygen atom, capable of modulating molecular conformation and metabolic stability.[1] Furthermore, the CF₂H group can act as a lipophilic hydrogen bond donor, enhancing binding affinity to biological targets.[2]
This guide provides an in-depth analysis and a robust experimental protocol for the copper-mediated cross-coupling of arylboronic acids with this compound (also known as difluoromethyl phenyl sulfone, PhSO₂CF₂H).[3] This method offers a convenient and efficient pathway to synthesize (phenylsulfonyl)difluoromethylated arenes, which are valuable building blocks for pharmaceuticals, agrochemicals, and advanced materials.[1][4] We will explore the underlying reaction mechanism, provide a validated, step-by-step protocol, and offer practical insights to ensure successful implementation in the laboratory.
Mechanistic Rationale: The Copper Catalytic Cycle
The reaction proceeds via a proposed copper-mediated oxidative cross-coupling pathway. Understanding this mechanism is crucial for optimizing conditions and troubleshooting potential issues. The key to this transformation is the in situ generation of a reactive "(phenylsulfonyl)difluoromethyl copper" species, denoted as "PhSO₂CF₂Cu".[1][3]
Causality Behind the Mechanism:
-
Activation of PhSO₂CF₂H: The hydrogen atom in PhSO₂CF₂H is significantly acidic due to the electron-withdrawing effects of the two fluorine atoms and the phenylsulfonyl group. A suitable base, such as sodium tert-butoxide (tBuONa) or sodium methoxide (NaOMe), readily deprotonates it to form the PhSO₂CF₂⁻ anion.[1]
-
Formation of the Key Intermediate: This anion reacts with a copper(I) salt (e.g., CuCl) to generate the active "PhSO₂CF₂Cu(I)" species.[1][5]
-
Oxidative Coupling Pathway: Unlike traditional cross-coupling reactions that may involve a Cu(I)/Cu(II) cycle, this process is believed to proceed through a Cu(I)/Cu(III) cycle. The "PhSO₂CF₂Cu(I)" intermediate is first oxidized to a transient Cu(III) species. This oxidation is often facilitated by an aerobic atmosphere (air).[1]
-
Transmetalation: The arylboronic acid then undergoes transmetalation with the high-valent copper center, transferring the aryl group to form an "Ar-Cu(III)-CF₂SO₂Ph" intermediate.[1]
-
Reductive Elimination: This unstable Cu(III) complex rapidly undergoes reductive elimination, forming the desired C(sp²)-C bond of the product, Ar-CF₂SO₂Ph, and regenerating a Cu(I) species to complete the catalytic cycle.[1]
Caption: Proposed catalytic cycle for the copper-mediated reaction.
Experimental Application & Protocols
This section provides a detailed, self-validating protocol for the (phenylsulfonyl)difluoromethylation of a generic arylboronic acid.
Materials and Equipment
-
Reagents:
-
Arylboronic acid (substrate)
-
Copper(I) chloride (CuCl, ≥99%)
-
Sodium tert-butoxide (tBuONa, ≥98%)
-
Silver nitrate (AgNO₃, optional additive)[5]
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, optional additive)[5]
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (EtOAc, ACS grade)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Silica gel for column chromatography
-
Step-by-Step Experimental Protocol
This protocol is based on optimized conditions reported in the literature.[1][5]
-
Reaction Setup: To a 25 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add CuCl (0.2 mmol, 1.0 equiv).
-
Scientist's Note: The reaction is typically run relative to the copper reagent. While catalytic copper can be used, initial reports often use stoichiometric or near-stoichiometric amounts to generate the active copper species efficiently.[1]
-
-
Reagent Addition:
-
Add sodium tert-butoxide (tBuONa, 0.4 mmol, 2.0 equiv).
-
Add the arylboronic acid (0.3 mmol, 1.5 equiv).
-
Optional Additives: For substrates prone to side reactions, the addition of AgNO₃ (0.2 mmol, 1.0 equiv) and Cu(OAc)₂·H₂O (0.2 mmol, 1.0 equiv) can diminish the formation of aryl chloride byproducts and improve yields.[5]
-
-
Atmosphere: Seal the flask with a rubber septum. The reaction is typically run under an air atmosphere, as oxygen can serve as the oxidant.[1] No inert atmosphere is required.
-
Solvent and Reagent Introduction:
-
Add anhydrous DMF (2.0 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (PhSO₂CF₂H, 0.2 mmol, 1.0 equiv) dropwise via syringe.
-
-
Reaction Conditions: Stir the reaction mixture vigorously at 60 °C.
-
Scientist's Note: Moderate heating is generally required to drive the reaction to completion. Reaction progress should be monitored.
-
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with water (2 x 10 mL) and then brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: typically a gradient of ethyl acetate in hexanes) to afford the pure (phenylsulfonyl)difluoromethylated arene.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Data Summary & Substrate Scope
The versatility of this method has been demonstrated across a range of arylboronic acids. Below is a summary of representative substrates and their reported yields.
| Entry | Arylboronic Acid (ArB(OH)₂) Substrate | Product (Ar-CF₂SO₂Ph) | Yield (%) |
| 1 | Phenylboronic acid | 3a | 71 |
| 2 | 4-Methylphenylboronic acid | 3b | 75 |
| 3 | 4-Methoxyphenylboronic acid | 3c | 72 |
| 4 | 4-Fluorophenylboronic acid | 3d | 65 |
| 5 | 4-Chlorophenylboronic acid | 3e | 68 |
| 6 | 3-Methylphenylboronic acid | 3f | 73 |
| 7 | 2-Methylphenylboronic acid | 3g | 65 |
| 8 | Naphthalene-2-boronic acid | 3h | 66 |
Table adapted from data presented in Chemical Communications, 2012, 48, 8610-8612.[1]
Troubleshooting and Field-Proven Insights
-
Issue: Low Yield.
-
Potential Cause: Inefficient generation of the "PhSO₂CF₂Cu" species or instability of the intermediate.
-
Solution: Ensure anhydrous conditions, as water can interfere with the reagents. Check the quality of the base (tBuONa is hygroscopic). Varying the copper source or base may be necessary for specific substrates.
-
-
Issue: Formation of Aryl Halide Byproduct (Ar-Cl).
-
Potential Cause: When using CuCl, chloride can compete as a nucleophile in the coupling process.
-
Solution: As demonstrated by Qing et al., the addition of silver nitrate (AgNO₃) can precipitate chloride as AgCl. Furthermore, the inclusion of Cu(OAc)₂·H₂O can promote the desired productive pathway over side reactions.[5]
-
-
Issue: No Reaction.
-
Potential Cause: Deactivated arylboronic acids (e.g., those with strong electron-withdrawing groups) may react sluggishly.
-
Solution: Increase the reaction temperature or prolong the reaction time. Re-evaluate the choice of base and solvent.
-
Conclusion
The copper-mediated (phenylsulfonyl)difluoromethylation of arylboronic acids with PhSO₂CF₂H is a powerful and reliable method for synthesizing fluorinated organic molecules.[1][3] Its operational simplicity, use of readily available reagents, and tolerance of various functional groups make it a valuable tool for researchers in drug discovery and materials science. By understanding the underlying mechanistic principles and adhering to the optimized protocol, scientists can effectively leverage this reaction to create novel molecular architectures with enhanced properties.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. researchgate.net [researchgate.net]
- 3. Copper-mediated aerobic (phenylsulfonyl)difluoromethylation of arylboronic acids with difluoromethyl phenyl sulfone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Cas 1535-65-5,[(Difluoromethyl)sulfonyl]benzene | lookchem [lookchem.com]
- 5. sioc.ac.cn [sioc.ac.cn]
- 6. 1535-65-5 | this compound [aspirasci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Phenylsulfonyl-difluoromethane (PhSO₂CF₂H)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for phenylsulfonyl-difluoromethane (PhSO₂CF₂H). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent for the introduction of the difluoromethyl (–CF₂H) group—a motif of increasing importance in modern medicinal chemistry.[1][2] The –CF₂H group serves as a unique bioisostere for hydroxyl, thiol, or amine functionalities, enhancing properties like metabolic stability, membrane permeability, and binding affinity.[1]
This document moves beyond standard protocols to provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Part 1: Core Principles of PhSO₂CF₂H Reactivity
Understanding the multiple reactive pathways of PhSO₂CF₂H is the first step toward mastering its application. Its "chemical chameleon" behavior allows it to act as a source for nucleophilic, radical, and even electrophilic difluoromethylation under different conditions.[3]
-
Nucleophilic Pathway (via PhSO₂CF₂⁻ Anion): This is the most common mode of reactivity. Deprotonation of the acidic C-H bond by a suitable base generates the (phenylsulfonyl)difluoromethyl anion (PhSO₂CF₂⁻). This potent nucleophile can then attack a wide range of electrophiles.[4] This pathway is fundamental for forming C-CF₂H, O-CF₂H, N-CF₂H, and S-CF₂H bonds.
-
Radical Pathway (via PhSO₂CF₂• Radical): The (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•) can be generated, typically by oxidizing the corresponding anion (PhSO₂CF₂⁻) in a one-pot procedure.[4][5] This pathway opens the door to reactions with radical acceptors like isocyanides and alkenes, often under transition-metal-free or photoredox conditions.[4][6][7]
-
Difluorocarbene Pathway (via :CF₂): While PhSO₂CF₂H is generally considered a poor precursor for difluorocarbene (:CF₂) compared to other reagents, this pathway can become relevant under specific basic conditions, especially if the initially formed anion is unstable.[3] The generation of difluorocarbene can lead to side products through [2+1] cycloadditions with alkenes or reactions with nucleophiles.
The choice of reaction conditions—primarily the base, solvent, and any additives or catalysts—determines which of these pathways will dominate.
Caption: Dominant reactive species generated from PhSO₂CF₂H.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to address the most common issues encountered during difluoromethylation reactions using PhSO₂CF₂H.
Scenario 1: Low or No Product Yield
Question: My nucleophilic difluoromethylation reaction is failing or providing a very low yield. What are the most likely causes and how can I fix them?
Answer: Low yield is the most common problem and can usually be traced back to one of four key areas: deprotonation, substrate reactivity, reagent stability, or solvent effects.
1. Inefficient Deprotonation: The generation of the PhSO₂CF₂⁻ anion is critical. If the base is not strong enough or if conditions are not optimal for deprotonation, the reaction will not proceed.
-
Causality: The pKa of PhSO₂CF₂H is acidic but requires a sufficiently strong, non-nucleophilic base for complete and rapid deprotonation. Incomplete deprotonation leads to a low concentration of the active nucleophile.
-
Troubleshooting Steps:
-
Evaluate Base Strength: For C-H bonds, strong bases like NaH or t-BuONa are often more effective than weaker carbonate bases (e.g., K₂CO₃, Cs₂CO₃), although the latter can be optimal for certain substrates like isocyanides.[4]
-
Temperature Control: Deprotonation is often performed at low temperatures (e.g., -78 °C to 0 °C) to ensure the stability of the anion before adding the electrophile. Allowing the mixture to warm prematurely can cause decomposition.
-
Check Base Quality: Ensure the base is not old or deactivated from improper storage. For example, NaH should be a fine, gray powder; clumps indicate deactivation.
-
2. Poor Substrate/Electrophile Reactivity: Not all electrophiles are suitable for this reaction.
-
Causality: Highly hindered electrophiles may react slowly or not at all. Conversely, some functional groups may be sensitive to the basic conditions required for anion generation.
-
Troubleshooting Steps:
-
Assess Steric Hindrance: If your electrophile is sterically demanding, consider increasing the reaction temperature after the addition of the electrophile or extending the reaction time.
-
Protect Sensitive Groups: If your substrate contains base-sensitive functionalities (e.g., esters), a weaker base like Cs₂CO₃ might be necessary, or a protection strategy may be required.[4]
-
Run a Control Reaction: Test the reaction with a known, reactive electrophile (e.g., benzyl bromide) to confirm that the PhSO₂CF₂⁻ anion is being generated effectively.
-
3. Incompatible Solvent Choice: The solvent plays a crucial role in stabilizing the anion and mediating its reactivity.[8]
-
Causality: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred. They effectively solvate the cation of the base without forming strong hydrogen bonds with the anion, thus preserving its nucleophilicity. Protic solvents (e.g., alcohols) will protonate the anion and halt the reaction.
-
Troubleshooting Steps:
-
Solvent Screening: If the reaction is sluggish in THF, switching to a more polar solvent like DMF or DMSO can often accelerate the rate.
-
Ensure Anhydrous Conditions: Water is a protic impurity that will quench the PhSO₂CF₂⁻ anion. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Optimization Summary for Nucleophilic Difluoromethylation
| Parameter | Options | Rationale & Expert Insight |
| Base | NaH, t-BuONa, K₂CO₃, Cs₂CO₃, DBU | NaH/t-BuONa: Strong, non-nucleophilic; good for general C-alkylation. Cs₂CO₃: Weaker, often good for sensitive substrates or radical reactions where it promotes conversion.[4] DBU: Effective for β-ketoesters.[9] |
| Solvent | THF, DME, DMF, DMSO | THF/DME: Good starting points, less polar. DMF/DMSO: Higher polarity, can increase reaction rates but may complicate workup. DMSO is often used in photoredox reactions.[10][11] |
| Temperature | -78 °C to Room Temp (RT) | Anion Generation: Typically 0 °C or below. Reaction: Can range from 0 °C to RT or higher, depending on electrophile reactivity. Low temp minimizes side reactions. |
| Additives | Crown Ethers (e.g., 15-crown-5) | Can be used with fluoride sources like CsF to enhance nucleophilic substitution reactions.[9] |
Scenario 2: My Radical Difluoromethylation is Not Working
Question: I am attempting a radical (phenylsulfonyl)difluoromethylation using PhSO₂CF₂H with an oxidant, but the reaction is failing. What are the key parameters to check?
Answer: Radical reactions are sensitive to different variables than nucleophilic pathways. Success hinges on the efficient generation and trapping of the PhSO₂CF₂• radical.
-
Causality: This pathway requires the successful one-pot deprotonation of PhSO₂CF₂H to PhSO₂CF₂⁻, followed by its oxidation to the PhSO₂CF₂• radical.[4][5] The failure can occur at either step or due to the presence of radical inhibitors.
-
Troubleshooting Steps:
-
Verify the Base/Oxidant System: The base and oxidant must be compatible. A common system involves a base like Cs₂CO₃ and an oxidant like PhI(OAc)₂ under transition-metal-free conditions.[4] Ensure both reagents are of high quality.
-
Consider Additives: In some systems, additives like I₂ can promote the reaction.[4]
-
Exclude Radical Scavengers: Oxygen (O₂) is a radical scavenger. Ensure the reaction is thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen). Running a control experiment with a known radical scavenger like TEMPO should completely shut down the reaction, confirming a radical mechanism.[4]
-
Photoredox Conditions: If using a photoredox catalyst, ensure the light source has the correct wavelength to excite the catalyst. The reaction vessel must be transparent to that wavelength. Check that the catalyst is active and that the solvent (often DMSO or CH₃CN) is appropriate for the photocatalytic cycle.[6][11][12]
-
Caption: Decision workflow for troubleshooting low-yield reactions.
Part 3: Experimental Protocols
These protocols are starting points and should be optimized for your specific substrate.
Protocol 1: General Procedure for Nucleophilic Difluoromethylation of an Alkyl Halide
This protocol describes the C-difluoromethylation of an electrophilic alkyl halide.
-
Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).
-
Solvent Addition: Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula. Add anhydrous DMF (approx. 0.2 M relative to the substrate).
-
Anion Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of PhSO₂CF₂H (1.1 equiv) in anhydrous DMF dropwise over 10 minutes. Hydrogen gas will evolve.
-
Reaction: Stir the resulting mixture at 0 °C for 30 minutes. Then, add a solution of the alkyl halide (1.0 equiv) in anhydrous DMF dropwise.
-
Monitoring: Allow the reaction to warm slowly to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Radical Difluoromethylation of an Isocyanide
This protocol is adapted from literature describing a transition-metal-free approach.[4][5]
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the isocyanide substrate (1.0 equiv), Cs₂CO₃ (1.0 equiv), and I₂ (0.2 equiv, if required).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3x).
-
Reagent Addition: Add PhSO₂CF₂H (1.5 equiv) followed by anhydrous solvent (e.g., DMF, approx. 0.1 M).
-
Oxidant Addition: Add the oxidant (e.g., PhI(OAc)₂, 1.5 equiv) in one portion.
-
Reaction: Stir the mixture at the optimized temperature (e.g., room temperature or 60 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous Na₂S₂O₃ solution (to remove iodine) and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Radical (Phenylsulfonyl)difluoromethylation of Isocyanides with PhSO2CF2H under Transition-Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sioc.ac.cn [sioc.ac.cn]
- 7. Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent-dependent reactivity of azo-BF2 switches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in difluoromethylation with ((difluoromethyl)sulfonyl)benzene
Welcome to the technical support center for difluoromethylation reactions utilizing ((difluoromethyl)sulfonyl)benzene (PhSO₂CF₂H). This versatile reagent serves as a cornerstone for introducing the valuable CF₂H moiety into a wide range of organic molecules. However, its reactivity profile, which straddles nucleophilic, radical, and transition-metal mediated pathways, can present challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to troubleshoot common issues and optimize reaction outcomes, particularly when facing low yields.
Troubleshooting Guide: Addressing Low Reaction Yields
This section is structured as a direct Q&A to address the most pressing issues encountered during experimentation.
Q1: My reaction has stalled. Starting material remains, and the product yield is negligible. What are the first critical parameters to check?
A1: When a reaction fails to initiate, the root cause often lies in the foundational setup and the integrity of the reagents. Before exploring more complex variables, perform a systematic check of the following:
-
Reagent Purity and Stability: this compound should be a colorless liquid.[1] It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] If the reagent has been stored for an extended period or improperly handled, its purity may be compromised.
-
Solvent and Atmosphere Integrity: The generation of the reactive PhSO₂CF₂⁻ anion via deprotonation is highly sensitive to moisture. Ensure your solvent is anhydrous and that the reaction is conducted under strictly inert conditions. Any protic impurities can quench the anion before it reacts with your substrate or oxidant.
-
Base Activity: If you are using a solid base like sodium t-butoxide (t-BuONa), its activity can be diminished by improper storage. Ensure it is a free-flowing powder. For radical reactions requiring an oxidant, it has been observed that using a freshly prepared solution of the base (e.g., t-BuONa in DMF) can give higher yields compared to adding the solid base directly.[2]
Q2: I'm confident in my setup, but the yield is still poor. How do I troubleshoot the generation of the reactive difluoromethyl species?
A2: Inefficient generation of the key PhSO₂CF₂⁻ anion or the subsequent PhSO₂CF₂• radical is the most common cause of low yield. The strategy depends on the reaction type you are performing.
The choice of base is paramount as it governs the deprotonation of PhSO₂CF₂H (pKa ≈ 19-21 in DMSO).
-
Base Strength: The base must be strong enough to efficiently deprotonate the reagent. Common choices include t-BuONa, t-BuOK, and Cs₂CO₃. Weaker bases may not be sufficient.[2]
-
Reaction Temperature: For many radical-mediated pathways, lower temperatures are highly beneficial. In the PhI(OAc)₂-mediated radical difluoromethylation of isocyanides, the yield progressively increased as the temperature was lowered, with -50 °C being optimal.[2] This is likely due to increased stability of key intermediates and suppression of side reactions.
-
Order of Addition: The sequence of adding reagents can be critical. For instance, mixing solid t-BuONa and the oxidant PhI(OAc)₂ before adding the substrate can lead to zero product formation, indicating a detrimental interaction between the base and oxidant.[2] A recommended procedure is to add the oxidant to the solution of the substrate and reagent after deprotonation by the base.
Caption: A logical workflow for troubleshooting low-yield difluoromethylation reactions.
Visible-light photoredox catalysis is a powerful method for generating the PhSO₂CF₂• radical under mild conditions.[3][4][5]
-
Photocatalyst Integrity: Ensure your photocatalyst (e.g., fac-Ir(ppy)₃, Ru(bpy)₃Cl₂) has not degraded.
-
Light Source: The wavelength and intensity of the light source must be appropriate for the chosen photocatalyst. Ensure the reaction vessel is transparent to the required wavelength and that the light source is positioned for optimal irradiation.
-
Degassing: Oxygen can quench the excited state of the photocatalyst. Thoroughly degas the reaction mixture (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas) before starting the irradiation.
Q3: My starting material is consumed, but the desired product is contaminated with significant byproducts. What are the likely side reactions?
A3: The formation of byproducts points to issues with reaction selectivity or stability of intermediates.
-
Substrate Decomposition: Strong bases can deprotonate or react with other functional groups on your substrate. If your molecule is base-sensitive, consider using a milder base like Cs₂CO₃, which has been shown to be effective, sometimes in combination with an additive like I₂.[2]
-
Reaction with Solvent: Highly reactive intermediates can react with the solvent. For example, using THF with strong bases can lead to deprotonation of the solvent itself. Ensure your chosen solvent (DMF and DMSO are common) is compatible with the reaction conditions.
-
Homocoupling: In radical reactions, the PhSO₂CF₂• radical can couple with itself. This is often an indication that the radical is being generated successfully but is not being trapped efficiently by the substrate. This can be addressed by adjusting the concentration of the substrate or the rate of radical generation (e.g., by lowering the temperature or light intensity).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanistic pathways for difluoromethylation with PhSO₂CF₂H?
A1: this compound is versatile because it can act as a precursor to several reactive species, primarily through two pathways:
-
Nucleophilic Pathway: In the presence of a suitable base, PhSO₂CF₂H is deprotonated to form the (phenylsulfonyl)difluoromethyl anion (PhSO₂CF₂⁻). This anion can then act as a nucleophile, attacking a variety of electrophiles like carbonyls and aldehydes.[2]
-
Radical Pathway: The PhSO₂CF₂⁻ anion can be oxidized to the (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•). This oxidation can be achieved using chemical oxidants like PhI(OAc)₂ or through photoredox catalysis.[2][5][6] This radical can then engage in additions to alkenes, arenes, and other radical acceptors.
Caption: Divergent reactivity of PhSO₂CF₂H via nucleophilic and radical intermediates.
Q2: Can the phenylsulfonyl (PhSO₂) group be removed after my reaction is complete?
A2: Yes, and this is a significant advantage of this reagent. The PhSO₂ group acts as an activating group and can be subsequently removed or transformed. This modularity allows for the synthesis of diverse CF₂-containing compounds.[3][7] For example, the PhSO₂ group in the product can be removed to furnish the corresponding CF₂H-containing molecule, or it can be transformed into other functional groups like PhS and PhSe.[2]
Q3: What are the recommended storage and handling procedures for this compound?
A3: According to safety and handling data, this compound is a colorless liquid that can cause skin and eye irritation.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). For long-term stability, it is crucial to:
-
Store it in a tightly sealed container to prevent moisture ingress.
-
Keep it under an inert atmosphere (nitrogen or argon).
-
Store in a cool, dry place away from heat and direct sunlight.[1]
Appendix A: Example Protocol - Radical (Phenylsulfonyl)difluoromethylation of an Isocyanide
This protocol is adapted from the literature and should be modified based on your specific substrate.[2]
-
To a flame-dried Schlenk tube under an argon atmosphere, add the isocyanide substrate (0.2 mmol, 1.0 equiv), this compound (0.4 mmol, 2.0 equiv), and anhydrous DMF (1.0 mL).
-
Cool the reaction mixture to -50 °C using a suitable cooling bath.
-
In a separate vial, prepare a 2.0 M solution of t-BuONa in DMF. Add the required volume of this solution (0.8 mmol, 4.0 equiv) dropwise to the reaction mixture while maintaining the temperature at -50 °C.
-
Stir the mixture for 10 minutes at -50 °C to ensure complete deprotonation.
-
Add PhI(OAc)₂ (0.8 mmol, 4.0 equiv) to the reaction mixture in one portion.
-
Stir the reaction at -50 °C for 1 hour, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired difluoromethylated product.
Appendix B: Data Tables
Table 1: Comparison of Common Bases and Conditions
| Base | Typical Solvent | Temperature | Pathway | Notes | Reference |
| t-BuONa | DMF | -50 °C to RT | Radical | Highly effective, especially as a fresh solution. Order of addition is critical. | [2] |
| Cs₂CO₃ / I₂ | DMF | RT | Radical | Milder conditions, suitable for some base-sensitive substrates. | [2] |
| KOtBu | DMSO | RT | Photoredox | Used in visible-light mediated desulfonylative reactions. | [3][7] |
| NaH | THF / DMF | 0 °C to RT | Nucleophilic | Strong, non-nucleophilic base for generating the anion for reaction with electrophiles. | [8] |
References
- 1. 1535-65-5 | this compound [aspirasci.com]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. sioc.ac.cn [sioc.ac.cn]
- 4. Photoredox catalyzed generation of difluoromethyl radical from (Phenylsulfonyl)difluoromethyl sulfonium salt: Access to difluoromethylated compounds - American Chemical Society [acs.digitellinc.com]
- 5. Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO2CF2 Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radical (Phenylsulfonyl)difluoromethylation of Isocyanides with PhSO2CF2H under Transition-Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sioc.cas.cn [sioc.cas.cn]
Technical Support Center: Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H)
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for difluoromethyl phenyl sulfone (PhSO₂CF₂H). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reactions and mitigate unwanted side reactions.
Difluoromethyl phenyl sulfone is a highly valuable building block, serving as a precursor to the (phenylsulfonyl)difluoromethyl anion, the PhSO₂CF₂ radical, and difluorocarbene, enabling the introduction of the CF₂H, CF₂, and =CF₂ moieties into a wide range of organic molecules.[1][2] However, its reactivity can also lead to specific side reactions that require careful control of experimental parameters. This guide provides the insights needed to navigate these challenges effectively.
Troubleshooting Guide: Common Experimental Issues
This section is structured in a problem-and-solution format to directly address issues you may encounter in the laboratory.
Issue 1: Low or No Yield of the Desired Difluoromethylated Product
Q1: My nucleophilic substitution reaction with an alkyl halide is failing or giving very low yields. What are the common causes?
A1: This is a frequent issue that can often be traced back to several key factors:
-
Incorrect Choice of Halide: The reaction proceeds via an Sₙ2 pathway.[3] Therefore, primary alkyl iodides are strongly preferred for their higher reactivity. Primary alkyl bromides are suitable but may result in lower yields, while secondary halides generally fail to give the desired product.[3]
-
Base and Solvent Incompatibility: The choice of base and solvent is critical for efficiently generating the (benzenesulfonyl)difluoromethide anion. Potassium tert-butoxide (t-BuOK) in a polar aprotic solvent like DMF is a robust system.[3] Using weaker bases or incompatible solvents can lead to incomplete deprotonation of PhSO₂CF₂H.
-
Reaction Temperature: While many reactions are run at elevated temperatures to drive them to completion, radical-based difluoromethylations can be highly sensitive to heat. In some cases, decreasing the temperature to as low as -50 °C can significantly increase the yield of the desired product by suppressing side reactions.[4]
-
Reagent Addition Sequence: For certain reactions, particularly those involving oxidants like PhI(OAc)₂, the order of addition is critical. Premixing the base and the oxidant before adding the substrate can prevent the formation of the desired product entirely.[4]
Q2: I'm attempting a radical difluoromethylation, but the reaction is inefficient. How can I improve it?
A2: Radical reactions involving PhSO₂CF₂H require careful initiation and propagation.
-
Insufficient Radical Generation: The PhSO₂CF₂ radical is typically generated from the PhSO₂CF₂⁻ anion via oxidation.[5] Ensure your oxidant (e.g., PhI(OAc)₂) is active and used in the correct stoichiometric amount. In some systems, the addition of a catalytic amount of an additive like I₂ can serve as an initiator, promoting the formation of the PhSO₂CF₂ radical and improving yields.[4]
-
Competitive Pathways: The generated radical must be trapped efficiently by your substrate. If the substrate is not reactive enough or if concentrations are too low, side reactions like radical homocoupling can occur, leading to byproducts.[4] Adjusting substrate concentration or temperature may be necessary.
Issue 2: Formation of Unexpected Byproducts
Q3: My reaction is producing a significant amount of 1,1-difluoro-1-alkenes instead of the substituted difluoromethyl sulfone. Why is this happening?
A3: This is a classic side reaction that occurs after the initial desired Sₙ2 reaction. The product, an alkyl-substituted difluoromethyl sulfone, still possesses an acidic α-hydrogen. The base present in the reaction mixture (e.g., t-BuOK) can deprotonate this product to form a new carbanion.[6] This intermediate can then undergo β-elimination, where the benzenesulfonyl group acts as a leaving group to afford the 1,1-difluoro-1-alkene.[6]
-
Mitigation Strategy:
-
Control Stoichiometry of the Base: Use the minimum amount of base required for the initial deprotonation of PhSO₂CF₂H. Excess base will promote the secondary deprotonation and elimination.
-
Lower Reaction Temperature: The elimination reaction is often more favorable at higher temperatures. Running the reaction at a lower temperature can kinetically favor the desired substitution product.
-
Q4: I am observing byproducts that appear to be from difluorocarbene (:CF₂). How is this possible and how can I prevent it?
A4: The (phenylsulfonyl)difluoromethyl anion (PhSO₂CF₂⁻) can be unstable under certain conditions and decompose into difluorocarbene and a phenylsulfinate anion.[7] This is particularly a risk with unstable carbanions.[7] The highly reactive difluorocarbene can then react with various nucleophiles or dimerize to form tetrafluoroethylene, leading to a complex mixture of products.[8]
-
Mitigation Strategy:
-
Avoid Unstable Intermediates: If your reaction involves generating a particularly unstable difluoroalkyl carbanion, this decomposition pathway becomes more likely.[7]
-
Temperature Control: Keep the reaction temperature as low as feasible to minimize the rate of carbanion decomposition.
-
Rapid Trapping: Ensure your electrophile is present and reactive enough to trap the PhSO₂CF₂⁻ anion as it is formed, minimizing its lifetime in the solution.
-
Q5: My reaction mixture shows evidence of homocoupling or other symmetrical byproducts. What causes this?
A5: In radical reactions, if the intended radical trap (e.g., an isocyanide or alkene) is not efficient, the PhSO₂CF₂ radical can react with itself, leading to homocoupling products.[4] In other cases, the desired product can react with another molecule of itself in the presence of a base, leading to symmetrical side products.[4] This highlights the importance of optimizing reaction conditions to favor the desired pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the phenylsulfonyl group in PhSO₂CF₂H?
A1: The phenylsulfonyl (PhSO₂) group is a key functional component, acting as a "chemical chameleon".[6]
-
Acidification: It is a strong electron-withdrawing group, which significantly increases the acidity of the C-H bond, allowing for easy deprotonation by common bases to form the nucleophilic PhSO₂CF₂⁻ anion.[6]
-
Stabilization: It stabilizes the resulting carbanion, making it a handleable nucleophile.[1]
-
Leaving Group: The PhSO₂ group can act as a good leaving group in subsequent elimination or substitution reactions, allowing the transformation of the PhSO₂CF₂R product into other valuable motifs like =CF₂ or -CF₂R'.[1][6]
-
Radical Precursor: The C-S bond in derivatives can be cleaved under visible light to generate difluoroalkyl radicals.[9][10]
Q2: Can PhSO₂CF₂H be used for electrophilic difluoromethylation?
A2: While PhSO₂CF₂H is primarily used as a source for nucleophilic and radical difluoromethylation, it is generally considered a poor electrophilic difluoromethylating agent via a difluorocarbene mechanism.[11] More specialized reagents, such as S-[(phenylsulfonyl)difluoromethyl]sulfonium salts, have been developed for efficient electrophilic difluoromethylation of C-nucleophiles.[1]
Q3: How should I store and handle PhSO₂CF₂H?
A3: Difluoromethyl phenyl sulfone is a stable, crystalline solid. It should be stored in a cool, dry place, tightly sealed to protect it from moisture. As with all chemical reagents, it should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data and Reaction Parameters
For successful experimentation, careful selection of reagents is paramount. The following table summarizes typical conditions for the nucleophilic substitution of PhSO₂CF₂H with alkyl halides.
Table 1: Optimization of Nucleophilic Substitution with Alkyl Halides
| Entry | Alkyl Halide (R-X) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 1 | n-C₈H₁₇-Br | t-BuOK (2) | THF | 25 | 1 | 45 | Lower yield with bromide. |
| 2 | n-C₈H₁₇-I | t-BuOK (2) | THF | 25 | 1 | 71 | Iodide is the superior leaving group. |
| 3 | n-C₈H₁₇-I | t-BuOK (2) | DMF | 25 | 1 | 80 | DMF provides better results than THF. |
| 4 | n-C₈H₁₇-I | t-BuOK (2) | DMF | 50 | 1 | 85 | Optimal conditions found in this study. |
| 5 | sec-BuBr | t-BuOK (2) | DMF | 50 | 1 | 0 | Reaction fails with secondary halides. |
Data adapted from a representative study on nucleophilic substitution reactions.[3] Yields are for the isolated alkylated difluoromethyl sulfone product.
Visualizing Reaction Pathways
Understanding the potential reaction pathways is key to troubleshooting. The diagrams below illustrate the main productive and side-reaction pathways.
Figure 1. Key reaction pathways originating from the deprotonation of PhSO₂CF₂H.
Figure 2. A troubleshooting workflow for diagnosing low-yield difluoromethylation reactions.
Key Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with a Primary Alkyl Iodide
This protocol is a representative example for the synthesis of alkyl-substituted difluoromethyl sulfones.
-
Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add difluoromethyl phenyl sulfone (1.0 equiv).
-
Solvent Addition: Add anhydrous DMF via syringe. Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add potassium tert-butoxide (t-BuOK) (2.0 equiv) portion-wise, ensuring the internal temperature does not rise significantly. Stir the resulting solution for 15 minutes at 0 °C.
-
Electrophile Addition: Add the primary alkyl iodide (4.0 equiv) dropwise via syringe.
-
Reaction: Warm the reaction mixture to 50 °C and stir for 1 hour, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench by pouring it into a separatory funnel containing saturated aqueous NH₄Cl solution and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Mitigation of β-Elimination Side Product
To minimize the formation of 1,1-difluoro-1-alkenes, the following modifications to Protocol 1 are recommended.
-
Base Stoichiometry: Reduce the amount of t-BuOK to 1.1-1.2 equivalents. This is enough to generate the nucleophile without leaving a large excess to promote the subsequent elimination.
-
Temperature Control: After the addition of the alkyl iodide, allow the reaction to stir at a lower temperature (e.g., room temperature or 0 °C) for a longer period (e.g., 4-12 hours). Monitor the reaction closely to find the optimal balance between reaction rate and suppression of the side reaction.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. researchgate.net [researchgate.net]
- 3. softbeam.net [softbeam.net]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Radical (Phenylsulfonyl)difluoromethylation of Isocyanides with PhSO2CF2H under Transition-Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US7119232B2 - Nucleophilic substitution reactions of difluorormethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes - Google Patents [patents.google.com]
- 7. Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sioc.ac.cn [sioc.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. sioc.cas.cn [sioc.cas.cn]
Technical Support Center: Phenylsulfonyl Difluoromethylation with PhSO2CF2H
Welcome to the technical support center for reactions involving Phenylsulfonyl Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H). This resource is designed for researchers, scientists, and professionals in drug development who are leveraging this versatile reagent for the introduction of the difluoromethyl (CF₂H) group. Here, you will find in-depth troubleshooting guides and frequently asked questions to enhance the selectivity and success of your experiments.
Troubleshooting Guide: Improving Selectivity and Yield
This guide addresses common issues encountered during difluoromethylation reactions using PhSO₂CF₂H. Each entry details the problem, explores potential underlying causes, and provides actionable solutions grounded in mechanistic principles.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| TS-001 | Low or No Product Yield in Nucleophilic Difluoromethylation | 1. Insufficient Basicity: The pKa of PhSO₂CF₂H is relatively high, and an inadequate base may not generate a sufficient concentration of the PhSO₂CF₂⁻ anion. 2. Poor Substrate Reactivity: Sterically hindered or electron-rich electrophiles may react sluggishly. 3. Decomposition of the Reagent/Intermediate: The PhSO₂CF₂⁻ anion can be unstable, especially at elevated temperatures. | 1. Optimize Base and Solvent: Employ stronger bases like t-BuOK or NaH. Aprotic polar solvents such as DMF or DMSO can also facilitate the reaction. 2. Increase Reaction Temperature Carefully: While this can enhance reactivity, monitor for decomposition. A gradual increase in temperature is advisable. 3. Use of Additives: For reactions with epoxides, Lewis acids like BF₃·Et₂O can pre-organize the substrate, leading to improved yields and regioselectivity.[1] |
| TS-002 | Poor Regioselectivity in Radical Difluoromethylation | 1. Nucleophilic Nature of the CF₂H Radical: The unsubstituted difluoromethyl radical (•CF₂H) is considered nucleophilic and may not react selectively with electron-rich arenes or heterocycles.[2] 2. Multiple Reactive Sites: The substrate may possess several positions susceptible to radical attack, leading to isomeric mixtures. | 1. Use of an Auxiliary Group: Convert PhSO₂CF₂H to a derivative with a removable electron-withdrawing group (EWG), such as PhSO₂CF₂I. This enhances the electrophilicity of the resulting •CF₂(EWG) radical, promoting selective reaction at more electron-rich sites.[2] 2. Exploit Directing Groups: Utilize existing functional groups on the substrate that can direct the radical addition to a specific position through electronic or steric effects. |
| TS-003 | Formation of Multiple Products in Reactions with α,β-Unsaturated Carbonyls | Competing 1,2- vs. 1,4-Addition: The PhSO₂CF₂⁻ anion is a hard nucleophile, which generally favors 1,2-addition to the carbonyl group. However, the structure of the enone can influence the reaction outcome, with electron-donating groups on the substrate potentially increasing the proportion of 1,4-addition.[3] | 1. Modify Reaction Conditions: Lower temperatures generally favor the kinetically controlled 1,2-addition product. 2. Substrate Modification: If 1,4-addition is desired, consider substrates with functionalities that promote this pathway. 3. Choice of Base/Solvent System: The hardness/softness of the nucleophile can be modulated by the choice of counter-ion and solvent, which in turn can influence the addition selectivity. |
| TS-004 | Byproduct Formation via a Difluorocarbene Pathway | Decomposition of the PhSO₂CF₂⁻ Anion: Under certain conditions, particularly with specific bases or at higher temperatures, the PhSO₂CF₂⁻ anion can eliminate the phenylsulfonyl group to generate difluorocarbene (:CF₂). This can lead to undesired side reactions.[4][5] | 1. Lower Reaction Temperature: Conduct the reaction at the lowest possible temperature that allows for efficient product formation. 2. Careful Selection of Base: Use a base that efficiently deprotonates PhSO₂CF₂H without promoting the elimination pathway. 3. Rapid Trapping of the Anion: Ensure the electrophile is present in a sufficient concentration to react with the PhSO₂CF₂⁻ anion as it is formed. |
Visualizing Competing Pathways
To better understand and control selectivity, it is crucial to visualize the competing reaction pathways. The following diagram illustrates the potential fates of the PhSO₂CF₂⁻ anion, leading to either the desired nucleophilic addition or undesired byproduct formation.
References
- 1. Nucleophilic difluoromethylation of epoxides with PhSO(NTBS)CF₂H by a preorganization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling and Storage of ((Difluoromethyl)sulfonyl)benzene
Welcome to the technical support center for ((difluoromethyl)sulfonyl)benzene (CAS No. 1535-65-5), also known as Difluoromethyl Phenyl Sulfone or PhSO₂CF₂H. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. The following information synthesizes critical safety data with practical, field-proven insights to ensure its safe and effective use in your experiments.
Quick Reference Data Table
For immediate access to critical safety and handling parameters, please refer to the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₆F₂O₂S | [1] |
| Molecular Weight | 192.18 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Melting Point | 24-25 °C | |
| Flash Point | 128 °C (262.4 °F) | |
| Primary Hazards | Causes serious eye irritation; Causes skin irritation | |
| Storage Class | 10 - Combustible liquids | |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [2] |
| Storage Conditions | Store in a tightly sealed container under an inert atmosphere. Keep in a cool, dry, well-ventilated place away from heat and direct sunlight. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the day-to-day handling and storage of this compound.
Q1: What is the primary risk associated with handling this compound?
A1: The primary risks are direct contact hazards. The compound is a known skin and serious eye irritant. The causality behind this is the chemical's ability to interact with and disrupt biological tissues upon contact. Prolonged or unprotected contact can lead to inflammation, redness, and discomfort. Therefore, adherence to proper Personal Protective Equipment (PPE) protocols is non-negotiable.
Q2: What is the correct procedure for storing this reagent?
A2: Proper storage is crucial for maintaining the reagent's integrity and ensuring safety. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent reaction with atmospheric moisture or oxygen. The storage location must be a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition[3]. Storing it in a designated cabinet for combustible liquids is recommended.
Q3: Why is storage under an inert atmosphere recommended?
A3: While this compound is relatively stable, the sulfonyl group can make the alpha-proton acidic. In the presence of moisture and potential contaminants, slow hydrolysis or degradation could occur over long periods. More importantly, for its primary application in nucleophilic difluoromethylation, any moisture can quench the strong bases used to deprotonate the reagent, leading to reaction failure[4]. An inert atmosphere ensures the reagent remains anhydrous and pure for optimal performance.
Q4: What are the potential hazardous decomposition products upon heating?
Q5: What is the appropriate Personal Protective Equipment (PPE) for handling this chemical?
A5: A self-validating PPE system is essential. At a minimum, this includes:
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a full-face shield should be worn over the goggles[7].
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or perforation before use[7].
-
Body Protection: A flame-retardant lab coat should be worn and kept fully fastened.
-
Respiratory Protection: All handling of the pure substance or concentrated solutions should be performed inside a certified chemical fume hood to avoid inhalation of vapors[7].
Troubleshooting Guides for Experimental Use
This section addresses specific issues that may be encountered during difluoromethylation reactions using PhSO₂CF₂H.
Scenario 1: Low or No Yield in Nucleophilic Difluoromethylation
You are attempting a nucleophilic difluoromethylation of an aldehyde, but your reaction shows little to no product formation.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
In-depth Explanation:
-
Base Selection is Critical: The acidity of the C-H bond in PhSO₂CF₂H necessitates a strong base for deprotonation to form the reactive (phenylsulfonyl)difluoromethyl anion. Weaker bases may not be sufficient. Strong, sterically hindered bases like potassium tert-butoxide (t-BuOK) or potassium hexamethyldisilazide (KHMDS) are commonly used[8]. The choice of base can significantly impact yield and diastereoselectivity[8].
-
Anhydrous Conditions are Paramount: The generated carbanion is highly basic and will be readily quenched by any protic source, especially water. This is often the primary cause of reaction failure. Ensure solvents are rigorously dried, glassware is oven- or flame-dried, and all reagents are handled under an inert atmosphere[4].
-
Temperature Control for Anion Stability: The (phenylsulfonyl)difluoromethyl anion can be unstable at higher temperatures, potentially leading to decomposition. Reactions are typically initiated at low temperatures (e.g., -50 °C) to ensure the anion forms and reacts with the electrophile before degrading[4].
Scenario 2: Uncontrolled Exotherm or Rapid Color Change
Upon addition of the base to the solution of PhSO₂CF₂H and your substrate, you observe a rapid, uncontrolled temperature increase or a sudden, dark color change.
Emergency Response and Mitigation Protocol:
Caption: Protocol for managing reaction exotherms.
In-depth Explanation:
-
Cause of Exotherm: The deprotonation step is often exothermic. If the base is added too quickly or the reaction is too concentrated, the rate of heat generation can exceed the cooling capacity of the apparatus, leading to a thermal runaway[9].
-
Substrate Reactivity: Highly reactive electrophiles or substrates with unexpected reactivity towards strong bases can also cause rapid, exothermic side reactions. Always conduct a small-scale test reaction with new substrates.
-
Preventative Measures: The most effective protocol is prevention.
-
Slow Addition: Add the base dropwise to the reaction mixture via a syringe pump to maintain a constant internal temperature.
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.
-
Pre-cooling: Ensure the reaction flask is adequately cooled before beginning the addition of the base.
-
Detailed Protocols
Protocol 1: Spill Cleanup Procedure
In the event of a small-scale spill (<100 mL) within a chemical fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Confirm you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material and place it into a clearly labeled, sealable hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a detergent and water solution. Place the cloth in the hazardous waste container.
-
Dispose: Seal the container and label it as "Hazardous Waste: this compound" along with any solvents used. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department[7][10].
Protocol 2: Waste Disposal
Chemical waste disposal must always comply with local, state, and federal regulations. The following serves as a guiding framework.
-
Identify and Segregate: All waste containing this compound, including pure compound, reaction mixtures, and contaminated materials (gloves, silica gel, etc.), must be treated as hazardous waste[7]. Segregate this waste from incompatible materials like strong oxidizers.
-
Containerize: Use only approved, chemically compatible, and clearly labeled hazardous waste containers. Do not overfill liquid waste containers; leave at least 10% headspace[7].
-
Labeling: The container must be clearly labeled "Hazardous Waste" and list all chemical constituents, including "this compound" and any solvents.
-
Neutralization (for aqueous quench solutions): If the reaction is quenched with an aqueous solution, the resulting aqueous layer may be acidic or basic. Before disposal, this layer should be neutralized.
-
For acidic solutions, slowly add a weak base (e.g., sodium bicarbonate) with stirring until the pH is between 6 and 8.
-
For basic solutions, slowly add a weak acid (e.g., citric acid) until the pH is neutral.
-
Caution: Neutralization can be exothermic. Perform this step slowly and with cooling if necessary. The neutralized aqueous waste should still be collected in a labeled hazardous waste container.
-
-
Disposal Pathway: Contact your institution's EHS department to arrange for the collection and disposal of the waste via a licensed hazardous waste management company. Incineration in a facility equipped with scrubbers to handle SO₂ and halogenated byproducts is a common disposal method for such compounds[10].
References
- 1. CAS 1535-65-5: Difluoromethyl phenyl sulfone | CymitQuimica [cymitquimica.com]
- 2. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Difluoromethyl phenyl sulfone | 1535-65-5 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from PhSO₂CF₂H Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with difluoromethyl phenyl sulfone (PhSO₂CF₂H). This guide provides in-depth, field-proven answers to common purification challenges encountered when isolating products from reactions involving this versatile difluoromethylating agent.[1][2][3] The unique properties of the sulfonyl group and the difluoromethyl moiety necessitate specific purification strategies to ensure high purity of the final compounds.[4][5][6]
This center is structured into two main sections:
-
Frequently Asked Questions (FAQs): Addressing general principles and common queries about the purification of difluoromethylated sulfones.
-
Troubleshooting Guide: A problem-oriented Q&A section providing step-by-step protocols for specific purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the typical physicochemical properties of products from PhSO₂CF₂H reactions?
A1: Products are typically α,α-difluoromethylated sulfones. The presence of the highly polar sulfonyl group (SO₂) and the electronegative fluorine atoms generally results in compounds that are:
-
Crystalline Solids: Many difluoromethyl sulfones are stable, crystalline solids, making recrystallization a viable purification method.[5][7]
-
Moderately to Highly Polar: The sulfone group is a strong hydrogen bond acceptor, rendering these compounds quite polar.[8][9] Their polarity is significantly higher than the corresponding sulfides or non-fluorinated analogues.
-
Solubility: They exhibit moderate solubility in common polar organic solvents like ethyl acetate, dichloromethane, and acetone, with lower solubility in non-polar solvents such as hexanes or petroleum ether.[8] Solubility in water is generally low.[8]
Q2: What are the most common impurities I should expect in my crude reaction mixture?
A2: Aside from unreacted starting materials, several byproducts are frequently observed:
-
Unreacted PhSO₂CF₂H: Incomplete reactions will leave residual starting material.
-
Benzenesulfinic Acid (PhSO₂H): This is a common byproduct resulting from the decomposition of the phenylsulfonyl moiety or from certain reaction pathways.[10] It is a crystalline solid and is acidic.[10]
-
Salts: Bases (e.g., DBU, K₂CO₃) and other inorganic reagents used in the reaction will generate salts that must be removed.[1][3][11]
-
High-Boiling Point Solvents: Solvents like DMSO or DMF, often used in these reactions, can be difficult to remove completely.[1][3][11]
-
Elimination Byproducts: Under certain basic conditions, elimination can occur to form 1,1-difluoroalkenes, which may complicate the purification process.[7]
Q3: Are difluoromethyl sulfone products stable to standard purification techniques like silica gel chromatography?
A3: Generally, yes. The C-F and C-S bonds in difluoromethyl sulfones are robust. These compounds are typically stable enough for purification via silica gel column chromatography.[12] However, very acid-sensitive functional groups elsewhere in the molecule could be affected by the slightly acidic nature of standard silica gel. In such cases, using neutralized silica gel (by pre-treating with a solvent containing a small amount of triethylamine) is recommended.
Q4: Which analytical techniques are best for assessing the purity of the final product?
A4: A combination of techniques is recommended for unambiguous purity assessment:
-
¹⁹F NMR Spectroscopy: This is an exceptionally powerful tool for organofluorine compounds. The presence of a single, clean signal (typically a triplet due to coupling with the adjacent proton) in the expected region for the -CF₂H group is a strong indicator of purity. It is also excellent for detecting fluorine-containing impurities.
-
¹H and ¹³C NMR Spectroscopy: Essential for confirming the overall structure and identifying proton-containing impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides information on both purity (via the chromatogram) and molecular weight (via the mass spectrum), confirming the identity of the desired product.
Troubleshooting Guide: Step-by-Step Solutions
This section addresses specific experimental problems with detailed protocols and explanations.
Workflow Diagram: General Purification Strategy
Below is a general decision-making workflow for purifying products from PhSO₂CF₂H reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sioc.ac.cn [sioc.ac.cn]
- 4. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. mdpi.com [mdpi.com]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. CAS 1535-65-5: Difluoromethyl phenyl sulfone | CymitQuimica [cymitquimica.com]
- 9. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenylsulfinic acid - Wikipedia [en.wikipedia.org]
- 11. Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sioc.cas.cn [sioc.cas.cn]
common impurities in commercial ((difluoromethyl)sulfonyl)benzene
Welcome to the technical support center for ((difluoromethyl)sulfonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of this versatile reagent in their experiments. Our focus is on providing practical, experience-based insights to ensure the integrity and success of your research.
I. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have regarding the quality and handling of commercial this compound.
Q1: What are the most common impurities I should be aware of in commercial this compound?
A1: Based on common synthetic routes, the most likely impurities in commercial this compound fall into three categories:
-
Process-Related Impurities: These are substances carried over from the manufacturing process. They can include unreacted starting materials, intermediates, and by-products of side reactions.
-
Residual Solvents and Reagents: Small amounts of solvents used during synthesis and purification, as well as residual catalysts or reagents, may be present.
-
Degradation Products: Improper storage or handling can lead to the degradation of the final product.
A summary of potential impurities is provided in the table below.
Q2: How can these impurities affect my experiment?
A2: The impact of impurities can range from negligible to significant, depending on their nature and concentration. For instance:
-
Unreacted Starting Materials: The presence of precursors like difluoromethyl phenyl sulfide or benzenesulfinic acid can lead to lower yields of your desired product and the formation of unexpected side products.
-
By-products: Structurally similar by-products can sometimes compete in the desired reaction, leading to a complex product mixture that is difficult to purify.
-
Degradation Products: The presence of acidic impurities like benzenesulfinic acid can alter the pH of your reaction mixture, potentially inhibiting catalyst activity or promoting undesired side reactions.
Q3: What is the typical purity of commercial this compound?
A3: Reputable suppliers typically offer this compound with a purity of ≥97%.[1] For sensitive applications, such as in pharmaceutical synthesis, higher purity grades may be available or required. It is crucial to obtain a Certificate of Analysis (CoA) from your supplier for each batch.
Q4: How should I properly store this compound to minimize degradation?
A4: To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2] It is also recommended to keep it in a cool, dry place away from direct sunlight and heat sources.[2]
II. Troubleshooting Guide: Unexpected Experimental Results
This section provides a structured approach to troubleshooting common problems encountered when using this compound.
Issue 1: Lower than Expected Yield in a Difluoromethylation Reaction
| Possible Cause | Troubleshooting Step | Explanation |
| Degraded Reagent | 1. Verify Reagent Quality: Analyze the this compound lot using ¹H NMR, ¹⁹F NMR, or LC-MS. Compare the results with the supplier's Certificate of Analysis. | The presence of significant amounts of degradation products, such as benzenesulfinic acid, indicates that the reagent has degraded and may not be suitable for your reaction. |
| Presence of Inhibitory Impurities | 2. Identify Potential Inhibitors: Look for unexpected peaks in your analytical data that could correspond to acidic or nucleophilic impurities. | Acidic impurities can neutralize the base required for the reaction, while other nucleophilic impurities might compete with your substrate. |
| Sub-optimal Reaction Conditions | 3. Re-optimize Reaction Parameters: Systematically vary the base, solvent, temperature, and reaction time. | The optimal conditions for difluoromethylation can be highly substrate-dependent. A fresh optimization may be necessary if you are using a new batch of reagent or a new substrate. |
Issue 2: Formation of Multiple Unidentified By-products
| Possible Cause | Troubleshooting Step | Explanation |
| Reaction with Impurities | 1. Characterize Impurities: Use LC-MS or GC-MS to identify the mass of the by-products and compare them to the masses of potential impurities and their likely reaction products. | Impurities from the starting material can react under your experimental conditions to form new compounds, complicating your product mixture. |
| Side Reactions of the Substrate or Product | 2. Monitor Reaction Over Time: Take aliquots of the reaction at different time points and analyze them by TLC or LC-MS. | This can help you determine if the by-products are forming early in the reaction or if they are a result of product degradation over time. |
| Incorrect Stoichiometry | 3. Verify Reagent Purity for Stoichiometry Calculation: If the purity of your this compound is lower than assumed, you may be adding an excess of other reagents, leading to side reactions. | Always use the purity value from the CoA to calculate the exact molar amount of the reagent. |
III. Identification and Quantification of Common Impurities
A proactive approach to quality control can save significant time and resources. Below are common impurities and methods for their detection.
Table 1: Common Impurities in Commercial this compound
| Impurity Name | Chemical Structure | Potential Origin | Typical Analytical Technique for Detection |
| Difluoromethyl phenyl sulfide | C₆H₅SCHF₂ | Incomplete oxidation of the sulfide precursor.[3] | GC-MS, LC-MS, ¹⁹F NMR |
| Benzenesulfinic acid | C₆H₅SO₂H | Unreacted starting material or degradation product.[3] | LC-MS, ¹H NMR |
| Sodium benzenesulfonate | C₆H₅SO₃Na | Unreacted starting material.[3] | Ion Chromatography, LC-MS |
| Thiophenol | C₆H₅SH | Starting material for the synthesis of the sulfide precursor.[3] | GC-MS (often after derivatization) |
| [(Bromodifluoromethyl)sulfonyl]benzene | C₆H₅SO₂CF₂Br | A potential intermediate or alternative reagent.[3] | LC-MS, ¹⁹F NMR |
| Diphenyl disulfide | (C₆H₅S)₂ | A potential by-product from reactions involving thiophenol. | GC-MS, LC-MS |
IV. Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting non-volatile impurities.
1. Materials:
- This compound sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (optional, for mobile phase modification)
- C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 3.5 µm)
2. Sample Preparation:
- Accurately weigh approximately 20 mg of the this compound sample.
- Dissolve the sample in 100 mL of a 70:30 (v/v) mixture of acetonitrile and water to prepare a stock solution.
- Further dilute as necessary to obtain a working solution suitable for injection.
3. HPLC Conditions:
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: Start with a suitable ratio of A:B (e.g., 60:40), and run a linear gradient to increase the percentage of B over 20-30 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 35 °C
- Detection: UV at 254 nm
- Injection Volume: 10 µL
4. Data Analysis:
- Integrate the peak areas of all components in the chromatogram.
- Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
- Use reference standards to identify and quantify specific impurities if available.
V. Visualizing Impurity Formation Pathways
The following diagram illustrates a simplified potential pathway for the formation of a common impurity during the synthesis of this compound.
Caption: Potential pathways for impurity formation during synthesis and storage.
VI. Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose issues in your experiment.
Caption: A step-by-step workflow for troubleshooting experimental issues.
References
Technical Support Center: Stability and Handling of Phenylsulfonyl Difluoromethane (PhSO2CF2H)
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Phenylsulfonyl Difluoromethane (PhSO2CF2H). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. We aim to provide in-depth, field-proven insights into its stability under various conditions, helping you troubleshoot experiments and maximize your success.
Phenylsulfonyl difluoromethane is a cornerstone reagent for introducing the difluoromethyl (CF2H) moiety into organic molecules.[1] The CF2H group is of immense interest in medicinal chemistry, where it often serves as a bioisostere for hydroxyl (OH), amine (NH), or thiol (SH) groups, potentially enhancing metabolic stability, binding affinity, and lipophilicity of drug candidates.[2][3][4] However, the unique reactivity that makes PhSO2CF2H so valuable also presents specific challenges regarding its stability, particularly in the presence of bases. This guide will address these challenges directly in a practical, question-and-answer format.
Section 1: Stability Under Basic Conditions - FAQs and Core Concepts
The behavior of PhSO2CF2H in the presence of a base is fundamental to its application. Understanding the delicate balance between productive reactivity and decomposition is critical for experimental success.
Q1: Why is PhSO2CF2H reactive towards bases?
The reactivity stems from the acidity of the hydrogen atom on the difluoromethyl carbon. The potent electron-withdrawing nature of the adjacent phenylsulfonyl (PhSO2) group significantly stabilizes the resulting carbanion, PhSO2CF2⁻.[5] This deprotonation is the key step that transforms the reagent into a powerful nucleophile, enabling it to react with a wide range of electrophiles.[1]
Q2: What is the primary decomposition pathway for PhSO2CF2H under basic conditions?
While the formation of the PhSO2CF2⁻ anion is desired, this intermediate can be unstable. The primary and most problematic decomposition pathway is the elimination of the phenylsulfinate anion (PhSO2⁻) to generate difluorocarbene (:CF2).[3][6][7]
This decomposition is a competing process that can significantly lower the yield of the desired product. The generated difluorocarbene is highly reactive and can lead to a variety of undesired side products through reactions with solvents, starting materials, or other nucleophiles present in the mixture.
Caption: Competing pathways for the PhSO₂CF₂⁻ anion.
Q3: What types of bases are recommended for reactions with PhSO2CF2H?
The choice of base is a critical experimental parameter. The ideal base should be strong enough to efficiently deprotonate PhSO2CF2H but not so harsh that it excessively promotes the decomposition to difluorocarbene.
| Base Type | Examples | Suitability & Rationale |
| Organic Bases | DBU, K₂CO₃ | Often Recommended. These bases are frequently cited in successful protocols.[2][6] They offer a good balance of basicity for anion formation while minimizing rapid decomposition. |
| Strong Alkoxides | t-BuOK, NaOEt | Use with Caution. Can be effective but may accelerate carbene formation, especially at higher temperatures. Requires careful optimization. |
| Organometallics | n-BuLi, LDA | Generally Not Recommended. Extremely strong and reactive bases that can lead to rapid, uncontrolled decomposition and side reactions. |
| Hydroxides | NaOH, KOH | Use with Caution. The presence of water can lead to hydrolysis and other undesired pathways. Generally used in specific aqueous or biphasic systems.[8] |
Expert Insight: The goal is the in situ generation of the nucleophilic anion at a rate that allows it to be trapped by the electrophile. Slow addition of the base at low temperatures is a standard and highly effective technique to maintain a low steady-state concentration of the anion, favoring the desired reaction over decomposition.
Section 2: Stability Under Acidic Conditions - FAQs
In contrast to its sensitivity to bases, PhSO2CF2H exhibits significantly higher stability in acidic environments.
Q1: Is PhSO2CF2H generally stable under acidic conditions?
Yes. The sulfone functional group is known to be relatively inert and stable on the bench.[5][9] The Carbon-Sulfur (C-S) and Sulfur-Oxygen (S=O) bonds are strong and not susceptible to cleavage under typical acidic conditions used in synthetic chemistry (e.g., reaction workups with dilute HCl or H₂SO₄, or reactions using Lewis acids).
Q2: What are the potential risks when using PhSO2CF2H with strong acids?
While generally stable, extremely harsh acidic conditions (e.g., concentrated sulfuric acid at high temperatures) could potentially lead to decomposition or hydrolysis, as is the case for most organic molecules. However, such conditions are rarely employed in standard synthetic protocols involving this reagent. For most applications, including those in drug discovery which consider the acidic environment of the GI tract, the compound's integrity is maintained.[10][11]
Q3: Are there specific acidic reagents to avoid?
There are no commonly cited acidic reagents that are specifically incompatible with PhSO2CF2H. Standard protocols involving acidic workups or catalysis are generally well-tolerated. The primary stability concerns for this molecule remain overwhelmingly on the basic end of the pH spectrum.
Section 3: Troubleshooting Guide
Encountering issues during a reaction is common. This guide addresses the most frequent problems seen when using PhSO2CF2H.
| Problem Observed | Potential Cause(s) | Recommended Solutions & Actions |
| Low or No Product Yield | 1. Base is too weak: Incomplete deprotonation of PhSO2CF2H. 2. Anion Decomposition: The PhSO2CF2⁻ anion is decomposing to difluorocarbene faster than it reacts with the electrophile.[3][6] 3. Poor Electrophile: The electrophile is not reactive enough. | 1. Switch to a slightly stronger base (e.g., from K₂CO₃ to DBU). 2. Crucial Step: Lower the reaction temperature significantly (-78 °C is a common starting point). Add the base slowly via syringe pump to keep the anion concentration low. 3. Consider using a more activated electrophile or adding an activating agent. |
| Formation of Multiple Side-Products | 1. Difluorocarbene Formation: The primary cause is the generation of :CF2, which reacts non-selectively.[7] 2. Reaction with Solvent: The PhSO2CF2⁻ anion or the generated carbene may be reacting with the solvent. | 1. Implement the solutions for "Anion Decomposition" above (lower temperature, slow addition). 2. Ensure the use of a dry, aprotic, and relatively non-reactive solvent like THF or DMSO.[2][6] Run a control reaction without the electrophile to check for solvent reactivity. |
| Reaction Stalls / Incomplete Conversion | 1. Insufficient Base: Stoichiometry of the base is too low. 2. Low Temperature: The reaction temperature may be too low for the nucleophilic attack to occur at a reasonable rate, even if the anion is stable. | 1. Increase the equivalents of base (e.g., from 1.1 to 1.5 eq). 2. After slow addition of the base at low temperature, allow the reaction to warm slowly (e.g., from -78 °C to -40 °C or room temperature) and monitor by TLC or LCMS. |
graph "Troubleshooting_Workflow" { layout=dot; node [shape=box, style="rounded,filled", fontname="Helvetica"]; edge [fontname="Helvetica"];// Nodes Start [label="Low Yield or\nMultiple Side Products", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckTemp [label="Is Reaction at Low Temp?\n(e.g., -78 °C)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; LowerTemp [label="ACTION:\nLower Temperature & Rerun", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckBase [label="Was Base Added Slowly?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; SlowAddition [label="ACTION:\nUse Syringe Pump for\nSlow Base Addition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckSolvent [label="Is Solvent Dry & Aprotic?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ChangeSolvent [label="ACTION:\nDry Solvent or Switch to\nTHF/DME", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckTemp; CheckTemp -> CheckBase [label="Yes"]; CheckTemp -> LowerTemp [label="No"]; LowerTemp -> CheckBase; CheckBase -> CheckSolvent [label="Yes"]; CheckBase -> SlowAddition [label="No"]; SlowAddition -> CheckSolvent; CheckSolvent -> Success [label="Yes"]; CheckSolvent -> ChangeSolvent [label="No"]; ChangeSolvent -> Success; }
Caption: A decision workflow for troubleshooting common issues.
Section 4: Key Experimental Protocol
This section provides a robust, self-validating protocol for a general reaction involving PhSO2CF2H.
Protocol 4.1: General Procedure for Nucleophilic Difluoromethylation of an Aldehyde
This protocol is designed to maximize yield by controlling the stability of the PhSO2CF2⁻ anion.
Materials:
-
PhSO2CF2H (1.0 eq)
-
Aldehyde electrophile (1.2 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware, syringes, and magnetic stirrer
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an Argon/Nitrogen inlet.
-
Initial Charge: Under a positive pressure of inert gas, dissolve the aldehyde (1.2 eq) and PhSO2CF2H (1.0 eq) in anhydrous THF.
-
Cooling (Critical Step): Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium. Causality: Low temperature is essential to stabilize the PhSO2CF2⁻ anion once it is formed, preventing its decomposition into difluorocarbene.[3]
-
Base Addition (Critical Step): Prepare a solution of DBU (1.5 eq) in anhydrous THF in a separate syringe. Add the DBU solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump. Maintain the internal temperature below -70 °C throughout the addition. Causality: Slow addition maintains a low concentration of the reactive anion, favoring nucleophilic attack on the aldehyde over the competing unimolecular decomposition.
-
Reaction Monitoring (Self-Validation): After the addition is complete, stir the reaction at -78 °C. Monitor the reaction progress by taking small aliquots every hour and quenching them with saturated NH₄Cl solution before analyzing by TLC or LCMS. Look for the consumption of starting materials and the appearance of the product spot.
-
Warming: Once the reaction is deemed complete by TLC/LCMS (typically 2-4 hours), allow the mixture to slowly warm to room temperature over 1 hour.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired difluoromethylated alcohol.
References
- 1. Difluoromethyl phenyl sulfone | 1535-65-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. sioc.ac.cn [sioc.ac.cn]
- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfone - Wikipedia [en.wikipedia.org]
- 6. Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. old.iupac.org [old.iupac.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions with Difluoromethyl Phenyl Sulfone
Welcome to the technical support center for scaling up reactions involving difluoromethyl phenyl sulfone (PhSO₂CF₂H). This guide is designed for researchers, chemists, and process development professionals to provide practical, in-depth solutions to common challenges encountered when transitioning difluoromethylation reactions from the bench to a larger scale. The following content is structured to address specific issues through a troubleshooting format and frequently asked questions, grounded in established scientific principles and field experience.
Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific issues you might encounter during the scale-up of reactions utilizing difluoromethyl phenyl sulfone. Each problem is followed by an analysis of potential causes and actionable solutions.
Issue 1: Reaction Stalls or Incomplete Conversion at Larger Scale
Question: My small-scale (mmol) reaction with difluoromethyl phenyl sulfone proceeded to completion, but upon scaling up (mol-scale), I'm observing a stalled reaction or incomplete conversion of my starting material. What could be the cause?
Answer: This is a frequent challenge in process scale-up and can be attributed to several factors, primarily related to mass and heat transfer, as well as reagent stoichiometry and stability.
Potential Causes & Solutions:
-
Inefficient Deprotonation: The generation of the active (phenylsulfonyl)difluoromethyl anion is critical. At a larger scale, localized concentrations of base can lead to side reactions or degradation, while inefficient mixing can result in incomplete deprotonation.
-
Solution:
-
Optimize Base Addition: Instead of adding the base all at once, consider a slow, subsurface addition to the reaction mixture with vigorous overhead stirring. This ensures better dispersion and temperature control.
-
Choice of Base: While strong bases like potassium tert-butoxide (t-BuOK) are effective, their high reactivity can be problematic at scale.[1] Consider exploring milder bases or two-phase systems with a phase-transfer catalyst, which can sometimes offer better control.[2]
-
Monitor Deprotonation: If possible, use in-process analytical techniques, such as IR or NMR spectroscopy, to confirm the formation of the anion before adding your electrophile.
-
-
-
Mass Transfer Limitations: In heterogeneous reactions or reactions with poor solubility of a reactant, the rate can become limited by how quickly the reactants can come into contact.
-
Solution:
-
Improve Agitation: Switch from a magnetic stir bar to a mechanical overhead stirrer with an appropriate impeller design (e.g., pitched-blade turbine) to ensure thorough mixing of the reaction mass.
-
Solvent Selection: Ensure your solvent system is optimized for the solubility of all reactants at the reaction temperature. You may need to increase the solvent volume at a larger scale to maintain adequate solubility. Difluoromethyl phenyl sulfone is soluble in common organic solvents like DMF, DMSO, THF, ethers, and chloroform.[3]
-
-
-
Thermal Gradients: "Hot spots" can form in large reactors due to exothermic events, leading to localized decomposition of the thermally sensitive anion or other reagents.
-
Solution:
-
Controlled Addition: Add the limiting reagent or the base dropwise or via a syringe pump to control the exotherm.
-
Efficient Cooling: Ensure your reactor is equipped with a cooling jacket and that the heat transfer is efficient. Monitor the internal and jacket temperatures closely.
-
-
Issue 2: Increased Formation of Byproducts and Purification Difficulties
Question: On a larger scale, I'm observing the formation of new, unexpected byproducts, and the purification of my desired product has become significantly more challenging. How can I address this?
Answer: The formation of byproducts is often exacerbated at scale due to longer reaction times, temperature fluctuations, and higher concentrations. The phenylsulfonyl group itself can also present purification challenges.
Potential Causes & Solutions:
-
Decomposition of the Difluoromethyl Anion: The (phenylsulfonyl)difluoromethyl anion can be unstable and may decompose, particularly at higher temperatures. A known decomposition pathway involves the elimination of the azide leaving group and the formation of tetrafluoroethylene by dimerization of difluorocarbene.[1][4]
-
Solution:
-
Strict Temperature Control: Maintain the recommended reaction temperature diligently. For reactions involving strong bases like t-BuOK, temperatures as low as -50 °C may be necessary to ensure the stability of the anion.[1]
-
Minimize Reaction Time: Do not let the reaction run longer than necessary. Monitor the reaction progress closely and quench it as soon as it reaches completion.
-
-
-
Side Reactions of the Electrophile or Product: At higher concentrations and longer reaction times, the electrophile or the product itself may undergo undesired side reactions.
-
Solution:
-
Optimize Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of base or electrophile can lead to byproduct formation.
-
Protecting Groups: If your substrate has sensitive functional groups, consider using protecting groups to prevent side reactions.
-
-
-
Removal of Phenylsulfinic Acid or Other Sulfone-Containing Byproducts: The phenylsulfonyl group is often removed in a subsequent step, but residual sulfone-containing impurities can be difficult to remove by standard chromatography.
-
Solution:
-
Aqueous Workup: An aqueous workup with a mild base (e.g., sodium bicarbonate) can help remove acidic byproducts like phenylsulfinic acid.
-
Recrystallization: If your product is a solid, recrystallization is often a more effective purification method at a larger scale than chromatography.
-
Alternative Extraction Solvents: Experiment with different solvent systems for extraction to selectively remove impurities.
-
-
Issue 3: Thermal Runaway Hazard
Question: I am concerned about the potential for a thermal runaway, especially during the deprotonation step. How can I assess and mitigate this risk?
Answer: The deprotonation of difluoromethyl phenyl sulfone with a strong base is an exothermic process.[5] A thermal runaway can occur if the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid and dangerous increase in temperature and pressure.[5][6]
Mitigation Strategies:
-
Calorimetric Studies: Before scaling up, it is highly recommended to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction and the rate of heat evolution. This data is crucial for designing a safe and effective cooling strategy.
-
Controlled Reagent Addition: As mentioned previously, slow and controlled addition of the base is paramount. The addition rate should be dictated by the cooling capacity of the reactor.
-
Emergency Quenching Plan: Have a well-defined emergency quenching procedure in place. This may involve the rapid addition of a cold, inert solvent or a chemical quencher to stop the reaction and absorb the excess heat.
-
Continuous Flow Chemistry: For highly exothermic reactions, transitioning to a continuous flow reactor can be an excellent strategy for managing heat.[7] Flow reactors have a much higher surface-area-to-volume ratio, allowing for superior heat transfer and precise temperature control.[7]
Experimental Protocol: General Scale-Up Procedure for Nucleophilic Difluoromethylation
This protocol provides a general guideline for scaling up a nucleophilic difluoromethylation reaction. Note: This is a template and must be adapted to your specific substrate and reaction conditions.
-
Reactor Setup:
-
Use a jacketed glass reactor equipped with an overhead stirrer, a thermocouple to monitor the internal temperature, a nitrogen/argon inlet, and an addition funnel or syringe pump for controlled reagent addition.
-
Ensure all glassware is thoroughly dried.
-
-
Reagent Preparation:
-
Charge the reactor with the electrophilic substrate and a suitable anhydrous solvent (e.g., THF, DMF).
-
Prepare a solution of the base (e.g., t-BuOK in THF or DMF) in a separate flask under an inert atmosphere.
-
-
Reaction Execution:
-
Cool the reactor contents to the desired initial temperature (e.g., -50 °C to 0 °C) using a circulating chiller.
-
Slowly add the difluoromethyl phenyl sulfone to the reactor.
-
Begin the controlled addition of the base solution via the addition funnel or syringe pump, ensuring the internal temperature does not exceed the set limit.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or ¹⁹F NMR).[1]
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride or 2 M HCl at low temperature).[1]
-
Allow the mixture to warm to room temperature.
-
Perform an aqueous workup, potentially including a wash with saturated sodium bicarbonate solution to remove acidic byproducts.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate it, and purify the product by recrystallization, distillation, or column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the phenylsulfonyl group in these reactions?
A1: The phenylsulfonyl group (PhSO₂-) is a strong electron-withdrawing group. It serves two primary purposes:
-
Acidification: It increases the acidity of the C-H bond in the difluoromethyl group, facilitating its deprotonation by a base to form the nucleophilic (phenylsulfonyl)difluoromethyl anion.[8]
-
Stabilization: It stabilizes the resulting carbanion, making it a viable nucleophile in various reactions.[8] The PhSO₂CF₂ group can be considered a versatile building block that can be transformed into other useful difluorinated moieties like CF₂H and =CF₂.[8][9]
Q2: Can I use other bases besides potassium tert-butoxide?
A2: Yes, other bases can be used, and the choice depends on the specific reaction. Lithium hexamethyldisilazide (LHMDS) has been used for the preparation of chlorodifluoromethyl phenyl sulfone.[10] For some applications, milder bases like potassium carbonate in the presence of a phase-transfer catalyst have been employed, though they may be less effective.[10] The choice of base can also influence the reaction's chemoselectivity (e.g., 1,2- vs. 1,4-addition to α,β-unsaturated systems).[2]
Q3: Are there any specific safety precautions I should take when working with difluoromethyl phenyl sulfone at a larger scale?
A3: Yes, in addition to standard laboratory safety practices, consider the following:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[11]
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.
-
Exotherm Management: Be prepared to manage the heat generated during the reaction, as detailed in the troubleshooting guide.
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for difluoromethyl phenyl sulfone and all other reagents before starting your experiment.[11] It is noted to cause skin and serious eye irritation.[11]
Q4: How can I monitor the progress of my large-scale reaction?
A4: At a larger scale, it is crucial to have reliable in-process controls.
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to get a qualitative assessment of the reaction's progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography (GC): These techniques provide more quantitative data on the consumption of starting materials and the formation of the product.
-
¹⁹F NMR Spectroscopy: Since the product contains fluorine, ¹⁹F NMR is a powerful tool for monitoring the reaction, as the fluorine signal of the product will be distinct from that of the starting material.[1]
Diagrams
Caption: General workflow for scaling up difluoromethylation reactions.
Caption: Decision tree for troubleshooting common scale-up issues.
Quantitative Data Summary
| Parameter | Recommendation for Scale-Up | Rationale |
| Base Stoichiometry | 1.1 - 2.0 equivalents (relative to PhSO₂CF₂H) | An excess is often needed to drive the deprotonation to completion, but a large excess can lead to side reactions. Optimization is key. |
| Temperature Range | -50 °C to room temperature | Highly dependent on the base and electrophile. Anion stability is greater at lower temperatures.[1] |
| Solvent Volume | 5 - 20 mL per gram of limiting reagent | Sufficient solvent is needed to ensure solubility and aid in heat dissipation. This may need to be increased from small-scale conditions. |
| Addition Time | 30 minutes to several hours | Should be determined by the reaction exotherm and the reactor's cooling capacity. |
References
- 1. Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. researchgate.net [researchgate.net]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. Difluoromethyl Phenyl Sulfone, 5G | Labscoop [labscoop.com]
Technical Support Center: Optimization and Troubleshooting for Photoredox Catalysis involving PhSO₂CF₂H
Welcome to the technical support center for photoredox-mediated reactions utilizing (phenylsulfonyl)difluoromethane (PhSO₂CF₂H). This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during these powerful transformations. Here, we synthesize technical accuracy with field-proven insights to ensure your experiments are both successful and reproducible.
Part 1: Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Issue 1: Low or No Product Yield
Question: My reaction with PhSO₂CF₂H is showing low conversion or no desired product formation. What are the likely causes and how can I address them?
Answer: Low or no yield in a photoredox reaction involving PhSO₂CF₂H can stem from several factors, ranging from the reaction setup to the choice of reagents. A systematic approach to troubleshooting is crucial.
A. Inefficient Photon Absorption by the Photocatalyst:
-
Rationale: The very first step in any photoredox reaction is the absorption of a photon by the photocatalyst to generate its excited state. If the light source's emission spectrum does not sufficiently overlap with the absorption spectrum of the photocatalyst, the reaction will not initiate efficiently.
-
Troubleshooting Steps:
-
Verify Spectral Overlap: Ensure the emission wavelength of your light source (e.g., blue LEDs typically emit around 450 nm) corresponds to a strong absorption band of your photocatalyst (e.g., many iridium and ruthenium complexes have strong absorption in the blue region of the visible spectrum)[1][2].
-
Increase Light Intensity: In some cases, increasing the photon flux by moving the light source closer to the reaction vessel or using a more powerful lamp can enhance the rate of catalyst excitation[3]. However, be aware that excessive light intensity can sometimes lead to photodegradation of the catalyst or reactants.
-
Optimize Reaction Vessel Geometry: Ensure your reaction vessel allows for maximal and uniform irradiation of the reaction mixture. Flat-bottomed vials or specialized photoreactors can be more efficient than standard round-bottom flasks. For larger scale reactions, consider a continuous-flow setup to ensure efficient light penetration[4].
-
B. Mismatched Redox Potentials:
-
Rationale: The generation of the key •CF₂SO₂Ph radical from PhSO₂CF₂H typically occurs via a single-electron transfer (SET) process. The excited state of the photocatalyst must have a suitable redox potential to either oxidize or reduce the PhSO₂CF₂H precursor or another species in the catalytic cycle.
-
Troubleshooting Steps:
-
Consult Redox Potential Tables: Compare the excited-state redox potential of your photocatalyst with the redox potential of the species it is intended to react with. For reductive quenching pathways, the photocatalyst's excited state reduction potential (Ered) should be sufficiently negative to reduce the substrate. Conversely, for oxidative quenching, the excited state oxidation potential (Eox) must be sufficiently positive.
-
Screen Alternative Photocatalysts: If a redox mismatch is suspected, screen a panel of photocatalysts with varying redox potentials. For instance, some reactions may require a strongly reducing photocatalyst like fac-[Ir(ppy)₃] while others may proceed more efficiently with a different catalyst.[5]
-
C. Catalyst Deactivation:
-
Rationale: The photocatalyst can be deactivated through various pathways, including irreversible side reactions or photodegradation, leading to a stall in the catalytic cycle.[6]
-
Troubleshooting Steps:
-
Monitor Catalyst Stability: If possible, monitor the concentration or integrity of the photocatalyst over the course of the reaction using techniques like UV-Vis spectroscopy or LC-MS.
-
Reduce Catalyst Loading: While counterintuitive for low yield, sometimes a lower catalyst loading can mitigate side reactions that lead to deactivation.
-
Consider a More Robust Catalyst: Some photocatalysts are inherently more stable under prolonged irradiation. If catalyst degradation is suspected, switching to a more robust catalyst scaffold can be beneficial.
-
D. Presence of Quenchers:
-
Rationale: Unwanted species in the reaction mixture, such as oxygen or certain impurities, can quench the excited state of the photocatalyst, preventing it from participating in the desired catalytic cycle.
-
Troubleshooting Steps:
-
Ensure Rigorous Degassing: Oxygen is a notorious quencher of excited states. Ensure your reaction mixture is thoroughly degassed using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an adequate amount of time.[1]
-
Purify Reagents and Solvents: Impurities in your starting materials or solvent can act as quenchers. Use freshly purified reagents and high-purity, degassed solvents.
-
Issue 2: Formation of Side Products
Question: I am observing significant formation of side products in my reaction with PhSO₂CF₂H. What are the common side reactions and how can I minimize them?
Answer: The formation of side products often indicates competing reaction pathways or degradation of starting materials. Understanding the potential side reactions is key to mitigating them.
A. Homocoupling of the Substrate:
-
Rationale: If the radical intermediate of your primary substrate is generated but does not efficiently react with the •CF₂SO₂Ph radical, it may dimerize, leading to homocoupling byproducts.
-
Troubleshooting Steps:
-
Adjust Stoichiometry: Vary the stoichiometry of the PhSO₂CF₂H reagent. A higher concentration of the difluoromethylating agent may favor the desired cross-coupling over homocoupling.
-
Modify Reaction Concentration: A more dilute reaction mixture can sometimes disfavor bimolecular side reactions like homocoupling.
-
B. Protodefluorination or Decomposition of PhSO₂CF₂H:
-
Rationale: The PhSO₂CF₂H reagent or its derived radical may be unstable under the reaction conditions, leading to decomposition or protodefluorination, especially in the presence of a hydrogen atom source.
-
Troubleshooting Steps:
-
Screen Solvents: The choice of solvent can significantly impact the stability of radical intermediates. Screen a range of aprotic solvents to find one that minimizes decomposition pathways.
-
Control Reaction Temperature: While most photoredox reactions are run at room temperature, excessive heat from the light source can sometimes promote degradation. Ensure your reaction is adequately cooled.
-
Add Radical Stabilizers (with caution): In some cases, additives that can reversibly trap radical intermediates might prevent their decomposition, but this can also inhibit the desired reaction. This should be approached with a thorough understanding of the reaction mechanism.
-
C. Unwanted Reactions with the Solvent:
-
Rationale: Some solvents can participate in the reaction, leading to solvent-adduct byproducts. For example, solvents with weak C-H bonds can be susceptible to hydrogen atom abstraction by radical intermediates.
-
Troubleshooting Steps:
-
Choose an Inert Solvent: Select a solvent that is known to be robust under photoredox conditions. Common choices include acetonitrile, DMF, DMA, and 1,4-dioxane.[3][4] However, the optimal solvent is reaction-dependent.[3]
-
Perform Control Reactions: Run a control reaction without your primary substrate to see if the PhSO₂CF₂H reagent reacts with the solvent under the photocatalytic conditions.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right photocatalyst for my reaction with PhSO₂CF₂H?
A1: The choice of photocatalyst is critical and depends on the specific transformation. Key properties to consider are the catalyst's redox potentials in its excited state, its absorption spectrum, and its quantum yield. For reactions where PhSO₂CF₂H is reductively cleaved to generate the •CF₂SO₂Ph radical, a photocatalyst with a strongly negative excited-state reduction potential is often required. A good starting point is to review the literature for similar transformations and consult tables of photocatalyst properties.
| Photocatalyst | Ered [V vs SCE] | Eox [V vs SCE] | λmax [nm] | Typical Application |
| fac-[Ir(ppy)₃] | -2.19 | -0.31 | 375, 465 | Strong reductant, suitable for reducing challenging substrates.[5] |
| [Ru(bpy)₃]²⁺ | -0.81 | +0.77 | 452 | Versatile catalyst for both reductive and oxidative quenching cycles. |
| 4CzIPN | -1.35 | +1.35 | 455 | Organic photocatalyst with strong redox potentials. |
Note: Redox potentials can vary slightly depending on the solvent and experimental conditions.
Q2: What is the best way to degas my reaction mixture?
A2: For small-scale reactions (1-5 mL), three to four cycles of freeze-pump-thaw are highly effective at removing dissolved oxygen. For larger volumes or for convenience, sparging the solvent with an inert gas (argon or nitrogen) for 20-30 minutes before adding the reagents, and then maintaining a positive pressure of the inert gas throughout the reaction, is a common and effective method.[1]
Q3: How can I monitor the progress of my reaction?
A3: Reaction progress can be monitored by taking small aliquots from the reaction mixture at different time points (under an inert atmosphere if the reaction is air-sensitive) and analyzing them by techniques such as:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the conversion of starting materials and the formation of the desired product and any byproducts.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals. ¹⁹F NMR is particularly useful for reactions involving fluorinated compounds like PhSO₂CF₂H, as the fluorine signals are often in a clear region of the spectrum and can be used for accurate quantification.[8][9][10][11]
Q4: My PhSO₂CF₂H reagent seems to have poor solubility in my chosen solvent. What can I do?
A4: Poor solubility of a reagent can lead to slow reaction rates and irreproducible results.
-
Co-solvent System: Consider using a co-solvent system. For example, if your primary solvent is non-polar, adding a small amount of a more polar, miscible solvent in which PhSO₂CF₂H is more soluble can help.
-
Solvent Screening: A more systematic approach is to screen a range of solvents to find one that provides a good balance of solubility for all reaction components.[12]
-
Sonication: Gentle sonication at the beginning of the reaction can help to dissolve the reagent.
Part 3: Experimental Protocols and Visualizations
Protocol 1: General Procedure for a Test Reaction
This protocol provides a starting point for optimizing a photoredox reaction with PhSO₂CF₂H.
-
Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the substrate (0.1 mmol, 1.0 equiv.), PhSO₂CF₂H (0.15 mmol, 1.5 equiv.), and the photocatalyst (1-2 mol%).
-
Solvent Addition: Add the chosen solvent (2 mL), which has been previously degassed by sparging with argon for 20 minutes.
-
Degassing: Seal the vial with a septum-containing cap and purge the headspace with argon for 5 minutes.
-
Irradiation: Place the vial on a magnetic stir plate approximately 5-10 cm from a blue LED lamp. Ensure the reaction is stirred vigorously to ensure homogeneity. If necessary, use a fan to maintain the reaction at room temperature.
-
Monitoring: After the desired reaction time, take an aliquot for analysis by TLC, LC-MS, or NMR to determine the conversion.
-
Work-up: Once the reaction is complete, concentrate the mixture in vacuo and purify the residue by column chromatography on silica gel.
Protocol 2: Simplified Quenching Study (Stern-Volmer Analysis)
This experiment can help determine if a reaction component is interacting with the excited state of the photocatalyst.
-
Stock Solutions: Prepare a stock solution of the photocatalyst in the reaction solvent at a concentration that gives a measurable fluorescence emission. Prepare a stock solution of the quencher (e.g., PhSO₂CF₂H or the substrate) at a high concentration.
-
Measurement: In a series of cuvettes, add a fixed amount of the photocatalyst stock solution and varying amounts of the quencher stock solution. Dilute each to the same final volume with the solvent.
-
Analysis: Measure the fluorescence emission intensity of each sample using a fluorometer, exciting at the λmax of the photocatalyst.
-
Plotting: Plot the ratio of the emission intensity in the absence of the quencher (I₀) to the intensity in the presence of the quencher (I) against the concentration of the quencher ([Q]). A linear plot suggests quenching is occurring.
Diagrams
Caption: Oxidative quenching cycle for a generic reaction.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Oxydifluoromethylation of Alkenes by Photoredox Catalysis: Simple Synthesis of CF2H‐Containing Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ‘Accelerated’ Deactivation of Carbon Nitride Photocatalyst for Solar Hydrogen Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. selectscience.net [selectscience.net]
- 9. researchgate.net [researchgate.net]
- 10. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 11. youtube.com [youtube.com]
- 12. Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions with ((Difluoromethyl)sulfonyl)benzene
Welcome to the technical support center for the safe and effective use of ((difluoromethyl)sulfonyl)benzene (PhSO₂CF₂H). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential thermal hazards associated with this versatile difluoromethylating agent. Our goal is to provide you with the expertise and practical guidance necessary to prevent and manage exothermic events in your experiments, ensuring both safety and success.
Introduction: The Power and Peril of Difluoromethylation
This compound is a highly effective reagent for introducing the difluoromethyl group into a wide range of organic molecules, a modification that can significantly enhance the pharmacokinetic and physicochemical properties of drug candidates.[1] However, like many powerful chemical transformations, these reactions can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[2] A thermal runaway occurs when the heat generated by a reaction exceeds the rate at which it can be removed, leading to a rapid increase in temperature and pressure that can have hazardous consequences.[3]
This guide provides a framework for understanding and mitigating these risks through careful experimental design, monitoring, and control.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and reactivity of this compound.
Q1: What are the primary safety concerns when working with this compound?
A1: The primary safety concerns are skin and eye irritation, as well as the potential for highly exothermic reactions.[4] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[4] Store the reagent in a tightly sealed container under an inert atmosphere, away from heat and direct sunlight.[4]
Q2: What makes reactions with this compound potentially exothermic?
A2: The exothermicity often arises from the high reactivity of the intermediates generated. For example, in reactions involving the formation of difluorocarbene (:CF₂), the subsequent insertion or addition reactions are typically very fast and release significant amounts of energy.[2] The specific heat of reaction will depend on the substrate, solvent, and reaction conditions.
Q3: How can I assess the thermal hazard of my specific reaction?
A3: The most reliable method for assessing thermal hazards is through calorimetry. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC), particularly Heat Flow Calorimetry, are invaluable.
-
DSC can be used to determine the onset temperature of decomposition and the total energy released.[1]
-
Heat Flow Calorimetry measures the heat generated by the reaction in real-time, allowing for the determination of the heat of reaction, the rate of heat release, and the adiabatic temperature rise.[4][5] This data is critical for safe scale-up.[6]
Q4: What are the key parameters that influence the exothermicity of the reaction?
A4: Several factors can influence the rate of heat generation:
-
Rate of addition: For semi-batch processes, the rate at which you add this compound or another reactant is a critical control parameter. A slower addition rate can help to manage the heat output.[4]
-
Concentration: Higher concentrations of reactants will lead to a faster reaction rate and greater heat generation.
-
Temperature: Reaction rates are highly sensitive to temperature. A small increase in temperature can lead to a significant increase in the reaction rate and heat output.[3]
-
Solvent: The choice of solvent affects heat capacity and heat transfer. A solvent with a higher heat capacity can absorb more heat for a given temperature rise.
-
Catalyst: The type and loading of a catalyst, if used, can dramatically affect the reaction rate.
Q5: Are there specific reaction types with this compound that are more prone to exotherms?
A5: While any reaction with this reagent should be treated with caution, those that proceed via highly reactive intermediates, such as difluorocarbene, are of particular concern.[2] Nucleophilic difluoromethylations, where the reagent is deprotonated to form a nucleophile, can also be highly exothermic, especially if a strong base is used.[7]
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during reactions with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid, uncontrolled temperature increase | - Addition rate of reagent is too fast.- Cooling system is inadequate.- Incorrect reactant stoichiometry.- Reaction concentration is too high. | - Immediately stop the addition of reagents.- Increase cooling to the reactor.- If safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture.- For future experiments, reduce the addition rate and/or concentration. |
| Reaction does not initiate, followed by a sudden exotherm | - Accumulation of unreacted starting material due to an induction period or low initial temperature. | - Ensure the reaction mixture is at the target temperature before starting the addition.- Consider adding a small amount of a pre-formed active species to initiate the reaction smoothly.- Use in-situ monitoring (e.g., IR, NMR) to track the consumption of reactants. |
| Formation of side products | - High reaction temperatures leading to decomposition or side reactions. | - Improve temperature control with a more efficient cooling bath or a jacketed reactor.- Optimize the reaction temperature to be as low as possible while maintaining a reasonable reaction rate. |
| Difficulty in controlling the reaction on a larger scale | - The heat transfer characteristics of the reactor have changed upon scale-up. The surface-area-to-volume ratio decreases as scale increases. | - Perform a thorough thermal hazard assessment using reaction calorimetry before scaling up.[6]- Model the heat removal capacity of the larger reactor and ensure it can handle the scaled-up heat output.- Consider a semi-batch process where one of the reactants is added slowly to control the rate of heat generation.[4] |
Part 3: Experimental Protocols & Methodologies
Protocol 1: General Procedure for Monitoring a Trial Reaction
This protocol outlines a cautious approach for a small-scale trial reaction to assess its exothermic potential.
-
Setup:
-
Use a jacketed lab reactor or a round-bottom flask equipped with a magnetic stirrer, a thermocouple to monitor the internal temperature, a condenser, and an addition funnel.
-
Place the flask in a cooling bath with a secondary container for safety.
-
-
Procedure:
-
Charge the reactor with the substrate and solvent.
-
Bring the mixture to the desired initial temperature.
-
Slowly add a solution of this compound dropwise via the addition funnel.
-
Continuously monitor the internal temperature.
-
Record the temperature at regular intervals.
-
Observe for any significant temperature increase that is not easily controlled by the cooling bath.
-
-
Analysis:
-
Plot the temperature profile over time. A sharp, uncontrolled rise in temperature indicates a significant exotherm that needs to be managed more carefully.
-
Protocol 2: Nickel-Catalyzed Cross-Coupling Reaction (Illustrative Example)
This protocol is a hypothetical example based on similar cross-coupling reactions and should be optimized for your specific system.[6]
-
Reagents and Equipment:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 eq)
-
Nickel catalyst (e.g., NiCl₂·6H₂O, 10 mol%)
-
Ligand (e.g., PyBCam, 11 mol%)
-
Reducing agent (e.g., Zinc powder, 8.0 eq)
-
Additive (e.g., ZnBr₂, 1.0 eq)
-
Anhydrous solvent (e.g., Ethanol)
-
Schlenk flask or glovebox for inert atmosphere.
-
-
Procedure (under inert atmosphere):
-
To a Schlenk flask, add the aryl bromide, nickel catalyst, ligand, reducing agent, and additive.
-
Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent.
-
Slowly add the this compound.
-
Heat the reaction to the desired temperature (e.g., 40 °C) and monitor the internal temperature closely.
-
Maintain the reaction at temperature for the desired time, taking aliquots to monitor progress by GC-MS or LC-MS.
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench the reaction carefully with a suitable aqueous solution.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Part 4: Visualization of Concepts
Diagram 1: Workflow for Assessing Thermal Hazards
This diagram illustrates the decision-making process for safely handling and scaling up reactions with this compound.
Caption: Workflow for thermal hazard assessment.
Diagram 2: Key Factors Influencing Reaction Exotherm
This diagram shows the relationship between key experimental parameters and the resulting thermal behavior of the reaction.
Caption: Factors influencing reaction exotherm.
References
Technical Support Center: Investigating the Degradation Pathways of Difluoromethyl Phenyl Sulfone
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of difluoromethyl phenyl sulfone. This guide provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work. While difluoromethyl phenyl sulfone is recognized for its high stability, understanding its potential degradation under various stress conditions is crucial for comprehensive risk assessment and regulatory compliance.
This document is structured to provide practical, field-proven insights. We will explore the likely, albeit not extensively documented, degradation pathways based on the known chemistry of aromatic sulfones and organofluorine compounds.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Stability of Difluoromethyl Phenyl Sulfone
This section addresses common questions regarding the stability and degradation of difluoromethyl phenyl sulfone, providing a foundational understanding for your experimental design.
Q1: How stable is difluoromethyl phenyl sulfone expected to be under typical laboratory conditions?
Difluoromethyl phenyl sulfone is generally considered a chemically stable compound.[1] Its stability is attributed to the strong carbon-fluorine and carbon-sulfur bonds. The sulfone group is an electron-withdrawing group, which contributes to the overall stability of the molecule. For these reasons, it is often used as a building block in the synthesis of more complex molecules in pharmaceuticals and agrochemicals.[2]
Q2: What are the most likely degradation pathways for difluoromethyl phenyl sulfone?
While specific studies on difluoromethyl phenyl sulfone are limited, we can infer potential degradation pathways based on related structures:
-
Photodegradation: Aromatic sulfones can undergo cleavage of the carbon-sulfur bond upon exposure to UV light.
-
Metabolic Degradation: In biological systems, degradation is likely to be mediated by cytochrome P450 enzymes. Potential transformations include hydroxylation of the phenyl ring and, less commonly, oxidation or reduction of the sulfone group. The difluoromethyl group is generally expected to enhance metabolic stability.[3]
-
Hydrolytic Degradation: The sulfone group is generally resistant to hydrolysis under neutral pH conditions. Degradation may be possible under harsh acidic or basic conditions, but the compound is expected to be largely stable under environmentally relevant pH ranges.
Q3: Is defluorination a likely degradation pathway?
Metabolic defluorination of organofluorine compounds can occur, but it is not always a primary pathway.[4][5] The strength of the C-F bond makes it resistant to cleavage.[6] However, certain enzymatic processes can lead to the release of fluoride ions.[7] When investigating metabolic pathways, it is prudent to analyze for the presence of fluoride ions as a potential indicator of this degradation route.
Q4: What are the expected major degradation products?
Based on inferred pathways, potential degradation products could include:
-
From Photodegradation: Benzene, benzenesulfonic acid, and difluoromethyl radicals.
-
From Metabolic Degradation: Hydroxylated derivatives of difluoromethyl phenyl sulfone (on the phenyl ring), and potentially downstream metabolites from ring opening. Cleavage of the C-S bond could lead to benzenesulfonic acid and difluoromethanol derivatives.
-
From Hydrolysis: Under extreme conditions, hydrolysis might yield benzenesulfonic acid and difluoromethanol.
Part 2: Troubleshooting Guide - Navigating Experimental Challenges
This section provides practical advice for common issues encountered during the study of difluoromethyl phenyl sulfone degradation.
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| No degradation observed under stress conditions. | 1. The compound is highly stable under the tested conditions.2. Analytical method is not sensitive enough to detect low levels of degradation.3. Inappropriate stress conditions were applied. | 1. Increase the intensity or duration of the stressor (e.g., higher light intensity, longer exposure time, more extreme pH).2. Validate your analytical method to ensure it can detect and quantify potential degradation products at low concentrations.3. For photodegradation, ensure the light source emits at wavelengths absorbed by the compound. For metabolic studies, ensure the enzyme system is active.[8][9][10] |
| Inconsistent or irreproducible degradation profiles. | 1. Variability in experimental conditions (e.g., temperature, light intensity, pH).2. Purity of the starting material or reagents. | 1. Tightly control all experimental parameters. Use a well-calibrated light source for photostability studies and maintain constant temperature and pH in all experiments.[9][10]2. Use high-purity difluoromethyl phenyl sulfone and analytical grade reagents to avoid interferences. |
| Unexpected peaks in chromatograms. | 1. Impurities in the starting material.2. Formation of unexpected degradation products or secondary reactions.3. Artifacts from the analytical method or sample matrix. | 1. Analyze the starting material to identify any impurities.2. Use mass spectrometry (MS) to identify the structure of the unknown peaks.[1][11]3. Run method blanks and matrix blanks to rule out artifacts. |
| Poor mass balance in analytical results. | 1. Some degradation products are not being detected (e.g., volatile compounds, compounds without a UV chromophore).2. Degradation products are irreversibly adsorbed to the analytical column or sample vials. | 1. Use a universal detector like a mass spectrometer or a charged aerosol detector in parallel with a UV detector.[12]2. Check for recovery of the parent compound and known standards from the analytical system. Consider using different column chemistry or sample vials. |
Part 3: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key experiments to investigate the degradation pathways of difluoromethyl phenyl sulfone.
Protocol 1: Photostability Testing
This protocol is designed to assess the degradation of difluoromethyl phenyl sulfone upon exposure to light, following ICH Q1B guidelines.[8][13][14]
Materials:
-
Difluoromethyl phenyl sulfone
-
Acetonitrile (HPLC grade)
-
Purified water (HPLC grade)
-
Quartz cuvettes or other transparent, inert containers
-
Photostability chamber with a calibrated light source (providing both UV and visible light)
-
HPLC-UV/MS system
Procedure:
-
Sample Preparation: Prepare a solution of difluoromethyl phenyl sulfone in acetonitrile/water at a known concentration (e.g., 100 µg/mL).
-
Exposure:
-
Transfer aliquots of the solution into quartz cuvettes.
-
Place the samples in the photostability chamber.
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Simultaneously, prepare a "dark control" sample by wrapping a cuvette with aluminum foil and placing it in the chamber alongside the exposed samples.[15]
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 6, 12, 24 hours), withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples by a validated stability-indicating HPLC-UV/MS method to quantify the parent compound and identify any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation of difluoromethyl phenyl sulfone in the exposed samples compared to the dark control.
-
Identify the structures of any major degradation products using the MS data.
-
Protocol 2: Hydrolytic Stability Study
This protocol evaluates the stability of difluoromethyl phenyl sulfone in aqueous solutions at different pH values.[16]
Materials:
-
Difluoromethyl phenyl sulfone
-
Buffers of different pH (e.g., pH 4, 7, and 9)
-
Acetonitrile (HPLC grade)
-
Constant temperature incubator or water bath
-
HPLC-UV/MS system
Procedure:
-
Sample Preparation: Prepare solutions of difluoromethyl phenyl sulfone in each buffer at a known concentration. A small amount of a co-solvent like acetonitrile may be used to ensure solubility.
-
Incubation:
-
Incubate the solutions at a constant temperature (e.g., 40 °C).
-
At specified time intervals (e.g., 0, 24, 48, 72 hours), collect aliquots from each pH condition.
-
-
Sample Analysis: Analyze the samples using a validated HPLC-UV/MS method.
-
Data Analysis:
-
Plot the concentration of difluoromethyl phenyl sulfone remaining versus time for each pH.
-
Determine the degradation rate constant and half-life at each pH.
-
Protocol 3: In Vitro Metabolic Stability Assay
This protocol assesses the metabolic stability of difluoromethyl phenyl sulfone using human liver microsomes.
Materials:
-
Difluoromethyl phenyl sulfone
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (with internal standard) for quenching
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine HLM, phosphate buffer, and difluoromethyl phenyl sulfone solution.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining parent compound.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
-
Part 4: Visualizing Degradation Pathways and Workflows
The following diagrams illustrate the proposed degradation pathways and experimental workflows.
Proposed Degradation Pathways
Caption: Inferred degradation pathways of difluoromethyl phenyl sulfone.
Experimental Workflow for Degradation Studies
Caption: General workflow for investigating chemical degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phenotypic Plasticity During Organofluorine Degradation Revealed by Adaptive Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 9. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 10. benchchem.com [benchchem.com]
- 11. Identification of the sulfone functionality in protonated analytes via ion/molecule reactions in a linear quadrupole ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. caronscientific.com [caronscientific.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. q1scientific.com [q1scientific.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for ((Difluoromethyl)sulfonyl)benzene Reactions
Welcome to the technical support center for reactions involving ((difluoromethyl)sulfonyl)benzene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. The unique electronic properties of the difluoromethylsulfonyl group present both opportunities and challenges in synthetic chemistry, making judicious catalyst selection paramount for successful outcomes. This resource provides in-depth, field-proven insights to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, focusing on catalyst choice, reaction optimization, and troubleshooting common pitfalls in a question-and-answer format.
Category 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck-Type)
Question 1: My Heck-type reaction between [(bromodifluoromethyl)sulfonyl]benzene and an electron-rich styrene is giving low yields. What are the likely causes and how can I optimize the catalyst system?
Answer:
Low yields in this context often stem from a combination of factors related to the electronic nature of the substrate and the catalyst's properties. The strong electron-withdrawing nature of the PhSO₂CF₂- group can influence the reactivity of the palladium catalyst.
Common Culprits & Troubleshooting Steps:
-
Inadequate Ligand Choice: Standard phosphine ligands may not be optimal. The choice of ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.[1] Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps.
-
Catalyst Inactivation: The formation of palladium black is a common indicator of catalyst decomposition. This can be caused by an inappropriate ligand, solvent, or temperature.
-
Sub-optimal Base: The base plays a crucial role in the Heck reaction, and its strength and solubility can significantly impact the reaction rate and yield.
Recommended Catalyst Systems & Conditions:
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yields |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 80-100 | Moderate to Good |
| Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 100-130 | Good to Excellent[2] |
| Pd(PPh₃)₄ | - | Et₃N | DMF | 80-100 | Substrate Dependent |
Pro-Tip: For electron-rich styrenes, a more electron-donating and sterically hindered ligand like RuPhos can enhance the rate of reductive elimination, a key step in the catalytic cycle.[2]
Question 2: I am observing significant amounts of homocoupling of my aryl boronic acid in a Suzuki-Miyaura coupling with an aryl sulfone. How can I suppress this side reaction?
Answer:
Homocoupling in Suzuki-Miyaura reactions is a common side reaction, often exacerbated by the presence of oxygen and the specific catalyst system used. With aryl sulfones as electrophiles, the reaction conditions need to be carefully controlled.
Troubleshooting Strategies:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed to remove oxygen, which can promote the oxidative homocoupling of the boronic acid.
-
Ligand Modification: The choice of ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Using a bulkier ligand can sometimes disfavor the homocoupling pathway.[1]
-
Base Selection: The choice of base can impact the stability of the boronic acid. Weaker bases like K₃PO₄ are often preferred over stronger bases like NaOH or KOH, which can accelerate boronic acid decomposition.
-
Additive Effects: The addition of a small amount of a coordinating solvent like DMSO can sometimes improve the yield of the cross-coupling product and suppress side reactions.[2]
Category 2: Photoredox Catalysis
Question 3: My photoredox-catalyzed C-H difluoromethylation of a heteroarene is sluggish and gives low conversion. What are the key parameters to investigate?
Answer:
Sluggish photoredox reactions are a frequent challenge. The efficiency of these reactions is dependent on a finely tuned interplay between the photocatalyst, light source, solvent, and reactants.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for low conversion in photoredox C-H difluoromethylation.
Pro-Tip: For difluoromethylation of heterocycles, covalent organic frameworks (COFs) with dual reactive centers have shown high photocatalytic activity.[3][4][5]
Question 4: I am attempting a photoredox-catalyzed synthesis of a sulfone, but I'm observing undesired side products. What are the likely side reactions and how can I improve selectivity?
Answer:
Side product formation in photoredox-catalyzed sulfone synthesis often arises from competing radical pathways or reactions with the solvent or atmospheric oxygen.
Common Side Reactions and Mitigation Strategies:
-
Reaction with Oxygen: In some cases, reacting under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the formation of undesired oxidized byproducts.[6] Conversely, some reactions utilize atmospheric oxygen as a benign oxidant.[6] It is critical to determine the role of oxygen in your specific reaction.
-
Solvent Participation: The solvent can sometimes participate in the reaction. For example, in the presence of methanol and air, β-ketosulfones may be formed, whereas under a nitrogen atmosphere, α-sulfones can be the major product.[6]
-
Radical-Radical Coupling: Uncontrolled radical-radical coupling can lead to a mixture of products. Adjusting the concentration of radical precursors and the rate of radical generation (e.g., by tuning light intensity) can improve selectivity.
Category 3: Nucleophilic Substitution Reactions
Question 5: The generation of the (benzenesulfonyl)difluoromethyl anion from difluoromethyl phenyl sulfone seems inefficient, leading to low yields in subsequent nucleophilic substitution. How can I optimize the anion generation?
Answer:
Efficient generation of the (benzenesulfonyl)difluoromethyl anion is critical for the success of these reactions. The choice of base and solvent system is paramount.[7]
Key Considerations for Anion Generation:
-
Base Strength and Steric Hindrance: Strong, non-nucleophilic bases are generally preferred. Potassium tert-butoxide (t-BuOK) is a common choice.[8] For substrates sensitive to strong bases, weaker bases or alternative methods may be necessary.
-
Solvent Effects: The solvent must be able to dissolve the reactants and stabilize the resulting anion. Polar aprotic solvents like DMF and THF are commonly used.[7][8]
-
Temperature Control: These reactions are often performed at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the anion and prevent side reactions.[7]
Comparison of Common Bases:
| Base | Solvent | Temperature (°C) | Advantages | Disadvantages |
| Potassium tert-butoxide (t-BuOK) | DMF/THF | -78 to 0 | Strong, readily available, effective for a wide range of substrates.[8] | Can be too reactive for some sensitive substrates. |
| Lithium diisopropylamide (LDA) | THF | -78 | Very strong, useful for less acidic protons. | Requires careful handling, can act as a nucleophile. |
| Sodium hydride (NaH) | DMF | 0 to RT | Strong, non-nucleophilic. | Heterogeneous, can have induction periods. |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | THF | -78 | Strong, sterically hindered, good for preventing side reactions.[7] | More expensive than other options. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Heck-Type Reaction
This protocol describes a general procedure for the Heck-type reaction of [(bromodifluoromethyl)sulfonyl]benzene with a styrene derivative.[9]
Materials:
-
[(Bromodifluoromethyl)sulfonyl]benzene
-
Styrene derivative
-
Pd(OAc)₂
-
Xantphos
-
Cs₂CO₃
-
Toluene (anhydrous, degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%).
-
Add anhydrous, degassed toluene to dissolve the catalyst and ligand.
-
Add [(bromodifluoromethyl)sulfonyl]benzene (1.0 equiv), the styrene derivative (1.2 equiv), and Cs₂CO₃ (2.0 equiv).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Palladium-Catalyzed Heck-Type Reaction.
Protocol 2: Photoredox-Catalyzed C-H Difluoromethylation
This protocol provides a general procedure for the C-H difluoromethylation of an N-containing heteroarene using a difluoromethyl sulfone reagent.[10][11]
Materials:
-
N-containing heteroarene
-
Difluoromethyl heteroaryl-sulfone (e.g., difluoromethyl benzothiazolyl-sulfone)
-
fac-Ir(ppy)₃
-
DMSO (anhydrous)
-
Blue LED light source (e.g., 470 nm)
Procedure:
-
In a reaction vial, dissolve the N-containing heteroarene (1.0 equiv) and the difluoromethyl heteroaryl-sulfone (1.5 equiv) in anhydrous DMSO.
-
Add the photocatalyst, fac-Ir(ppy)₃ (1-2 mol%).
-
Degas the solution by sparging with argon for 10-15 minutes.
-
Seal the vial and place it in a photoreactor equipped with a cooling fan to maintain room temperature.[12]
-
Irradiate the reaction mixture with a blue LED light source with vigorous stirring.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
References
- 1. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Promoting Photocatalytic Direct C-H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US7119232B2 - Nucleophilic substitution reactions of difluorormethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes - Google Patents [patents.google.com]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. Mahidol IR [repository.li.mahidol.ac.th]
- 10. Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H)
Welcome to the technical support center for difluoromethyl phenyl sulfone (PhSO₂CF₂H). This guide is designed for researchers, chemists, and drug development professionals to navigate the experimental nuances of this versatile reagent. My objective is to provide you with not just protocols, but the underlying chemical logic, helping you troubleshoot experiments and optimize your reaction outcomes. The reactivity of PhSO₂CF₂H is profoundly influenced by the choice of solvent, a factor that often determines the success or failure of a synthetic step.
Section 1: Frequently Asked Questions - The Fundamentals
This section addresses the foundational concepts of PhSO₂CF₂H chemistry.
Q1: What is difluoromethyl phenyl sulfone (PhSO₂CF₂H) and what is its primary application?
A: Difluoromethyl phenyl sulfone is a highly valuable reagent in organic synthesis, primarily used for introducing the difluoromethyl (CF₂H) group into organic molecules.[1] In pharmaceutical and agrochemical research, incorporating the CF₂H group can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity by acting as a lipophilic hydrogen bond donor or a bioisostere of functional groups like hydroxyls (-OH) or thiols (-SH).[1][2] The phenylsulfonyl group (PhSO₂) is critical as it stabilizes the adjacent difluoromethyl anion and can be readily removed after the desired bond formation.[1][3]
Q2: What are the principal reaction pathways available for PhSO₂CF₂H?
A: PhSO₂CF₂H is a versatile reagent that can participate in several distinct reaction types depending on the conditions:
-
Nucleophilic (Phenylsulfonyl)difluoromethylation: This is its most common role. In the presence of a base, PhSO₂CF₂H is deprotonated to form a sulfonyl-stabilized difluoromethyl anion (PhSO₂CF₂⁻), which then acts as a nucleophile.[3][4]
-
Radical (Phenylsulfonyl)difluoromethylation: Under transition-metal-free conditions with an oxidant, PhSO₂CF₂H can generate the (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•), which can engage in radical additions.[3][5]
-
Difluorocarbene Formation: Under specific basic conditions, PhSO₂CF₂H can undergo elimination to generate difluorocarbene (:CF₂), a highly reactive intermediate for cyclopropanations or insertions.[3][6]
-
Transition-Metal Mediated Couplings: The reagent and its derivatives are used in various metal-catalyzed cross-coupling reactions to form C-CF₂ bonds.[3]
Q3: Why is solvent choice so critical for the outcome of reactions with PhSO₂CF₂H?
A: The solvent dictates the reactivity and stability of the key intermediates generated from PhSO₂CF₂H. For its most common use as a nucleophile, the solvent's ability to solvate (or not solvate) the PhSO₂CF₂⁻ anion is paramount. An improper solvent choice can dramatically decrease reaction rates, lower yields, or promote unwanted side reactions.[7][8]
Q4: Can you explain the difference between polar protic and polar aprotic solvents in this context?
A: The key difference lies in their ability to hydrogen bond.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds. They can act as hydrogen bond donors.[9][10]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF) are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[9][11]
This distinction is crucial because polar protic solvents can form a "solvent cage" around the PhSO₂CF₂⁻ anion via hydrogen bonding, which over-stabilizes it and severely reduces its nucleophilicity.[8] Polar aprotic solvents, however, solvate the counter-cation (e.g., K⁺, Na⁺) while leaving the anion "naked" and highly reactive.[12]
Q5: What is the general solvent recommendation for nucleophilic (phenylsulfonyl)difluoromethylation?
A: For nucleophilic reactions involving the generation of the PhSO₂CF₂⁻ anion, polar aprotic solvents are strongly recommended . Solvents like DMF, DMSO, and THF are excellent choices as they enhance the nucleophilic strength of the anion, leading to more efficient reactions.[8][12]
Section 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section is formatted to address specific problems you may encounter during your experiments.
Issue 1: Low to No Product Yield in Nucleophilic Difluoromethylation
Q: "I am attempting a nucleophilic addition of PhSO₂CF₂H to an aldehyde using potassium carbonate as the base in methanol, but my yields are negligible. What is the likely cause?"
A: The primary culprit is your choice of a polar protic solvent (methanol). Protic solvents form strong hydrogen bonds with the negatively charged PhSO₂CF₂⁻ anion.[8] This "caging" effect stabilizes the anion, drastically reducing its nucleophilicity and preventing it from efficiently attacking the aldehyde.
Troubleshooting Steps:
-
Change the Solvent System: Switch to a polar aprotic solvent. Tetrahydrofuran (THF) is an excellent starting point. For less reactive electrophiles, N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be used to further increase the reactivity of the nucleophile.[4][13]
-
Ensure Anhydrous Conditions: Water is a protic solvent and can interfere with the reaction. Ensure your solvent and glassware are dry and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Evaluate Your Base: While potassium carbonate can be effective, ensure it is strong enough for your specific substrate. For more challenging deprotonations, stronger bases like lithium tert-butoxide (t-BuOK) or sodium hydride (NaH) in an appropriate aprotic solvent may be necessary.[6][14]
Data Snapshot: Solvent Effects on Nucleophilicity
| Solvent Class | Example(s) | Interaction with PhSO₂CF₂⁻ | Effect on Nucleophilicity | Typical Outcome |
| Polar Aprotic | DMF, DMSO, THF | Solvates cation, leaves anion "naked"[12] | Strongly Enhances | High reaction rates and yields |
| Polar Protic | H₂O, Methanol | Forms H-bonds, "caging" the anion[8] | Strongly Suppresses | Low to no conversion |
| Apolar | Toluene, Hexane | Poor solvation of ionic species | Can enhance selectivity[7] | May improve stereoselectivity but can suffer from poor reagent solubility |
Issue 2: Unexpected Side Products Suggesting Difluorocarbene (:CF₂) Formation
Q: "In my attempt at a nucleophilic substitution on an alkyl halide, I'm getting a complex mixture and some evidence of tetrafluoroethylene, suggesting my reagent is decomposing to difluorocarbene. How can the solvent influence this?"
A: The formation of difluorocarbene (:CF₂) is a known decomposition pathway for the PhSO₂CF₂⁻ anion, which can then dimerize to form tetrafluoroethylene.[14] The stability of the anion is highly dependent on the solvent and counter-ion. In some systems, particularly with certain base and solvent combinations, the elimination of the phenylsulfinate leaving group is accelerated.
Troubleshooting Steps:
-
Lower the Reaction Temperature: The elimination to form :CF₂ is often more favorable at higher temperatures. Running the reaction at 0 °C, -20 °C, or even lower can significantly suppress this side reaction.
-
Re-evaluate the Solvent: While polar aprotic solvents are generally good, their properties differ. A less polar solvent like THF may offer better stability for the anion compared to highly polar solvents like DMSO or DMF in some cases.
-
Use a Silyl-Protected Reagent: Consider using a reagent like Me₃SiCF₂SO₂Ph. Fluoride-ion sources (e.g., CsF) can activate this reagent to generate the PhSO₂CF₂⁻ anion under milder, more controlled conditions, which can prevent decomposition.[7]
Issue 3: Poor Diastereoselectivity in Additions to Chiral Substrates
Q: "My nucleophilic addition of PhSO₂CF₂H to a chiral N-tert-butanesulfinyl imine is producing a nearly 1:1 mixture of diastereomers. Can I improve this with solvent choice?"
A: Yes, solvent polarity can have a significant impact on the transition state geometry of the reaction, thereby influencing diastereoselectivity. A study on the synthesis of anti-α-(difluoromethyl)-β-amino alcohols found that solvent choice was crucial for controlling diastereoselectivity.[7]
Troubleshooting Steps:
-
Switch to an Apolar Solvent: It has been demonstrated that apolar solvents like toluene can improve diastereoselectivity.[7] This is often because less polar solvents favor a more organized, cyclic transition state, which can lead to higher facial selectivity in the nucleophilic attack.
-
Optimize Temperature: As with many stereoselective reactions, lowering the temperature often enhances the energy difference between the diastereomeric transition states, leading to improved selectivity.
Section 3: Experimental Protocols & Decision Workflows
To provide a practical and reliable starting point, the following generalized protocol and decision workflow are provided.
Protocol 1: General Procedure for Nucleophilic (Phenylsulfonyl)difluoromethylation of an Aldehyde
This protocol is a self-validating system intended as a robust starting point. Always perform reactions on a small scale first to optimize conditions for your specific substrate.
Materials:
-
Difluoromethyl phenyl sulfone (PhSO₂CF₂H) (1.0 eq)
-
Aldehyde substrate (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Setup: Under an argon atmosphere, add NaH (1.1 eq) to a dry round-bottom flask equipped with a magnetic stir bar. Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time. Add anhydrous THF to the flask.
-
Cooling: Cool the resulting slurry to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve PhSO₂CF₂H (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred NaH slurry at 0 °C. Allow the mixture to stir for 15-20 minutes at this temperature. You should observe the cessation of hydrogen gas evolution.
-
Substrate Addition: Dissolve the aldehyde (1.2 eq) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it may be allowed to warm slowly to room temperature.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Workflow: Solvent Selection for PhSO₂CF₂H Reactions
This decision tree provides a logical pathway for selecting an appropriate solvent based on your desired transformation.
Caption: A decision tree for selecting the optimal solvent class based on the intended reaction pathway of PhSO₂CF₂H.
Section 4: References
-
Jia, R., Wang, X., & Hu, J. (2021). Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Tetrahedron Letters, 75, 153182. --INVALID-LINK--
-
Pharmachemien. (2025). The Role of Difluoromethyl Phenyl Sulfone in Pharmaceutical Intermediate Synthesis. Pharmachemien. --INVALID-LINK--
-
Various Authors. (2021). Recent Advance in Synthetic Applications of Difluoromethyl Phenyl Sulfone and Its Derivatives | Request PDF. ResearchGate. --INVALID-LINK--
-
Boyd, S., & Brasted, C. (2021). Late-stage difluoromethylation: concepts, developments and perspective. RSC Publishing. --INVALID-LINK--
-
Beier, P., et al. (2023). Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion. The Journal of Organic Chemistry. --INVALID-LINK--
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. --INVALID-LINK--
-
Aozun Asia. The Difference Between Polar Protic And Aprotic Solvents In Solubility. Aozun Asia. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Difluoromethyl in Medicinal Chemistry. BenchChem. --INVALID-LINK--
-
McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (n.d.). Fluoromethyl phenyl sulfone. Organic Syntheses Procedure. --INVALID-LINK--
-
Various Authors. (n.d.). Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy. ResearchGate. --INVALID-LINK--
-
LibreTexts. (2023). Polar Protic and Aprotic Solvents. Chemistry LibreTexts. --INVALID-LINK--
-
Hu, J., et al. (n.d.). Radical (Phenylsulfonyl)difluoromethylation with Iododifluoromethyl Phenyl Sulfone. The Journal of Organic Chemistry. --INVALID-LINK--
-
Various Authors. (n.d.). 2.6.2 Difluoro- and Fluoromethylation. ResearchGate. --INVALID-LINK--
-
Wikipedia. (n.d.). Polar aprotic solvent. Wikipedia. --INVALID-LINK--
-
Prakash, G. K. S., et al. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC - NIH. --INVALID-LINK--
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. --INVALID-LINK--
-
Various Authors. (2024). Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy. Nature Communications. --INVALID-LINK--
-
Hu, J., et al. (2009). A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters. --INVALID-LINK--
-
Various Authors. (n.d.). Difluoromethyl Phenyl Sulfone | Request PDF. ResearchGate. --INVALID-LINK--
-
Hu, J., et al. (2009). Radical (Phenylsulfonyl)difluoromethylation with Iododifluoromethyl Phenyl Sulfone. The Journal of Organic Chemistry, 74(22), 8878–8881. --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. researchgate.net [researchgate.net]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 12. aozunasia.com [aozunasia.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Difluoromethylating Agents
Introduction: The Rising Prominence of the Difluoromethyl Group in Drug Discovery
To the discerning researcher in medicinal chemistry and drug development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. Among these, the difluoromethyl (CF2H) group has emerged as a uniquely valuable motif. Its ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine functionalities allows for the subtle yet profound modulation of a molecule's physicochemical and biological properties.[1] The introduction of a CF2H group can enhance metabolic stability, improve membrane permeability, and increase binding affinity, making it a powerful tool in the optimization of lead compounds.[1][2]
This guide provides a comparative analysis of common difluoromethylating agents, offering insights into their reactivity, substrate scope, and practical considerations. We will delve into experimental data to support these comparisons and provide detailed protocols for their application.
Classification of Difluoromethylating Agents: A Mechanistic Overview
Difluoromethylating agents can be broadly categorized into three classes based on their reactive intermediates: nucleophilic, electrophilic, and radical. The choice of agent is dictated by the electronic nature of the substrate and the desired bond disconnection.
-
Nucleophilic Agents: These reagents deliver a difluoromethyl anion (CF2H⁻) or its equivalent. They are particularly effective for the difluoromethylation of electrophilic substrates such as aldehydes, ketones, and imines.
-
Electrophilic Agents: These reagents deliver a difluoromethyl cation (CF2H⁺) equivalent or react with nucleophilic substrates. They are well-suited for the difluoromethylation of electron-rich species like enolates, thiols, and phenols.
-
Radical Precursors: These reagents generate a difluoromethyl radical (•CF2H) and are highly effective for the C-H functionalization of heterocycles and the difluoromethylation of alkenes.
The following diagram illustrates the general mechanistic pathways for each class of difluoromethylating agent.
References
A Practical Guide to the Structural Validation of Difluoromethylated Compounds by NMR Spectroscopy
Introduction: The Rise of the Difluoromethyl Group and the Need for Rigorous Validation
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the difluoromethyl (–CHF₂) group has garnered significant attention. It is often employed as a bioisostere for hydroxyl (–OH), thiol (–SH), or amine (–NH₂) moieties, capable of modulating a molecule's metabolic stability, lipophilicity, and binding affinity through unique electronic properties and its potential to act as a hydrogen bond donor.[1][2]
However, the successful synthesis of a difluoromethylated compound is only half the battle; unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, providing a detailed electronic and structural fingerprint of the molecule.[3][4] The presence of the proton and two fluorine nuclei within the –CHF₂ group gives rise to a unique and highly diagnostic set of signals and spin-spin couplings across ¹H, ¹⁹F, and ¹³C NMR spectra.
This guide provides a comprehensive comparison of the NMR methodologies used to validate –CHF₂ groups. We will move beyond a simple recitation of data, explaining the causality behind the characteristic spectral patterns and outlining a self-validating workflow to ensure the highest degree of confidence in your structural assignments.
The Unmistakable NMR Fingerprint of the –CHF₂ Moiety
The key to validating a difluoromethyl group lies in the synergistic interpretation of ¹H, ¹⁹F, and ¹³C NMR spectra. The spin-spin coupling interactions between the nuclei act as an internal system of checks and balances.
¹⁹F NMR Spectroscopy: The Most Direct and Sensitive Probe
Given that the defining feature of the group is fluorine, ¹⁹F NMR is the most logical and powerful starting point for analysis. The ¹⁹F nucleus is ideal for NMR due to its 100% natural abundance, high gyromagnetic ratio (resulting in sensitivity near that of ¹H), and an exceptionally wide range of chemical shifts that minimizes signal overlap.[4][5][6]
-
Expected Signal: In most achiral environments, the two fluorine atoms of a –CHF₂ group are chemically and magnetically equivalent. They couple to the single geminal proton (a spin ½ nucleus), splitting the ¹⁹F signal into a clean doublet .
-
Chemical Shift (δF): The chemical shift of the –CHF₂ group is highly sensitive to its electronic environment. It typically resonates in a range of -80 to -130 ppm (relative to CFCl₃ at 0 ppm). The exact position is diagnostic; for example, aryl-S-CHF₂ groups often appear around -91 to -94 ppm, while aryl-O-CHF₂ motifs are found in distinct regions.[7][8]
-
Geminal Coupling Constant (²JHF): The most crucial diagnostic parameter is the large two-bond (geminal) coupling constant between the proton and the fluorine nuclei. This value is consistently in the range of 50–60 Hz .[7][8] The observation of a doublet in the ¹⁹F spectrum with a coupling of this magnitude is the first strong piece of evidence for a –CHF₂ group.
¹H NMR Spectroscopy: The Proton's Corroborating Testimony
The ¹H NMR spectrum provides the essential counterpart to the ¹⁹F data. The proton of the –CHF₂ group is subject to coupling from the two adjacent, equivalent fluorine nuclei.
-
Expected Signal: Following the n+1 rule, the single proton "sees" two equivalent fluorine nuclei (n=2) and is therefore split into a triplet .
-
Chemical Shift (δH): Due to the strong electron-withdrawing effect of the two fluorine atoms, this proton is significantly deshielded and appears far downfield, typically in the range of 6.0–7.5 ppm .[7][8] This region often has minimal overlap from other aliphatic or even some aromatic protons, making the signal easy to identify.
-
Geminal Coupling Constant (²JHF): This is the critical cross-validation step. The H-F coupling constant measured from the triplet in the ¹H spectrum must be identical to the F-H coupling constant measured from the doublet in the ¹⁹F spectrum (typically 50–60 Hz). This perfect agreement between two independent spectra provides exceptionally high confidence in the assignment.
¹³C NMR Spectroscopy: The Carbon Core Signature
While ¹H and ¹⁹F NMR often suffice, ¹³C NMR provides a third, definitive layer of confirmation. When acquiring a standard proton-decoupled ¹³C spectrum, the couplings to fluorine remain.
-
Expected Signal: The carbon atom of the –CHF₂ group is directly bonded to two fluorine atoms. This one-bond C-F coupling splits the carbon signal into a sharp triplet .[9][10]
-
Chemical Shift (δC): The carbon is directly attached to two highly electronegative atoms, placing its resonance in a characteristic window of approximately 110–125 ppm .[7]
-
One-Bond Coupling Constant (¹JCF): The one-bond coupling between carbon and fluorine is exceptionally large, typically 260–280 Hz .[7][11] This large coupling value is a hallmark of a carbon directly attached to two fluorines and serves as a final, unambiguous confirmation of the –CHF₂ group's integrity.
Comparative Data Summary & Visualization
To aid in rapid analysis, the typical NMR parameters for a standard R-CHF₂ group are summarized below.
| Nucleus | Multiplicity | Typical Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Key Diagnostic Feature |
| ¹⁹F | Doublet | -80 to -130 | ²JHF = 50–60 Hz | Large geminal H-F coupling. |
| ¹H | Triplet | 6.0–7.5 | ²JHF = 50–60 Hz | Must match the coupling constant from the ¹⁹F spectrum. |
| ¹³C | Triplet | 110–125 | ¹JCF = 260–280 Hz | Very large one-bond C-F coupling. |
The fundamental coupling relationships that give rise to these characteristic patterns are illustrated below.
Caption: Spin-spin coupling network in a –CHF₂ group.
Advanced Considerations and Common Pitfalls
While the above model holds true for most simple cases, researchers in drug development must be aware of more complex scenarios.
-
Diastereotopicity: If the –CHF₂ group is located within a chiral molecule, the two fluorine atoms can become chemically non-equivalent, or "diastereotopic".[12][13] In this case, the ¹⁹F NMR spectrum will show two distinct signals , often as two doublets of doublets (one coupling to the geminal proton, and a new geminal ²JFF coupling between the non-equivalent fluorines). The proton, in turn, would appear as a doublet of doublets of doublets. Recognizing this pattern is crucial for confirming the stereochemical environment.
-
Distinguishing from Other Fluorinated Groups: It is essential to differentiate the –CHF₂ signature from those of other common fluorinated groups.
-
Monofluoromethyl (–CH₂F): ¹H NMR shows a doublet of triplets (coupling to two protons and one fluorine). ¹⁹F NMR shows a triplet (coupling to two protons).
-
Trifluoromethyl (–CF₃): ¹⁹F NMR typically shows a singlet (unless other spin-active nuclei are nearby). The ¹³C NMR signal is a quartet due to coupling to three fluorine atoms.[14]
-
-
Solvent and Reference Standards: ¹⁹F chemical shifts can be particularly sensitive to solvent, concentration, and temperature.[15] For consistency and comparability, it is vital to report these parameters. While CFCl₃ is the traditional reference, its volatility and environmental impact have led to the use of stable secondary standards like trifluoroacetic acid or 1-bromo-4-fluorobenzene.[1][16]
Experimental Protocol: A Self-Validating Workflow for Structure Confirmation
This protocol outlines the ideal workflow for acquiring and analyzing NMR data to validate a –CHF₂ group, ensuring a self-validating and trustworthy result.
Caption: Self-validating workflow for NMR analysis of –CHF₂ groups.
Step-by-Step Methodology
-
Sample Preparation:
-
Solvent Selection: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is dry, as residual water can interfere with the proton spectrum.[17]
-
Internal Standard: For accurate ¹⁹F chemical shift referencing, add a small amount of an internal standard (e.g., a capillary of CFCl₃ or a drop of 1-bromo-4-fluorobenzene).
-
-
Data Acquisition:
-
¹⁹F NMR:
-
¹H NMR:
-
Acquire a standard proton spectrum. Ensure the spectral width covers the downfield region up to at least 10 ppm.
-
-
¹³C NMR:
-
Acquire a standard proton-decoupled ¹³C spectrum. This removes all ¹H-¹³C couplings, simplifying the spectrum so that only ¹⁹F-¹³C couplings are visible for the carbon of interest.[10] A sufficient number of scans and a relaxation delay of 1-2 seconds are crucial for detecting the quaternary and coupled carbons.[17]
-
-
-
Data Analysis and Cross-Validation:
-
Step 1 (¹⁹F Spectrum): Locate the signal in the -80 to -130 ppm region. Confirm it is a doublet and precisely measure its chemical shift (δF) and coupling constant (²JHF).
-
Step 2 (¹H Spectrum): Find the characteristic triplet in the 6.0–7.5 ppm region. Measure its chemical shift (δH) and coupling constant (²JHF).
-
Step 3 (The Critical Validation): Compare the coupling constants from Step 1 and Step 2. They must be identical within the margin of digital resolution. This concordance is the single most important piece of evidence.
-
Step 4 (¹³C Spectrum): Locate the triplet in the 110–125 ppm range. Confirm that its ¹JCF coupling constant is in the expected 260–280 Hz range.
-
References
- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. acdlabs.com [acdlabs.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 15. biophysics.org [biophysics.org]
- 16. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Navigating the Analytical Maze: A Comparative Guide to LC-MS Analysis of PhSO2CF2H Reaction Products
The introduction of the difluoromethyl (CF2H) group into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and target affinity.[1] Among the reagents available for this transformation, difluoromethyl phenyl sulfone (PhSO2CF2H) has emerged as a versatile and widely used tool.[2][3] However, the successful synthesis of novel drug candidates is only half the battle; rigorous analytical characterization of the reaction products is paramount. This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the characterization of PhSO2CF2H reaction products, offering field-proven insights for researchers, scientists, and drug development professionals.
The Analytical Challenge: Understanding the Products
Reactions involving PhSO2CF2H can yield a diverse array of difluoromethylated compounds.[4] The inherent properties of these organofluorine molecules, including the strong electron-withdrawing nature of the CF2H group and the presence of the phenyl sulfone moiety, present unique challenges and opportunities for LC-MS analysis. Key considerations include:
-
Polarity and Hydrophobicity: The incorporation of a CF2H group can significantly alter the polarity of a molecule, influencing its retention behavior on various stationary phases.
-
Ionization Efficiency: The presence of fluorine atoms can impact the ease with which a molecule is ionized, necessitating careful selection of the mass spectrometry source and parameters.
-
Isomeric Complexity: Reactions can sometimes lead to the formation of structural or positional isomers, requiring high-resolution chromatographic separation for accurate identification and quantification.[5]
Core LC-MS Methodology: A Self-Validating Approach
A robust LC-MS method for analyzing PhSO2CF2H reaction products is built on a foundation of systematic optimization. The following sections detail the critical choices and the rationale behind them, creating a self-validating system for reliable analysis.
Strategic Sample Preparation
The goal of sample preparation is to present the analyte to the LC-MS system in a clean, compatible solvent at an appropriate concentration, minimizing matrix effects that can suppress or enhance ionization.
Common Protocols:
-
Direct Dilution: For clean reaction mixtures, a simple "dilute-and-shoot" approach is often sufficient. The reaction solvent is diluted with the initial mobile phase to ensure good peak shape for early eluting compounds.
-
Liquid-Liquid Extraction (LLE): When the reaction mixture contains significant amounts of inorganic salts or highly polar impurities, LLE can be used to partition the desired products into an immiscible organic solvent, which is then evaporated and reconstituted.[6]
-
Solid-Phase Extraction (SPE): For more complex matrices or when pre-concentration of the analyte is required, SPE offers a more selective cleanup.[7] Cartridges packed with materials like Oasis HLB are effective for retaining a broad range of analytes.[7]
Expert Insight: Always perform a blank injection of the final reconstitution solvent to ensure no contaminants are introduced during sample preparation.[8] It is also crucial to filter the final sample through a 0.22 µm syringe filter to prevent particulates from clogging the UPLC system.[1]
The Heart of the Separation: Liquid Chromatography (LC)
The choice of LC column and mobile phase is critical for achieving the necessary resolution and selectivity. For organofluorine compounds, conventional C18 columns can sometimes provide inadequate separation.
Column Selection: A Comparative Overview
| Stationary Phase | Principle of Separation & Key Advantages | Ideal For |
| C18 (Octadecylsilane) | Primarily hydrophobic interactions. The gold standard for reversed-phase chromatography.[5][9] | General purpose separation of non-polar to moderately polar compounds. |
| Pentafluorophenyl (PFP) | Multiple interaction modes including hydrophobic, π-π, dipole-dipole, and charge transfer.[5][10] Offers alternative selectivity to C18. | Aromatic and halogenated compounds, positional isomers, and polar analytes.[9][11] Often provides enhanced retention for fluorinated molecules.[9] |
| Fluorinated Alkyl Phases | Exhibit "fluorophilicity," leading to enhanced retention and selectivity for halogenated compounds.[5][11] | Highly fluorinated analytes, offering a different selectivity profile compared to both C18 and PFP.[12] |
Expert Insight: When developing a new method, screening both a C18 and a PFP column is a highly effective strategy. The PFP phase often provides superior peak shape and resolution for the diverse products of PhSO2CF2H reactions due to its multiple retention mechanisms.[10][11]
Mobile Phase Optimization:
-
Solvents: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile typically provides lower backpressure and different selectivity.
-
Additives: Formic acid (0.1%) is a standard additive for positive ion mode electrospray ionization (ESI) as it aids in protonation. Ammonium formate or acetate can be used for buffering and to improve peak shape.
Unveiling the Molecules: Mass Spectrometry (MS)
The mass spectrometer detects and identifies the compounds as they elute from the LC column.
Ionization Source Selection:
-
Electrospray Ionization (ESI): The most common and versatile ionization technique for LC-MS, suitable for a wide range of moderately polar to polar molecules. It is generally the first choice for analyzing PhSO2CF2H products.
-
Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar compounds that are more volatile. It can be a useful alternative if ESI fails to produce a strong signal.
Data Acquisition:
-
Full Scan (TOF-MS): A time-of-flight (TOF) mass spectrometer provides high-resolution accurate mass (HRAM) data, which is invaluable for determining the elemental composition of unknown reaction products and byproducts.[13]
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This is the gold standard for structural elucidation and quantitative analysis, offering high sensitivity and selectivity.[14]
Comparative Analysis: PhSO2CF2H vs. Electrophilic Difluoromethylating Reagents
While PhSO2CF2H is a powerful nucleophilic difluoromethylating reagent, other electrophilic reagents exist.[15] The byproducts and analytical challenges can differ, highlighting the importance of a tailored LC-MS approach.
| Parameter | PhSO2CF2H (Nucleophilic) Reaction Products | Electrophilic Reagent (e.g., S-Difluoromethyl Sulfonium Salts) Products |
| Primary Analyte | R-CF2-SO2Ph | Nu-CF2H |
| Key Byproducts | Unreacted starting materials, potential sulfone cleavage products. | Unreacted nucleophiles, decomposition products of the reagent. |
| Analytical Focus | Separation of the desired product from the starting sulfone and other derivatives. | Distinguishing the difluoromethylated product from the starting nucleophile, which may have similar chromatographic properties. |
| Recommended Column | PFP or C18, depending on the structure of 'R'. | PFP often provides better selectivity for separating polar nucleophiles from their products. |
Visualizing the Workflow
A systematic approach is crucial for developing a robust LC-MS method. The following diagrams illustrate a typical workflow.
Caption: General workflow for LC-MS analysis of reaction products.
Caption: Decision tree for LC column and method optimization.
Detailed Experimental Protocol: A Representative Workflow
This protocol outlines a typical UPLC-MS/MS method for the analysis of a hypothetical reaction product.
1. Sample Preparation (Dilute-and-Shoot) a. Take 10 µL of the crude reaction mixture. b. Dilute with 990 µL of 50:50 acetonitrile:water with 0.1% formic acid in a 1.5 mL microcentrifuge tube. c. Vortex for 10 seconds. d. Filter the diluted sample through a 0.22 µm PTFE syringe filter into an LC-MS vial.
2. UPLC-MS/MS Conditions
| Parameter | Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent[13] |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40 °C |
| Injection Volume | 2 µL |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 2 min. |
| MS System | Triple Quadrupole or Q-TOF Mass Spectrometer[16] |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Source Temp | 150 °C |
| Desolvation Temp | 400 °C |
| Data Acquisition | Full scan (m/z 100-1000) and data-dependent MS/MS |
3. Data Analysis a. Process the data using appropriate software (e.g., MassLynx, Chromeleon). b. Identify the product peak by its retention time and accurate mass. c. Confirm the structure by analyzing the MS/MS fragmentation pattern. d. Quantify the relative amounts of product and remaining starting material by comparing peak areas.
Conclusion: Empowering Discovery Through Analytical Rigor
The successful application of PhSO2CF2H in drug discovery hinges on the ability to reliably analyze the resulting products. By understanding the unique properties of these fluorinated compounds and systematically developing a tailored LC-MS method, researchers can confidently characterize their novel molecules. The strategic selection of sample preparation techniques, chromatographic columns—with a particular emphasis on the utility of PFP phases—and mass spectrometric parameters forms a self-validating workflow. This analytical rigor not only ensures data integrity but also accelerates the pace of discovery, bringing potentially life-changing therapeutics one step closer to reality.
References
- 1. Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sioc.ac.cn [sioc.ac.cn]
- 3. Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. organomation.com [organomation.com]
- 7. benchchem.com [benchchem.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. silicycle.com [silicycle.com]
- 13. researchgate.net [researchgate.net]
- 14. Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sioc.cas.cn [sioc.cas.cn]
- 16. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Difluoromethyl and Trifluoromethyl Groups in Medicinal Chemistry
An In-Depth Guide to the Comparative Efficacy of Difluoromethylating and Trifluoromethylating Reagents
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for modulating a compound's pharmacokinetic and physicochemical properties. The unique electronic properties of fluorine can significantly enhance metabolic stability, binding affinity, and membrane permeability. Among the various fluorinated motifs, the difluoromethyl (CF2H) and trifluoromethyl (CF3) groups have garnered substantial attention. This guide provides a comprehensive comparison of the efficacy of a prominent difluoromethylating reagent, PhSO2CF2H (difluoromethyl phenyl sulfone), and a range of commonly employed trifluoromethylating reagents, offering insights into their reactivity, substrate scope, and practical applications in medicinal chemistry.
The introduction of CF2H and CF3 groups can profoundly influence a molecule's lipophilicity, pKa, and conformational preferences. The trifluoromethyl group, with its strong electron-withdrawing nature and high lipophilicity, often serves as a bioisostere for a methyl or ethyl group, enhancing metabolic stability by blocking sites of oxidation. The difluoromethyl group, while also electron-withdrawing, retains a hydrogen atom that can act as a weak hydrogen bond donor, a feature absent in the CF3 group. This subtle difference can lead to unique binding interactions and improved cell permeability, making the CF2H group an increasingly attractive alternative.
PhSO2CF2H: A Versatile Reagent for Difluoromethylation
Difluoromethyl phenyl sulfone (PhSO2CF2H) has emerged as a practical and versatile reagent for the introduction of the difluoromethyl group. Its stability, ease of handling, and reactivity profile have contributed to its widespread adoption.
Reaction Mechanisms and Experimental Considerations
PhSO2CF2H typically functions as a precursor to the difluoromethyl radical (•CF2H) or a difluoromethyl anion equivalent under various reaction conditions. The choice of reaction conditions is critical and dictates the mechanistic pathway.
1. Radical Difluoromethylation:
In the presence of a radical initiator, such as dibenzoyl peroxide (BPO) or through photoredox catalysis, PhSO2CF2H can undergo homolytic cleavage to generate the •CF2H radical. This highly reactive intermediate can then engage in addition reactions with a variety of substrates, particularly electron-rich arenes and heteroarenes.
Experimental Protocol: Radical Difluoromethylation of an Electron-Rich Heterocycle
-
Reaction Setup: To a solution of the heterocyclic substrate (1.0 mmol) and PhSO2CF2H (1.5 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL) in a sealed reaction vessel, add the photoredox catalyst (e.g., [Ir(ppy)2(dtbbpy)]PF6, 1-2 mol%) and a radical initiator if necessary.
-
Degassing: Degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiation: Irradiate the reaction mixture with a blue LED lamp (450 nm) at room temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired difluoromethylated product.
A Comparative Guide to Spectroscopic Analysis for Validating ((Difluoromethyl)sulfonyl)benzene Reactions
For Researchers, Scientists, and Drug Development Professionals
The Analytical Imperative in Modern Drug Discovery
The ((difluoromethyl)sulfonyl)benzene scaffold and its derivatives are increasingly utilized in the synthesis of novel therapeutic agents due to the unique electronic properties conferred by the difluoromethyl group.[1] Validating the successful formation of these molecules and quantifying their purity is a critical step in the drug discovery pipeline. A multi-faceted analytical approach is often necessary for unequivocal structure elucidation and to rule out the presence of starting materials or byproducts. This guide will compare and contrast the utility of various spectroscopic techniques in achieving this goal.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the most powerful tool for the unambiguous structural characterization of organic molecules. For compounds containing this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecular framework.
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR is instrumental in confirming the presence of the difluoromethyl proton and the aromatic protons of the benzene ring. The proton of the -SO₂CF₂H group is highly characteristic, appearing as a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift of this proton is influenced by the electron-withdrawing nature of the sulfonyl group and the fluorine atoms.
¹⁹F NMR Spectroscopy: A Direct Window into Fluorine Incorporation
Given the presence of fluorine, ¹⁹F NMR is an indispensable tool. It offers high sensitivity and a wide chemical shift range, making it ideal for detecting the incorporation of the CF₂H group.[2][3] The spectrum for this compound will show a doublet for the two equivalent fluorine atoms, split by the adjacent proton.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR, often enhanced by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), provides detailed information about the carbon framework of the molecule. The carbon of the CF₂H group will exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms.
Quantitative NMR (qNMR): Beyond Structural Confirmation
For determining the yield and purity of this compound reactions, quantitative NMR (qNMR) is a primary analytical method that offers direct quantification without the need for a specific reference standard of the analyte.[4][5][6][7] By integrating the signal of a known amount of an internal standard with a distinct signal from the analyte, a highly accurate and precise quantification can be achieved.[4]
Table 1: Typical NMR Data for the ((Difluoromethyl)sulfonyl) moiety
| Nucleus | Multiplicity | Typical Chemical Shift (ppm) | Typical Coupling Constant (J) |
| ¹H | Triplet (t) | Varies | JHF ≈ 50-60 Hz |
| ¹⁹F | Doublet (d) | Varies (relative to CFCl₃) | JHF ≈ 50-60 Hz |
| ¹³C | Triplet (t) | Varies | ¹JCF ≈ 240-260 Hz |
Experimental Protocol: ¹H, ¹⁹F, and ¹³C NMR Analysis
Objective: To confirm the structure of the product of a reaction forming a this compound derivative.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified reaction product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum to observe the aromatic and aliphatic protons.
-
Pay close attention to the region where the triplet for the -SO₂CF₂H proton is expected.
-
-
¹⁹F NMR Acquisition:
-
Acquire a ¹⁹F spectrum. A doublet should be observed, confirming the presence of the -CF₂H group.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Identify the triplet corresponding to the -C F₂H carbon.
-
-
Data Analysis:
-
Correlate the observed chemical shifts, multiplicities, and coupling constants with the expected structure.
-
Integration of the ¹H NMR signals can provide preliminary information on the relative ratios of different proton environments.
-
Diagram 1: NMR Workflow for Structural Validation
Caption: Workflow for NMR-based structural validation.
Infrared (IR) Spectroscopy: A Rapid Functional Group Check
IR spectroscopy is a quick and straightforward method to verify the presence of key functional groups.[8] For this compound, the sulfonyl group (SO₂) exhibits strong, characteristic absorption bands.
Characteristic IR Absorptions:
-
Asymmetric SO₂ Stretch: 1300-1350 cm⁻¹
-
Symmetric SO₂ Stretch: 1120-1160 cm⁻¹
The presence of these two intense peaks provides strong evidence for the successful installation of the sulfonyl moiety. While IR is not sufficient for complete structure elucidation on its own, it serves as an excellent complementary technique to NMR.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Objective: To rapidly confirm the presence of the sulfonyl group.
Methodology:
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Spectrum Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic strong absorption bands for the asymmetric and symmetric SO₂ stretching vibrations.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is crucial for determining the molecular weight of the reaction product and providing information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.
Expected Fragmentation: The fragmentation of this compound under electron ionization (EI) would likely involve:
-
Loss of the difluoromethyl radical (•CF₂H): This would result in a fragment corresponding to the phenylsulfonyl cation.
-
Loss of sulfur dioxide (SO₂): A rearrangement followed by the loss of SO₂ is a common fragmentation pathway for aromatic sulfones.[9]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the molecular weight and elemental composition of the product.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile, methanol).
-
Infusion and Ionization: Infuse the sample solution into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI).
-
Mass Analysis: Acquire the mass spectrum in high-resolution mode.
-
Data Analysis: Compare the measured exact mass of the molecular ion with the calculated theoretical mass for the expected product.
Diagram 2: Overall Spectroscopic Validation Strategy
Caption: A multi-technique approach to validation.
Comparison of Analytical Techniques
| Technique | Primary Information | Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure, connectivity, and stereochemistry. Quantitative analysis (qNMR). | Unambiguous structure determination. Provides quantitative information. | Relatively low sensitivity. Requires pure samples for clear spectra. |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, and inexpensive. Requires minimal sample preparation. | Provides limited structural information. Not suitable for complex mixtures. |
| Mass Spectrometry | Molecular weight and elemental composition. Structural information from fragmentation. | High sensitivity. Can analyze complex mixtures when coupled with chromatography (e.g., LC-MS, GC-MS). | Isomers may not be distinguishable by MS alone. Fragmentation can be complex to interpret. |
| Chromatography (HPLC, GC) | Purity assessment and separation of components in a mixture. | High separation efficiency. Quantitative analysis with appropriate standards. | Requires method development. Does not provide structural information directly. |
Alternative and Complementary Techniques
While spectroscopic methods are the cornerstone of reaction validation, other techniques can provide valuable complementary information:
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the reaction product and for monitoring the progress of the reaction. When coupled with a UV detector, it can quantify the product relative to starting materials and byproducts.
-
Gas Chromatography (GC): For volatile and thermally stable this compound derivatives, GC can be an effective tool for purity analysis.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule.
Conclusion: An Integrated Approach for Confident Validation
The validation of reactions involving this compound necessitates a holistic and integrated analytical approach. While NMR spectroscopy provides the most comprehensive structural information, IR spectroscopy offers a rapid confirmation of functional groups, and mass spectrometry confirms the molecular weight and elemental composition. The choice of techniques will depend on the specific goals of the analysis, from routine reaction monitoring to the rigorous characterization required for regulatory submissions. For robust and reliable validation, a combination of these spectroscopic methods, often in conjunction with chromatographic purity assessment, is highly recommended. This multi-technique strategy ensures the scientific integrity of the data and provides the highest level of confidence in the outcome of synthetic transformations.
References
- 1. Cas 1535-65-5,[(Difluoromethyl)sulfonyl]benzene | lookchem [lookchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 6. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 7. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 8. rsc.org [rsc.org]
- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Difluoromethylation: A Cost-Benefit Analysis of Difluoromethyl Phenyl Sulfone
A Senior Application Scientist's Guide to Strategic Reagent Selection in Medicinal Chemistry and Beyond
The strategic incorporation of the difluoromethyl (CF2H) group is a cornerstone of modern medicinal and agricultural chemistry. Its ability to serve as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine functionalities has led to significant advancements in drug discovery and the development of novel agrochemicals.[1] However, the synthetic accessibility of difluoromethylated compounds is highly dependent on the choice of the difluoromethylating agent. This guide provides a comprehensive cost-benefit analysis of difluoromethyl phenyl sulfone (PhSO2CF2H), a versatile and widely used reagent, and objectively compares its performance with key alternatives, supported by experimental data and protocols.
Difluoromethyl Phenyl Sulfone: The Versatile Workhorse
Difluoromethyl phenyl sulfone has emerged as a central reagent in the synthetic chemist's toolbox due to its remarkable versatility. It can function as a precursor for nucleophilic, electrophilic, and radical difluoromethylating species, as well as a source of difluorocarbene, making it adaptable to a wide array of synthetic challenges.[2]
Chemical Properties and Reactivity
PhSO2CF2H is a crystalline solid at room temperature, offering handling advantages over gaseous or highly volatile reagents. The phenylsulfonyl group plays a crucial role in its reactivity, stabilizing an adjacent carbanion upon deprotonation, which facilitates its use as a nucleophilic difluoromethylating agent.[3]
Mechanism of Action: A Multi-Faceted Reagent
The utility of difluoromethyl phenyl sulfone stems from its ability to participate in various reaction pathways, contingent on the reaction conditions.
-
Nucleophilic Difluoromethylation: In the presence of a base, PhSO2CF2H is deprotonated to form the (phenylsulfonyl)difluoromethyl anion. This nucleophile can then attack a variety of electrophiles, such as aldehydes, ketones, and alkyl halides. The phenylsulfonyl group can be subsequently removed, typically via reductive desulfonylation, to yield the desired difluoromethylated product.[4]
-
Radical Difluoromethylation: PhSO2CF2H can be converted to iododifluoromethyl phenyl sulfone (PhSO2CF2I), which serves as a precursor to the (phenylsulfonyl)difluoromethyl radical (•CF2SO2Ph) under radical initiation conditions. This radical can then participate in addition reactions with alkenes and alkynes.[5]
-
Difluorocarbene Generation: Under specific basic conditions, PhSO2CF2H can undergo elimination to generate difluorocarbene (:CF2), a highly reactive intermediate that can undergo cycloadditions and insertions.
-
Electrophilic (Phenylsulfonyl)difluoromethylation: More recently, derivatives of PhSO2CF2H have been developed to act as electrophilic (phenylsulfonyl)difluoromethylating agents for the functionalization of (hetero)arenes.[6]
Comparative Analysis with Alternative Difluoromethylating Reagents
The choice of a difluoromethylating agent is a critical decision in a synthetic campaign, with implications for reaction efficiency, substrate scope, cost, and safety. Here, we compare difluoromethyl phenyl sulfone with two prominent alternatives: (Difluoromethyl)trimethylsilane (TMSCF2H) and Zinc(II) difluoromethanesulfinate (DFMS).
| Feature | Difluoromethyl Phenyl Sulfone (PhSO2CF2H) | (Difluoromethyl)trimethylsilane (TMSCF2H) | Zinc(II) difluoromethanesulfinate (DFMS) |
| Primary Reactivity | Nucleophilic, Radical, Difluorocarbene, Electrophilic (via derivatives) | Nucleophilic, Radical | Radical |
| Typical Substrates | Carbonyls, alkyl halides, alkenes, (hetero)arenes | Heteroarenes, alkenes, alkynes, carbonyls | Heteroarenes, alkenes, thiols |
| Activation | Base (for nucleophilic), Radical initiator (for radical) | Fluoride source or base (for nucleophilic), Silver or photoredox catalyst (for radical) | Oxidant (e.g., tBuOOH) |
| Advantages | Versatile, solid, relatively stable | Mild reaction conditions for some applications, commercially available | Excellent for direct C-H difluoromethylation of heteroarenes, operationally simple |
| Limitations | Often requires strong base, multi-step for CF2H installation | Can be volatile, may require metal catalysts | Primarily for radical reactions, may not be suitable for all substrate classes |
| Approximate Cost | ~$70-80/g[7] | ~$50/g[8] | ~$300/g[9][10] |
(Difluoromethyl)trimethylsilane (TMSCF2H): The Mild Nucleophile and Radical Precursor
TMSCF2H has gained popularity as a mild and efficient source of the difluoromethyl group.[11] It is particularly effective for the copper-mediated C-H oxidative difluoromethylation of heteroarenes, offering a direct route to valuable building blocks.[12] Additionally, under silver catalysis, TMSCF2H can be used for the radical difluoromethylation of a wide range of substrates.[13]
Experimental Data Snapshot:
In a direct comparison for the C-H difluoromethylation of 5-(4-(tert-butyl)phenyl)oxazole, the copper-mediated reaction with TMSCF2H provided the desired product in high yield, a transformation not readily achieved with radical difluoromethylation methods.[12] This highlights the complementary nature of these reagents.
Zinc(II) difluoromethanesulfinate (DFMS): The Specialist in Radical C-H Functionalization
Developed by Baran and coworkers, DFMS is a highly effective reagent for the direct, radical-mediated C-H difluoromethylation of a broad range of nitrogen-containing heterocycles.[1][14] Its operational simplicity (reactions are often run open to the air) and scalability make it an attractive option for late-stage functionalization in drug discovery.[1]
Experimental Data Snapshot:
The power of DFMS is demonstrated in the difluoromethylation of complex, biologically active molecules. For instance, the direct C-H difluoromethylation of various heteroarene substrates proceeds with good to excellent yields under mild conditions using DFMS and an oxidant like tert-butyl hydroperoxide.[1]
Experimental Protocols
Protocol 1: Nucleophilic (Phenylsulfonyl)difluoromethylation of an Aldehyde using PhSO2CF2H
This protocol describes a typical procedure for the nucleophilic addition of the (phenylsulfonyl)difluoromethyl anion to an aldehyde, followed by reductive desulfonylation.
Step 1: (Phenylsulfonyl)difluoromethylation
-
To a solution of the aldehyde (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add a solution of potassium tert-butoxide (1.1 mmol) in THF.
-
Slowly add a solution of difluoromethyl phenyl sulfone (1.2 mmol) in THF.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reductive Desulfonylation
-
To a solution of the (phenylsulfonyl)difluoromethylated alcohol from Step 1 (1.0 mmol) in methanol (10 mL), add sodium phosphate dibasic (3.0 mmol).
-
Cool the mixture to 0 °C and add sodium amalgam (6.0 mmol) portion-wise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired difluoromethylated alcohol.
Protocol 2: Radical C-H Difluoromethylation of a Heteroarene using DFMS
This protocol outlines the direct difluoromethylation of a nitrogen-containing heteroarene using DFMS.[1]
-
To a mixture of the heteroarene (1.0 mmol) and Zinc(II) difluoromethanesulfinate (DFMS) (2.0 mmol) in a mixture of dichloromethane (5 mL) and water (5 mL), add tert-butyl hydroperoxide (3.0 mmol, 70% in water).
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
If the reaction is incomplete, a second addition of DFMS (2.0 mmol) and tert-butyl hydroperoxide (3.0 mmol) can be made.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Reaction Pathways
Nucleophilic Difluoromethylation with PhSO2CF2H
Caption: Nucleophilic difluoromethylation pathway using PhSO2CF2H.
Radical C-H Difluoromethylation with DFMS
Caption: Radical C-H difluoromethylation pathway using DFMS.
Conclusion and Future Outlook
Difluoromethyl phenyl sulfone remains a cornerstone reagent in organofluorine chemistry due to its versatility and cost-effectiveness for a range of transformations. Its ability to act as a precursor to multiple reactive species provides a significant advantage in synthetic planning. However, for specific applications, particularly the direct C-H difluoromethylation of electron-deficient heteroarenes, newer reagents like DFMS offer a more streamlined and efficient approach, albeit at a higher initial cost. TMSCF2H occupies a middle ground, offering mild conditions for both nucleophilic and radical processes.
The selection of a difluoromethylating agent should be a strategic decision based on a holistic analysis of the target molecule, the desired reaction pathway, substrate compatibility, and overall project economics. As the demand for complex difluoromethylated molecules continues to grow, the development of even more efficient, selective, and cost-effective reagents will undoubtedly remain a vibrant area of chemical research.
References
- 1. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. sioc.ac.cn [sioc.ac.cn]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Difluoromethyl phenyl sulfone, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 65864-64-4 | Difluoromethyltrimethylsilane, 97% | TMS-CF2H [aspirasci.com]
- 9. Zinc(II) difluoromethanesulfinate - Advanced Biochemicals [advancedbiochemicals.com]
- 10. chemimpex.com [chemimpex.com]
- 11. (Difluoromethyl)trimethylsilane | 65864-64-4 [chemicalbook.com]
- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 13. Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new reagent for direct difluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Aryl vs. Heteroaryl Difluoromethyl Sulfones in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the introduction of the difluoromethyl (–CF2H) group into molecular scaffolds is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties. Difluoromethyl sulfones have emerged as robust and versatile reagents for this purpose. However, the reactivity of these sulfones is not uniform and is critically dependent on the nature of the aromatic system attached to the sulfonyl group. This guide provides an in-depth comparison of the reactivity of aryl versus heteroaryl difluoromethyl sulfones, supported by experimental data and mechanistic insights, to aid in the rational selection and application of these valuable reagents.
Core Reactivity Comparison: The Stark Contrast Between Aryl and Heteroaryl Systems
The fundamental difference in reactivity between simple aryl and heteroaryl difluoromethyl sulfones is most evident in transition metal-catalyzed cross-coupling reactions. A key study in nickel-catalyzed cross-electrophile coupling provides a direct and compelling comparison.
In a standardized reaction coupling an aryl bromide with a difluoromethyl sulfone, difluoromethyl 2-pyridyl sulfone demonstrated high efficiency, whereas difluoromethyl phenyl sulfone was found to be completely unreactive under the same conditions[1]. This stark difference underscores the pivotal role of the heteroaromatic ring in facilitating the reaction.
| Sulfone Reagent | Aryl Bromide | Catalyst System | Yield of Ar-CF2H |
| Difluoromethyl 2-pyridyl sulfone | 4-Bromobenzonitrile | NiBr2·diglyme, 4,4′-di-tert-butyl-2,2′-bipyridine, Zn, LiCl | High Yield |
| Difluoromethyl phenyl sulfone | 4-Bromobenzonitrile | NiBr2·diglyme, 4,4′-di-tert-butyl-2,2′-bipyridine, Zn, LiCl | No Reaction Observed |
| Table 1: Comparison of the reactivity of difluoromethyl 2-pyridyl sulfone and difluoromethyl phenyl sulfone in a nickel-catalyzed cross-electrophile coupling reaction. Data synthesized from[1]. |
Mechanistic Insights: The Decisive Role of the Heteroaryl Moiety
The superior reactivity of heteroaryl difluoromethyl sulfones is not merely an electronic effect but is rooted in their ability to act as coordinating ligands, which facilitates the crucial C–S bond cleavage step. Mechanistic studies suggest that in many transition metal-catalyzed reactions, particularly with nickel, the reaction proceeds through the formation of a difluoromethyl radical (•CF2H)[1][2].
The key insight is that the reactivity of the sulfone does not correlate exclusively with its reduction potential. Instead, the coordination of a Lewis acidic metal center (like the nickel catalyst or additives such as Zn²⁺ or Li⁺) to the heteroatom (e.g., the nitrogen of a pyridine ring) is essential for activating the sulfone towards C–S bond cleavage[1][2]. This coordination polarizes the C–S bond, making it more susceptible to reductive cleavage. Simple aryl sulfones lack this coordination handle and therefore remain inert under these conditions.
Structure-Activity Relationships Within Heteroaryl Difluoromethyl Sulfones
The choice of the heteroaromatic ring is not trivial and offers a handle for tuning the reactivity of the difluoromethyl sulfone. Screening of various sulfone reagents has revealed that the 2-pyridyl group is highly effective in many nickel-catalyzed systems[1]. However, other heteroaryl systems can also be employed, and the optimal choice may depend on the specific catalytic cycle. For instance, in some iron-catalyzed difluoromethylations, a difluoromethyl 4,6-dimethylpyrimidin-2-yl sulfone was found to be most effective[3].
The following table summarizes the relative performance of various difluoromethyl sulfones in a specific nickel-catalyzed cross-electrophile coupling, highlighting the impact of the heteroaryl structure.
| Sulfone Reagent | Key Structural Feature | Relative Reactivity (Yield) |
| 2-Pyridyl | Coordinating N at α-position | High |
| Phenyl | No coordinating group | None |
| 4-Pyridyl | Coordinating N at γ-position | Low |
| 2-Pyrimidinyl | Two coordinating N atoms | Moderate |
| Benzothiazol-2-yl | Fused heteroaromatic system | Low |
| Table 2: Structure-activity relationship of various difluoromethyl sulfones in a nickel-catalyzed cross-coupling reaction. Data synthesized from[1]. |
The data suggests that the position of the coordinating heteroatom is crucial, with α-substitution (as in 2-pyridyl) being superior to γ-substitution (as in 4-pyridyl), likely due to the ability to form a stable five-membered chelate with the metal center.
Proposed Experimental Protocol for a Standardized Reactivity Comparison
To rigorously quantify the reactivity differences between various aryl and heteroaryl difluoromethyl sulfones, a standardized experimental protocol is essential. Competition experiments or parallel kinetic studies are recommended.
Objective: To determine the relative reaction rates of a panel of difluoromethyl sulfones in a nickel-catalyzed cross-coupling reaction.
Materials:
-
Aryl bromide (e.g., 4-bromobenzonitrile)
-
A panel of difluoromethyl sulfones (e.g., phenyl, 2-pyridyl, 3-pyridyl, 2-pyrimidinyl, 2-benzothiazolyl)
-
Nickel catalyst (e.g., NiBr2·diglyme)
-
Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine)
-
Reductant (e.g., Zn powder)
-
Additive (e.g., LiCl)
-
Anhydrous solvent (e.g., ethanol)
-
Internal standard for NMR or GC analysis (e.g., 1,3,5-trimethoxybenzene)
Experimental Workflow:
Detailed Methodology:
-
Preparation: In an inert atmosphere glovebox, prepare a stock solution of the aryl bromide, ligand, and internal standard in the chosen solvent.
-
Reaction Setup: In an array of reaction vials, add the nickel catalyst, zinc powder, lithium chloride, and an equimolar amount of the respective difluoromethyl sulfone to each vial.
-
Initiation: Add the stock solution to each vial simultaneously to start the reactions.
-
Monitoring: Maintain the reactions at a constant temperature (e.g., room temperature or 50 °C) with vigorous stirring. At specified time points, withdraw an aliquot from each reaction and quench it (e.g., by exposing to air and diluting with a suitable solvent).
-
Analysis: Analyze the quenched aliquots by ¹⁹F NMR or GC-MS to determine the concentration of the difluoromethylated product relative to the internal standard.
-
Data Processing: Plot the product concentration as a function of time for each sulfone. The initial slope of these plots will provide the initial reaction rate, allowing for a quantitative comparison of reactivity.
Summary and Outlook
The evidence strongly indicates that heteroaryl difluoromethyl sulfones are significantly more reactive than their simple aryl counterparts in transition metal-catalyzed cross-coupling reactions. This enhanced reactivity is primarily due to the ability of the heteroaromatic ring to coordinate to the metal catalyst, facilitating the critical C–S bond cleavage step.
For practitioners in the field, this means that for reactions involving reductive C–S bond cleavage, a heteroaryl difluoromethyl sulfone (such as the commercially available 2-pyridyl sulfone) is the reagent of choice. The specific heteroaromatic system can be further tuned to optimize reactivity for a given catalytic system. The lack of reactivity of simple aryl sulfones under these conditions makes them unsuitable for such transformations but may render them useful in contexts where the sulfone is intended to be a stable, electron-withdrawing group rather than a leaving group.
Future research will likely focus on the design and synthesis of novel heteroaryl difluoromethyl sulfones with tailored electronic and steric properties to further expand the scope and efficiency of difluoromethylation reactions.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Sulfone Electrophiles in Cross-Electrophile Coupling: Nickel-Catalyzed Difluoromethylation of Aryl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modular radical cross-coupling with sulfones enables access to sp3-rich (fluoro)alkylated scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Fluoroalkylation: Benchmarking PhSO₂CF₂H Against Modern Alternatives
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of lead optimization. The difluoromethyl (–CF₂H) group, in particular, has garnered immense interest. It serves as a unique bioisostere of hydroxyl, thiol, and amine moieties, acting as a lipophilic hydrogen bond donor that can enhance metabolic stability, membrane permeability, and binding affinity.[1][2][3][4]
This guide provides an in-depth comparison of Phenyl(difluoromethyl)sulfone (PhSO₂CF₂H), a versatile and robust difluoromethylating agent, against other prominent methods used by researchers in the field. We will delve into the mechanistic versatility of PhSO₂CF₂H, present quantitative comparisons, and provide actionable experimental protocols to guide your synthetic strategy.
The Workhorse Reagent: The Versatility of PhSO₂CF₂H
Phenyl(difluoromethyl)sulfone is a commercially available, bench-stable solid, whose utility stems from its remarkable "chemical chameleon" character.[5][6] Depending on the reaction conditions, it can be coaxed to act as a source for nucleophilic, radical, or carbene-based difluoromethylation, making it a highly versatile tool in the synthetic chemist's arsenal.[7][8]
-
Nucleophilic Pathway : In the presence of a base, PhSO₂CF₂H is deprotonated to form the phenylsulfonyl difluoromethyl anion (PhSO₂CF₂⁻). This stabilized nucleophile readily participates in additions to electrophiles like aldehydes, ketones, and imines, or in substitution reactions with alkyl halides.[6][9]
-
Radical Pathway : The phenylsulfonyl group can be leveraged to generate a difluoromethyl radical (•CF₂H). This is typically achieved through a two-step process where PhSO₂CF₂H is first converted to a derivative (e.g., a sulfinate salt like NaSO₂CF₂H or a halide like PhSO₂CF₂I) which can then undergo single-electron transfer (SET) under photocatalytic or oxidative conditions to release the •CF₂H radical.[10][11][12]
-
Difluorocarbene Equivalent : Under specific basic conditions, elimination of the phenylsulfonyl group can lead to the formation of difluorocarbene (:CF₂), which can engage in cyclopropanations or insertions.[5][7]
The following diagram illustrates the diverse reactivity pathways accessible from the PhSO₂CF₂H core structure.
Caption: Versatile reactivity modes of PhSO₂CF₂H.
The Competitive Landscape: A Head-to-Head Comparison
While PhSO₂CF₂H is a powerful reagent, several other methods have been developed, each with distinct advantages and operational windows. The choice of reagent is dictated by factors such as substrate scope, functional group tolerance, reaction mechanism, and handling requirements.
| Feature | PhSO₂CF₂H | [(DMPU)₂Zn(CF₂H)₂] | TMSCF₂H | Zn(SO₂CF₂H)₂ (DFMS) |
| Reagent Type | Nucleophilic (anion), Radical Precursor | Nucleophilic (transmetalation), Radical Precursor[1] | Nucleophilic (anion), Radical Precursor[13] | Radical Precursor[3] |
| Primary Use | Versatile C-C, C-S, C-N bond formation; Photocatalysis[7][14] | Metal-catalyzed cross-coupling (e.g., Negishi)[13][15] | Carbonyl/imine addition; Cu-mediated cross-coupling[16][17] | Direct C-H difluoromethylation of heteroarenes[3] |
| Physical Form | White Solid | Crystalline Solid[18] | Colorless Liquid[16] | White Solid[3] |
| Handling | Bench-stable, easy to handle | Air & moisture sensitive ; requires inert atmosphere[18][19] | Volatile liquid, moisture sensitive | Bench-stable solid[3] |
| Activation | Base (for nucleophile); Photocatalyst or oxidant (for radical)[6][10] | Transition metal catalyst (Pd, Ni, Cu)[13][15] | Fluoride source (e.g., CsF); Ag catalyst or light (for radical)[13][20] | Radical initiator (e.g., tBuOOH)[3] |
| Key Advantage | High versatility, stability, low cost | Excellent for cross-coupling under mild conditions | High efficiency for carbonyl and imine additions | Operationally simple direct C-H functionalization |
| Key Limitation | Often requires stoichiometric base or subsequent removal of the sulfonyl group | Not commercially available, synthesis and handling are challenging[19] | Volatility, relatively high cost | Scope can be limited to electron-deficient systems |
Experimental Protocols in Practice
To illustrate the practical differences in methodology, we provide two representative protocols: a modern photocatalytic C-H difluoromethylation using a PhSO₂CF₂H-derived salt and a classic metal-catalyzed cross-coupling using the sensitive zinc reagent.
Protocol 1: Photocatalytic C-H Difluoromethylation with NaSO₂CF₂H
This protocol demonstrates the use of a PhSO₂CF₂H derivative for the direct, late-stage functionalization of a heterocycle, a common task in medicinal chemistry. The reaction proceeds via a difluoromethyl radical under mild, visible-light-mediated conditions.[12]
Workflow Diagram:
Caption: General workflow for the photocatalytic protocol.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the heteroarene substrate (0.2 mmol, 1.0 equiv), sodium difluoromethanesulfinate (NaSO₂CF₂H, 0.4 mmol, 2.0 equiv), and the photocatalyst (e.g., fac-[Ir(ppy)₃] or an organic photocatalyst, 1-2 mol%).
-
Solvent Addition & Degassing: Add dimethyl sulfoxide (DMSO, 2.0 mL). Seal the vial with a cap and degas the mixture by bubbling with argon for 15 minutes.
-
Irradiation: Place the vial approximately 5-10 cm from a visible light source (e.g., a blue LED lamp, λ = 450 nm) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired difluoromethylated product.
Causality: The photocatalyst, upon excitation by visible light, becomes a potent single-electron oxidant. It oxidizes the sulfinate anion (SO₂CF₂H⁻) to generate a difluoromethyl radical (•CF₂H) and SO₂. This radical then engages in a Minisci-type reaction with the protonated, electron-deficient heterocycle to forge the C-CF₂H bond.[12]
Protocol 2: Ni-Catalyzed Negishi Cross-Coupling with [(DMPU)₂Zn(CF₂H)₂]
This protocol is representative of transition-metal-catalyzed methods for installing a CF₂H group onto an aryl ring. It requires stringent anhydrous and anaerobic conditions due to the sensitivity of the organometallic reagent.[13]
Step-by-Step Methodology:
-
Inert Atmosphere Setup: All manipulations must be performed in a nitrogen- or argon-filled glovebox or using Schlenk line techniques. All glassware must be rigorously dried, and solvents must be anhydrous.
-
Reagent Preparation: To a dry Schlenk tube, add the aryl halide (e.g., aryl iodide or bromide, 0.5 mmol, 1.0 equiv), the nickel precatalyst (e.g., NiCl₂(dme), 10 mol%), and a ligand (e.g., Xantphos, 12 mol%).
-
Reagent Addition: Add the solid [(DMPU)₂Zn(CF₂H)₂] reagent (0.75 mmol, 1.5 equiv) to the tube inside the glovebox.
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 2.5 mL) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the specified temperature (e.g., 60-80 °C) with stirring for 12-18 hours.
-
Workup: After cooling to room temperature, carefully quench the reaction by slowly adding a saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether or ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography to isolate the difluoromethylated arene.
Causality: This reaction follows a classic Negishi cross-coupling catalytic cycle. The Ni(0) active catalyst undergoes oxidative addition into the aryl-halide bond. The crucial step is transmetalation, where the CF₂H group is transferred from the zinc reagent to the nickel center. Reductive elimination from the resulting Ni(II) complex forges the desired Ar-CF₂H bond and regenerates the Ni(0) catalyst.[13][15] The DMPU ligands are essential for stabilizing the zinc reagent.[18]
Conclusion and Outlook
PhSO₂CF₂H stands out as a uniquely versatile and user-friendly reagent for difluoromethylation. Its stability, commercial availability, and ability to operate through multiple mechanistic pathways make it an invaluable asset for both exploratory studies and scale-up campaigns. While it may require a subsequent desulfonylation step in nucleophilic addition protocols, its application in direct radical-mediated C-H functionalization represents the state of the art.
Alternative reagents certainly have their place. For specific, high-yield cross-coupling reactions where the setup of sensitive organometallics is feasible, [(DMPU)₂Zn(CF₂H)₂] is an excellent choice. For direct C-H functionalization of certain heteroarenes via a simple protocol, DFMS offers an attractive alternative. Finally, TMSCF₂H remains a go-to reagent for efficient nucleophilic addition to carbonyls.
The choice of reagent is ultimately a strategic decision based on the synthetic context. However, for its balance of reactivity, versatility, and operational simplicity, PhSO₂CF₂H provides a robust and reliable platform for introducing the valuable difluoromethyl motif into complex molecules, empowering the next generation of pharmaceutical innovation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sioc.ac.cn [sioc.ac.cn]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. Radical (Phenylsulfonyl)difluoromethylation of Isocyanides with PhSO2CF2H under Transition-Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sioc.cas.cn [sioc.cas.cn]
- 12. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 13. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. sioc.cas.cn [sioc.cas.cn]
- 16. (Difluoromethyl)trimethylsilane | 65864-64-4 [chemicalbook.com]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Continuous Process for Preparing Difluoromethylating Reagent | Cambrex [cambrex.com]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Kinetic Landscape of ((Difluoromethyl)sulfonyl)benzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Difluoromethylsulfonyl Group
The introduction of fluorine-containing motifs is a cornerstone of modern medicinal chemistry and materials science, often imparting desirable properties such as enhanced metabolic stability, increased bioavailability, and modulated electronic characteristics. The difluoromethyl group (CF₂H) is of particular interest as a bioisostere for hydroxyl or thiol groups, capable of acting as a hydrogen bond donor.[1] ((Difluoromethyl)sulfonyl)benzene has emerged as a versatile reagent for introducing this valuable functional group, participating in a diverse array of chemical transformations.[2] Understanding the kinetics of these reactions is paramount for rational reaction design, optimization, and scale-up. This guide provides a comparative framework for the kinetic behavior of PhSO₂CF₂H, juxtaposing it with its non-fluorinated and perfluorinated analogs to highlight the unique reactivity conferred by the CF₂H moiety.
Comparative Reactivity: A Tale of Three Sulfones
The reactivity of aryl sulfones is fundamentally dictated by the electronic nature of the sulfonyl group's substituent. The inductive effects of the methyl, difluoromethyl, and trifluoromethyl groups create a spectrum of electrophilicity at the sulfur atom and influence the acidity of the α-protons, thereby governing their kinetic profiles in various reaction classes.
| Compound | Substituent (R) | Inductive Effect | α-Proton Acidity | General Reactivity Profile |
| Methyl phenyl sulfone | -CH₃ | Electron-donating | Low | Moderate electrophilicity; primarily undergoes reactions at the aromatic ring. |
| This compound | -CF₂H | Strongly electron-withdrawing | Moderate | Enhanced electrophilicity; acts as a source of CF₂H anion or radical; participates in nucleophilic aromatic substitution.[2] |
| ((Trifluoromethyl)sulfonyl)benzene | -CF₃ | Very strongly electron-withdrawing | N/A (no α-protons) | High electrophilicity; excellent leaving group in SNAr reactions; source of CF₃ radical. |
Table 1: A qualitative comparison of the properties and reactivity of phenyl sulfones with different α-substituents.
Nucleophilic Addition and Substitution Reactions
In reactions involving nucleophilic attack, the electron-withdrawing nature of the fluorinated substituents plays a pivotal role. This compound can be deprotonated to form the (phenylsulfonyl)difluoromethyl anion, a potent nucleophile for addition to carbonyls and other electrophiles.[3]
Radical Reactions
This compound can also serve as a precursor to the (phenylsulfonyl)difluoromethyl radical. Mechanistic studies have suggested the involvement of radical pathways in certain transformations.[1] The ease of formation and subsequent reactivity of this radical species will differ from that of radicals derived from its analogs. For instance, the trifluoromethyl radical is a key intermediate in many reactions involving PhSO₂CF₃. Competitive kinetic studies of trifluoromethyl radical addition to various alkenes have been conducted, providing a framework for understanding the factors that govern the rates of such radical processes.[4][5] Similar methodologies could be applied to quantify the reactivity of the (phenylsulfonyl)difluoromethyl radical.
Experimental Design for Kinetic Studies
Accurate kinetic analysis is essential for elucidating reaction mechanisms and optimizing process conditions. The choice of experimental technique depends on the timescale of the reaction and the nature of the species being monitored.
In-situ NMR Spectroscopy for Reaction Monitoring
For reactions with half-lives of minutes to hours, in-situ NMR spectroscopy is a powerful tool for obtaining real-time concentration data of reactants, intermediates, and products.[6][7][8][9]
Experimental Protocol: Kinetic Monitoring by ¹⁹F NMR Spectroscopy
-
Sample Preparation: In a clean, dry NMR tube, dissolve a known concentration of this compound and an internal standard (e.g., trifluorotoluene) in the deuterated solvent of choice.
-
Initial Spectrum: Acquire a quantitative ¹⁹F NMR spectrum of the starting material and internal standard to establish their initial concentrations.
-
Reaction Initiation: At time t=0, inject the reagent that initiates the reaction (e.g., a nucleophile or radical initiator) into the NMR tube, ensuring rapid and thorough mixing.
-
Time-course Acquisition: Immediately begin acquiring a series of ¹⁹F NMR spectra at regular time intervals. The acquisition time for each spectrum should be significantly shorter than the reaction half-life.
-
Data Analysis: Integrate the signals corresponding to the starting material, product(s), and the internal standard in each spectrum. The relative integrals will allow for the determination of the concentration of each species as a function of time. This data can then be used to determine the reaction order and rate constant.
Caption: Workflow for kinetic analysis using in-situ NMR spectroscopy.
Stopped-Flow Spectroscopy for Fast Reactions
For reactions that are too rapid to be monitored by conventional NMR, stopped-flow spectroscopy is the technique of choice.[10][11][12][13][14] This method allows for the study of reactions on the millisecond timescale by rapidly mixing reactants and monitoring the change in absorbance or fluorescence.
Experimental Protocol: Stopped-Flow Kinetic Analysis
-
Solution Preparation: Prepare two separate solutions: one containing this compound and the other containing the coreactant. The concentrations should be chosen such that a measurable change in absorbance or fluorescence occurs upon reaction.
-
Instrument Setup: Load the two solutions into the drive syringes of the stopped-flow instrument. Set the spectrophotometer to the wavelength of maximum absorbance change.
-
Rapid Mixing and Data Acquisition: The instrument rapidly injects and mixes the two solutions in the observation cell. The flow is then abruptly stopped, and the change in absorbance is recorded as a function of time by a fast-response detector.
-
Data Fitting: The resulting kinetic trace (absorbance vs. time) is fitted to the appropriate integrated rate law (e.g., first-order or second-order) to extract the rate constant.
Caption: General workflow for a stopped-flow kinetic experiment.
Mechanistic Considerations and Their Kinetic Consequences
The reaction mechanism profoundly influences the observed kinetics. For instance, a stepwise addition-elimination mechanism in an SNAr reaction will have a different kinetic profile than a concerted process. Computational chemistry can provide valuable insights into reaction pathways and transition state energies, helping to rationalize experimentally observed kinetic data.[15]
Caption: Simplified comparison of stepwise and concerted SNAr mechanisms.
Conclusion and Future Outlook
This compound is a reagent of significant and growing importance. While a comprehensive, quantitative kinetic comparison with its methyl and trifluoromethyl analogs is still an area ripe for investigation, this guide has outlined the key factors that govern their relative reactivities. By understanding the electronic and mechanistic principles at play, and by employing the appropriate experimental techniques, researchers can effectively harness the unique synthetic potential of this versatile fluorinated building block. Future work should focus on generating robust kinetic data for a range of reactions involving PhSO₂CF₂H to enable more precise predictive models of its reactivity.
References
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Nucleophilic difluoro(phenylsulfonyl)methylation of carbonyls with PhSO2CF2H reagent in the presence of in situ generat… [ouci.dntb.gov.ua]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Determination of rate constants for trifluoromethyl radical addition to various alkenes via a practical method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. ekwan.github.io [ekwan.github.io]
- 8. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 9. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. sfu.ca [sfu.ca]
- 11. web.williams.edu [web.williams.edu]
- 12. biologic.net [biologic.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Competitive kinetics versus stopped flow method for determining the degradation rate constants of steroids by ozonation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Computational Chemistry | Computational chemistry Publications | Chemical Research Support [weizmann.ac.il]
A Senior Application Scientist's Guide to Computational Comparison of Difluoromethylation Pathways
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of the difluoromethyl (–CF₂H) group into molecular scaffolds is a cornerstone of modern therapeutic design. Its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine functionalities can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3][4][5] This guide provides an in-depth, objective comparison of the primary computational pathways for difluoromethylation—nucleophilic, electrophilic, and radical—grounded in experimental data and mechanistic insights to inform your selection of the most appropriate strategy.
The Strategic Advantage of the Difluoromethyl Group
The introduction of a –CF₂H moiety can profoundly influence a molecule's biological activity. It can increase metabolic stability, improve membrane permeability, and enhance binding affinity to target proteins.[1] The polarized C-H bond in the –CF₂H group allows it to act as a hydrogen bond donor, a feature that distinguishes it from the more lipophilic trifluoromethyl (–CF₃) group.[4][6] This subtle difference can be pivotal in optimizing drug-receptor interactions.
Comparative Analysis of Difluoromethylation Pathways
The choice of a difluoromethylation strategy is dictated by the substrate's electronic and steric properties, functional group tolerance, and the desired regioselectivity. Here, we dissect the three major mechanistic pathways, providing a comparative overview of their reagents, conditions, and performance.
Nucleophilic Difluoromethylation: Harnessing the Power of the Difluoromethyl Anion
Nucleophilic difluoromethylation involves the reaction of a difluoromethyl anion equivalent with an electrophilic substrate. This pathway is particularly effective for the synthesis of α-difluoromethyl amines and alcohols.[4][7]
Mechanism and Key Reagents: The most common approach involves the use of reagents like (difluoromethyl)trimethylsilane (TMSCF₂H) or difluoromethyl phenyl sulfone (PhSO₂CF₂H).[1] These reagents generate a nucleophilic difluoromethyl species upon activation with a suitable base. The choice of base is critical to control the generation and stability of the difluoromethyl anion, which can be prone to decomposition.
Experimental Protocol: Enantioselective Nucleophilic Difluoromethylation of an Aldehyde
A representative protocol for the enantioselective nucleophilic difluoromethylation of an aromatic aldehyde using PhSO₂CF₂H and a chiral phase-transfer catalyst is as follows:
-
To a stirred solution of the aromatic aldehyde (1.0 mmol) and PhSO₂CF₂H (1.2 mmol) in toluene (5 mL) at -40 °C, add a chiral quaternary ammonium salt (0.05 mmol).
-
Slowly add a 50% aqueous solution of potassium hydroxide (5.0 mmol) over 10 minutes.
-
Stir the reaction mixture vigorously at -40 °C for 24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral α-difluoromethyl alcohol.
Causality Behind Experimental Choices: The use of a biphasic system with a phase-transfer catalyst allows for the controlled generation of the difluoromethyl anion at the interface, minimizing its decomposition in the bulk solution. The low temperature is crucial for maintaining the stability of the anionic intermediate and enhancing enantioselectivity.
Electrophilic Difluoromethylation: Taming the Difluoromethyl Cation
Electrophilic difluoromethylation employs reagents that deliver a difluoromethyl cation equivalent to a nucleophilic substrate. This approach is well-suited for the difluoromethylation of heteroatoms (O, N, S) and some carbon nucleophiles.[1]
Mechanism and Key Reagents: Reagents such as S-(difluoromethyl)diarylsulfonium salts and hypervalent iodine compounds are commonly used.[1] These reagents possess a good leaving group that facilitates the transfer of the electrophilic "CF₂H⁺" moiety.
Experimental Protocol: Electrophilic Difluoromethylation of a Phenol
A typical procedure for the O-difluoromethylation of a phenol using a sulfonium salt is as follows:
-
To a solution of the phenol (1.0 mmol) and potassium carbonate (1.5 mmol) in acetonitrile (5 mL), add the S-(difluoromethyl)diarylsulfonium salt (1.2 mmol).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the corresponding aryl difluoromethyl ether.
Causality Behind Experimental Choices: The use of a base is necessary to deprotonate the phenol, generating the more nucleophilic phenoxide. Acetonitrile is a common polar aprotic solvent that effectively dissolves the reagents and facilitates the Sₙ2-type reaction. Elevated temperature is often required to overcome the activation energy for the C-O bond formation.
Radical Difluoromethylation: The Versatility of the Difluoromethyl Radical
Radical-based methods have emerged as a powerful and versatile strategy for difluoromethylation, offering broad substrate scope and excellent functional group tolerance.[1][8][9] These reactions typically proceed under mild conditions, often initiated by photoredox catalysis or electrochemical methods.[10][11]
Mechanism and Key Reagents: A variety of precursors can generate the difluoromethyl radical (•CF₂H), including zinc difluoromethanesulfinate (DFMS, Zn(SO₂CF₂H)₂), bromodifluoromethane (BrCF₂H), and difluoromethyl sulfones.[1] Photoredox catalysts, such as iridium or ruthenium complexes, absorb visible light to initiate a single-electron transfer (SET) process, generating the •CF₂H radical.[12] Electrochemical methods achieve the same outcome through anodic oxidation or cathodic reduction.[10][11]
Experimental Protocol: Photoredox-Catalyzed C-H Difluoromethylation of a Heterocycle
A general procedure for the direct C-H difluoromethylation of an electron-deficient heterocycle is as follows:
-
In a reaction vial, combine the heterocycle (0.5 mmol), Zn(SO₂CF₂H)₂ (1.0 mmol), and a photoredox catalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%).
-
Add a suitable solvent (e.g., DMSO, 2 mL) and degas the mixture with nitrogen for 15 minutes.
-
Irradiate the reaction mixture with blue LEDs at room temperature and stir for 24 hours.
-
Upon completion, dilute the reaction with water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Causality Behind Experimental Choices: The choice of photocatalyst is critical and is determined by its redox potential, which must be sufficient to oxidize or reduce the difluoromethyl radical precursor. Degassing the reaction mixture is important to remove oxygen, which can quench the excited state of the photocatalyst or react with radical intermediates. DMSO is a common solvent for these reactions due to its high polarity and ability to dissolve a wide range of substrates and reagents.
Performance Comparison
The following table provides a semi-quantitative comparison of the three major difluoromethylation pathways based on key performance metrics. The data is synthesized from numerous literature sources and represents general trends.
| Pathway | Reagent Stability & Handling | Functional Group Tolerance | Substrate Scope | Regioselectivity | Reaction Conditions |
| Nucleophilic | Moderate to good; some are air and moisture sensitive. | Moderate; sensitive to acidic protons and reducible functional groups. | Primarily aldehydes, ketones, and imines. | High; directed by the electrophilicity of the substrate. | Often requires cryogenic temperatures and strong bases. |
| Electrophilic | Generally good; many are bench-stable solids. | Good; tolerant of a wide range of functional groups. | Heteroatoms (N, O, S) and electron-rich C-nucleophiles. | High; directed by the nucleophilicity of the substrate. | Typically requires elevated temperatures. |
| Radical | Good to excellent; many precursors are commercially available and stable. | Excellent; tolerates a broad array of functional groups. | Wide range of arenes, heteroarenes, and alkenes. | Can be complex; often directed by the electronic properties of the substrate and radical. | Generally mild; often at room temperature with light or electricity. |
Conclusion and Future Outlook
The field of difluoromethylation has witnessed remarkable progress, with each pathway offering distinct advantages and limitations. Nucleophilic and electrophilic methods provide reliable and highly selective routes to specific classes of compounds. However, the advent of radical-based strategies, particularly those employing photoredox and electrochemical catalysis, has significantly expanded the synthetic toolbox, enabling the late-stage functionalization of complex molecules under mild conditions.
Future developments will likely focus on enhancing the efficiency and selectivity of these methods, developing new and more sustainable reagents and catalysts, and expanding the substrate scope to include even more challenging molecular architectures. A deeper computational understanding of the reaction mechanisms will undoubtedly play a crucial role in guiding these efforts, paving the way for the next generation of innovative difluoromethylated therapeutics and materials.
References
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. mdpi.com [mdpi.com]
- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Innovative Developments in the field of Difluoromethylation Chemistry [qmro.qmul.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Photons or Electrons? A Critical Comparison of Electrochemistry and Photoredox Catalysis for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
((difluoromethyl)sulfonyl)benzene versus difluoromethyltriflate in synthesis
An In-Depth Guide to Difluoromethylating Agents: ((Difluoromethyl)sulfonyl)benzene vs. Difluoromethyltriflate
For researchers, scientists, and drug development professionals, the incorporation of the difluoromethyl (CF2H) group is a critical strategy in modern medicinal chemistry. This small, fluorine-containing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Choosing the right reagent to introduce this group is paramount for synthetic success. This guide provides a detailed comparison of two prominent difluoromethylating agents: this compound (PhSO2CF2H) and the more elusive difluoromethyltriflate (CF2HOTf), focusing on their reactivity, applications, and practical considerations.
Introduction: The Difluoromethyl Group in Drug Discovery
The difluoromethyl group serves as a bioisostere for hydroxyl, thiol, or hydroxymethyl groups, and can act as a lipophilic hydrogen bond donor. Its unique electronic properties often lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. The challenge, however, lies in its efficient and selective introduction into complex molecules. The choice of reagent dictates the reaction conditions, achievable substrate scope, and overall synthetic strategy.
This compound: The Versatile Workhorse
This compound, often referred to as PhSO2CF2H, is a crystalline, shelf-stable solid that has emerged as a highly versatile and widely used reagent for introducing the CF2H group. Its stability and multifaceted reactivity make it a go-to choice for many synthetic chemists.
Mechanism and Reactivity
PhSO2CF2H can participate in several distinct reaction pathways, making it adaptable to various substrates.
-
Radical Pathway: Under photoredox or thermal conditions with a radical initiator, PhSO2CF2H can generate the difluoromethyl radical (•CF2H). This highly reactive species can then engage in additions to alkenes and alkynes or participate in C-H functionalization reactions.
-
Nucleophilic Pathway: In the presence of a suitable base, the acidic proton of PhSO2CF2H can be abstracted to form the corresponding carbanion, PhSO2CF2-. This nucleophile can then attack various electrophiles.
-
Electrophilic Pathway: While less direct, PhSO2CF2H can act as a precursor to an electrophilic "CF2H+" source. For instance, its reaction with certain metals can generate species that react with nucleophiles.
Experimental Workflow: Radical Difluoromethylation of an Alkene
This protocol illustrates a typical photoredox-catalyzed difluoromethylation using PhSO2CF2H.
Caption: Workflow for a typical photoredox-catalyzed difluoromethylation.
Difluoromethyltriflate: The Powerful Electrophile
Difluoromethyltriflate (CF2HOTf) is a conceptually powerful electrophilic difluoromethylating agent. The triflate group is an excellent leaving group, making the molecule highly reactive towards nucleophiles. However, this high reactivity comes at the cost of stability.
Synthesis and In Situ Generation
A significant challenge associated with difluoromethyltriflate is its low stability, which generally precludes its isolation and storage. Therefore, it is almost always generated in situ. A common method involves the reaction of a difluoromethyl-containing precursor, such as (trifluoromethyl)trimethylsilane (TMSCF3), with a source of triflic acid or a related electrophilic triflating agent.
Mechanism and Reactivity
The primary mode of action for CF2HOTf is as a potent source of an electrophilic "CF2H" moiety. It readily reacts with a wide range of nucleophiles, including carbanions, enolates, and heteroatomic nucleophiles (N, O, S).
-
SN2-type Reaction: Nucleophiles can directly attack the difluoromethyl carbon, displacing the triflate leaving group to form the desired C-CF2H, N-CF2H, O-CF2H, or S-CF2H bond.
The transient nature of this reagent means that reaction conditions must be carefully controlled to ensure it is generated in the presence of the desired nucleophilic partner, minimizing decomposition pathways.
Head-to-Head Comparison
The choice between this compound and an in situ generated difluoromethyltriflate source depends entirely on the synthetic context, particularly the nature of the substrate and the desired bond construction.
| Feature | This compound (PhSO2CF2H) | Difluoromethyltriflate (CF2HOTf) |
| Reagent Type | Multi-faceted: Radical, Nucleophilic, Electrophilic precursor | Potent Electrophile |
| Stability | High (Crystalline, shelf-stable solid) | Low (Generated in situ for immediate use) |
| Handling | Easy to handle and weigh | Requires careful handling of precursors and in situ generation |
| Primary Use Cases | Radical additions, C-H difluoromethylation | Electrophilic difluoromethylation of N, O, S, and C-nucleophiles |
| Functional Group Tolerance | Generally good, but can be sensitive to redox-active groups in radical pathways. | Sensitive to strong bases or other nucleophiles present in the reaction mixture. |
| Key Advantage | Versatility and stability | High electrophilicity for difficult nucleophiles |
Causality in Reagent Selection: A Practical Guide
The decision-making process for selecting a difluoromethylating agent can be visualized as follows:
Caption: Decision tree for selecting a difluoromethylating agent.
-
For forming C(sp²)-CF2H or C(sp³)-CF2H bonds via radical pathways (e.g., on unactivated alkenes or C-H bonds): PhSO2CF2H is the superior choice due to its proven ability to generate the •CF2H radical under mild photoredox conditions.
-
For difluoromethylating soft nucleophiles like enolates or carbanions: In situ generated CF2HOTf provides the strong electrophilic driving force needed for efficient reaction.
-
For N-, O-, or S-difluoromethylation: The high electrophilicity of CF2HOTf makes it highly effective for reacting with heteroatom nucleophiles, a reaction that is often challenging for PhSO2CF2H.
Conclusion and Future Outlook
Both this compound and difluoromethyltriflate are valuable reagents in the synthetic chemist's toolbox for introducing the CF2H moiety.
-
This compound stands out for its exceptional stability, ease of handling, and unmatched versatility, particularly in the burgeoning field of radical chemistry. It is often the first reagent to consider for complex settings where functional group tolerance and predictable reactivity are key.
-
Difluoromethyltriflate , while hampered by its instability, remains a powerful option for specific applications requiring a potent electrophilic "CF2H+" source. Its utility is primarily in the derivatization of strong nucleophiles.
The continuous development of new reagents and methods for difluoromethylation is an active area of research. As our understanding of reaction mechanisms deepens, we can expect the emergence of even more efficient, selective, and user-friendly reagents that will further empower drug discovery and materials science.
A Comparative Guide to the Bioisosteric Potential of CF₂H versus OH and SH Groups
In the intricate chess game of drug design, the strategic substitution of functional groups—a practice known as bioisosterism—is a paramount tactic for optimizing a molecule's pharmacological profile.[1] This guide provides an in-depth, objective comparison of the difluoromethyl (CF₂H) group against the classical hydroxyl (OH) and thiol (SH) functionalities. For researchers aiming to enhance metabolic stability, modulate lipophilicity, or fine-tune receptor interactions, understanding the nuanced differences between these groups is critical. We will dissect their physicochemical properties, supported by experimental data and protocols, to illuminate the rationale behind choosing CF₂H as a bioisosteric replacement.
The Core Physicochemical Standoff: CF₂H vs. OH vs. SH
The decision to replace a hydroxyl or thiol group with a difluoromethyl moiety is driven by the unique combination of properties the latter imparts. While OH and SH groups are canonical hydrogen bond donors, they are often liabilities in terms of metabolic stability. The CF₂H group emerges as a compelling alternative, offering a unique blend of characteristics.[2][3]
Electronic Properties and Steric Profile
The introduction of two highly electronegative fluorine atoms dramatically alters the electronic nature of the methyl group. The CF₂H group is strongly electron-withdrawing due to the inductive effect of the fluorine atoms, a property it shares with the OH group.[4] This influences the acidity of neighboring protons and can alter the pKa of proximal functional groups.[5][6]
From a steric perspective, the CF₂H group is larger than a hydroxyl group but has a volume comparable to a thiol group, making it a more straightforward replacement for the latter in sterically constrained binding pockets.[2][4]
Hydrogen Bonding: A Paradigm Shift
A molecule's ability to form hydrogen bonds is fundamental to its interaction with biological targets. Here, the CF₂H group presents a fascinating and unconventional case.
-
Hydroxyl (OH) Group: A classic, strong hydrogen bond donor and a moderate acceptor.
-
Thiol (SH) Group: A weaker hydrogen bond donor than OH and a poor acceptor.
-
Difluoromethyl (CF₂H) Group: The two fluorine atoms polarize the C-H bond to such an extent that this proton becomes acidic enough to act as a hydrogen bond donor.[4][5][7] This C-H···A (where A is an acceptor atom like O or N) interaction is a unique feature that sets CF₂H apart from other polyfluorinated motifs.[7]
Experimental evidence quantifies this capability. The hydrogen bond acidity parameter (A) shows that the CF₂H group's donor strength is highly dependent on its molecular context, with 'A' values ranging from 0.035 to 0.165.[5][8][9] Crucially, its hydrogen bond donating ability is generally weaker than that of a hydroxyl group but is comparable to that of a thiol group or aniline.[10][11][12][13][14] This makes CF₂H a functional mimic for SH in interactions where hydrogen bonding is key.[2]
Caption: Bioisosteric replacement of OH/SH with CF₂H to modulate key drug properties.
Lipophilicity: A Context-Dependent Variable
Lipophilicity, often measured as logP, is a critical parameter for membrane permeability and overall bioavailability. The term "lipophilic hydrogen bond donor" is frequently used to describe the CF₂H group, but its effect on lipophilicity is highly nuanced and depends on the molecular scaffold.[11][12]
-
CF₂H vs. OH: The CF₂H group is almost always a more lipophilic bioisostere for the hydroxyl group.[5][8][15] This substitution can be a strategic move to increase a compound's ability to cross cell membranes.
-
CF₂H vs. SH: The comparison with the thiol group is less straightforward. The CF₂H group may act as a bioisostere of similar or even less lipophilicity than SH, particularly when attached to an aromatic system.[2][5][8][15]
This context-dependent nature provides medicinal chemists with a tool for fine-tuning logP. Replacing a methyl group with CF₂H, for instance, results in a relatively modest and variable change in logP (ΔlogP from -0.1 to +0.4).[14][16]
Metabolic Stability: The Decisive Advantage
Perhaps the most significant advantage of the CF₂H group is its profound enhancement of metabolic stability.[17][18] Hydroxyl and thiol groups are prime targets for Phase I (oxidation) and Phase II (conjugation, e.g., glucuronidation, sulfation) metabolic reactions, often leading to rapid clearance.
The carbon-fluorine bond is one of the strongest in organic chemistry.[19] Replacing an OH or SH group with CF₂H effectively blocks these common metabolic pathways, which can:
-
Increase the drug's half-life.[17]
-
Improve bioavailability.
-
Reduce the potential for the formation of reactive metabolites.
Quantitative Data Summary
For ease of comparison, the key physicochemical properties are summarized below. Note that values can vary significantly based on the molecular environment.
| Property | Hydroxyl (OH) | Thiol (SH) | Difluoromethyl (CF₂H) |
| H-Bond Donor Ability | Strong | Moderate/Weak | Moderate (Context-Dependent)[10][13] |
| H-Bond Acidity (A) | High (e.g., ~0.3-0.6 for phenols) | Lower (e.g., ~0.12 for thiophenol)[7] | Variable (0.035-0.165)[5][8][9] |
| Lipophilicity (vs. H) | Decreases (Hydrophilic) | Increases (Lipophilic) | Increases (Lipophilic) |
| ΔlogP (CF₂H vs. OH) | Positive (More Lipophilic) | Negative/Neutral (Less or Similarly Lipophilic) | N/A |
| pKa | ~10 (Phenol), ~16 (Aliphatic) | ~7 (Thiophenol), ~11 (Aliphatic) | ~20-25 (for C-H bond) |
| Metabolic Stability | Low (Susceptible to oxidation & conjugation) | Low (Susceptible to oxidation & conjugation) | High (Resistant to oxidative metabolism)[17][20] |
| Relative Size | Small | Medium | Medium (Similar to SH)[2] |
Experimental Protocols for Property Determination
To ensure scientific integrity, the claims made in this guide are supported by established experimental methodologies.
Workflow: Determination of Lipophilicity (logP)
The "shake-flask" method remains the gold standard for determining the octanol-water partition coefficient (logP).
Caption: Workflow for experimental LogP determination via the shake-flask method.
Step-by-Step Protocol:
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them overnight and then separating the layers. This minimizes volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the test compound in pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a centrifuge tube, combine a precise volume of the octanol stock solution with an equal volume of pre-saturated water.
-
Equilibration: Cap the tube and shake it vigorously for at least 30 minutes at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the mixture at high speed (e.g., 3000 rpm) for 15 minutes to ensure complete separation of the two layers.
-
Analysis: Carefully sample a known volume from both the n-octanol and aqueous layers. Determine the concentration of the compound in each sample using a suitable analytical technique like UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the logP value using the formula: logP = log(Concentration in octanol / Concentration in water).
Workflow: Determination of Hydrogen Bond Acidity (A)
The Abraham solute ¹H NMR analysis is a robust method to quantify a compound's hydrogen bond donor capacity.[7][14]
Caption: Workflow for determining the hydrogen bond acidity parameter 'A' using ¹H NMR.
Step-by-Step Protocol:
-
Sample Preparation: Prepare two separate NMR samples of the test compound at the exact same concentration.
-
Sample A: Dissolve the compound in deuterated chloroform (CDCl₃), a non-hydrogen-bond-accepting solvent.
-
Sample B: Dissolve the compound in deuterated dimethyl sulfoxide (DMSO-d₆), a strong hydrogen-bond-accepting solvent.
-
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both samples under identical experimental conditions (temperature, pulse sequence).
-
Data Analysis:
-
Identify the resonance signal corresponding to the proton of the CF₂H group in both spectra.
-
Measure the precise chemical shift (δ) of this proton in both CDCl₃ and DMSO-d₆.
-
-
Calculation:
-
Calculate the chemical shift difference: Δδ = δ(DMSO-d₆) - δ(CDCl₃).
-
Calculate the hydrogen bond acidity parameter (A) using the established linear free-energy relationship: A = 0.0065 + 0.133 * Δδ.[7]
-
Conclusion: A Strategic Choice in Drug Design
The difluoromethyl (CF₂H) group is not a universal replacement for hydroxyl or thiol groups, but rather a strategic tool for targeted molecular optimization.
-
Choose CF₂H over OH/SH when:
-
Metabolic instability at the OH/SH position is a primary concern.
-
An increase in lipophilicity is desired to improve membrane permeability.
-
Maintaining a moderate hydrogen bond donor capability, similar to that of a thiol, is necessary for target engagement.
-
-
Exercise caution when:
-
A strong hydrogen bond donor , like a phenol, is essential for binding affinity. The CF₂H group is a weaker donor.[10]
-
Steric bulk is a limiting factor in a tight binding pocket, especially when replacing a smaller OH group.
-
A decrease in lipophilicity is the goal; replacing an SH group with CF₂H may not achieve this and could have the opposite effect depending on the scaffold.[5]
-
By leveraging the unique physicochemical profile of the CF₂H group—its metabolic robustness, context-dependent lipophilicity, and unconventional hydrogen bonding—researchers can effectively address common challenges in drug development and rationally design more effective and durable therapeutic agents.
References
- 1. ctppc.org [ctppc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]
- 13. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of ((Difluoromethyl)sulfonyl)benzene
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. Handling reagents like ((Difluoromethyl)sulfonyl)benzene, a valuable tool for difluoromethylation, requires a comprehensive understanding of not just its application, but also its entire lifecycle within the laboratory, culminating in its safe and compliant disposal.[1] This guide provides a detailed protocol grounded in established safety principles to ensure that this compound is managed responsibly from bench to disposal.
Hazard Profile and Essential Safety Precautions
Before any disposal procedure, a thorough understanding of the compound's hazard profile is critical. This knowledge informs every subsequent step of the handling and disposal process, ensuring personnel safety and regulatory compliance.
Hazard Classification: this compound (CAS No. 1535-65-5) is classified as a hazardous chemical.[2][3] The primary routes of concern are direct contact and inhalation.
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3]
-
Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[2][3]
The causality is clear: direct contact with the liquid can provoke an inflammatory response in dermal and ocular tissues. Therefore, all handling and disposal procedures must be designed to eliminate the possibility of such contact.
Personal Protective Equipment (PPE): A multi-layered approach to PPE is mandatory to create a reliable barrier between the researcher and the chemical.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and subsequent irritation.[3] |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from splashes, which can cause serious irritation.[3][4] |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. | To protect skin from accidental spills and contamination.[5] |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. | To minimize inhalation of any potential vapors or aerosols.[1][3] |
Step-by-Step Disposal and Decontamination Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[6][7]
Part A: Disposal of Unused Product and Chemical Waste
This procedure applies to the neat chemical, reaction residues, or solutions containing this compound.
-
Waste Segregation: Designate a specific, compatible, and properly sealed hazardous waste container for this compound and related waste.[6] This container should be made of a material compatible with organic sulfones. Do not mix with incompatible waste streams.[6]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the CAS number "1535-65-5," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[6]
-
Transfer: Carefully transfer the chemical waste into the designated container using appropriate funnels and secondary containment to prevent spills. This should be performed inside a chemical fume hood.
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[3] Follow all institutional and local regulations for storage time limits.[8]
-
Final Disposal: Arrange for pickup and disposal by a licensed hazardous material disposal company.[6][9] The preferred method of destruction is typically high-temperature incineration at a permitted facility.[5][6]
Part B: Decontamination of Empty Containers
An "empty" container that held this compound must be decontaminated before it can be considered non-hazardous.
-
Triple Rinse: Rinse the container a minimum of three times with a suitable solvent (e.g., acetone or ethanol).[5]
-
Collect Rinsate: Crucially, the first rinseate—and for best practice, all three—must be collected and disposed of as hazardous waste in your designated this compound waste container.[10] This rinsate is considered contaminated and carries the same hazards as the original product.
-
Container Disposal: Once triple-rinsed and fully dried, deface or remove the original label.[10] The container can then be disposed of as regular laboratory glass or plastic waste, or recycled, in accordance with your facility's policies.
Emergency Protocol: Spill Management
In the event of a spill, a swift and systematic response is required to mitigate exposure and environmental contamination.
-
Evacuate & Ventilate: Immediately alert others and evacuate the immediate spill area.[5] Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.[5]
-
Don PPE: Before re-entering the area, don the full PPE detailed in the table above.
-
Contain & Absorb: For liquid spills, use an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth to contain the spill.[3] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[6][10]
-
Decontaminate: Clean the spill surface and any contaminated equipment with a suitable solvent, followed by soap and water. Collect all cleaning materials (wipes, gloves, etc.) and place them in the hazardous waste container.[10]
-
Report: Report the spill to your EHS department, following all institutional reporting requirements.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for handling waste generated from this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. 1535-65-5 | this compound [aspirasci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. epa.gov [epa.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
